(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-chloro-4-(dimethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c1-12(2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYXYHGYFIBOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657216 | |
| Record name | [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-47-8 | |
| Record name | B-[3-Chloro-4-[(dimethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid in Modern Drug Discovery
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including the presence of a boronic acid moiety, a chloro substituent, and a dimethylcarbamoyl group, make it a versatile reagent in medicinal chemistry. The boronic acid group is particularly valuable for its ability to participate in Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds.[1][2][3] This allows for the facile introduction of this substituted phenyl ring into complex molecular architectures, a common strategy in the development of novel therapeutics.
This guide provides a comprehensive overview of a robust and widely applicable synthesis pathway for this compound, intended to equip researchers and drug development professionals with the necessary knowledge to produce this important intermediate. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and discuss the underlying chemical principles.
Strategic Approach: A Multi-Step Synthesis Emphasizing Regioselectivity and Efficiency
The synthesis of this compound is most effectively achieved through a multi-step sequence that prioritizes regiochemical control and high yields. The chosen pathway leverages well-established and reliable transformations in organic chemistry. The overall strategy involves the initial construction of a substituted benzamide, followed by a directed borylation reaction to introduce the boronic acid functionality at the desired position.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor - 3-Chloro-4-fluoro-N,N-dimethylbenzamide
The initial phase of the synthesis focuses on the preparation of the key intermediate, 3-Chloro-4-fluoro-N,N-dimethylbenzamide. This is achieved through a two-step process starting from 3-chloro-4-fluorobenzoic acid.
Step 1.1: Acyl Chloride Formation
The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride. This transformation is typically accomplished using thionyl chloride (SOCl₂), a common and effective reagent for this purpose.
Reaction: 3-Chloro-4-fluorobenzoic acid + SOCl₂ → 3-Chloro-4-fluorobenzoyl chloride
Causality Behind Experimental Choice: Thionyl chloride is preferred due to its volatility and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification of the resulting acyl chloride.[4] The reaction is generally performed in an inert solvent, such as toluene or dichloromethane, and may be catalyzed by a small amount of N,N-dimethylformamide (DMF).
Step 1.2: Amidation
The freshly prepared 3-chloro-4-fluorobenzoyl chloride is then reacted with dimethylamine to form the desired N,N-dimethylbenzamide.
Reaction: 3-Chloro-4-fluorobenzoyl chloride + 2 (CH₃)₂NH → 3-Chloro-4-fluoro-N,N-dimethylbenzamide + (CH₃)₂NH₂⁺Cl⁻
Causality Behind Experimental Choice: The use of at least two equivalents of dimethylamine is crucial. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid generated during the reaction.[5] This prevents the protonation of the nucleophilic dimethylamine, ensuring the reaction proceeds to completion. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at reduced temperatures to control the exothermic nature of the reaction.
Part 2: Directed ortho-Metalation and Borylation
The cornerstone of this synthetic pathway is the regioselective introduction of the boronic acid group. This is achieved through a Directed ortho-Metalation (DoM) reaction, followed by quenching with a boron electrophile.[6][7][8] The N,N-dimethylcarbamoyl group is a powerful directed metalation group (DMG), which facilitates the deprotonation of the adjacent ortho-position by a strong base.[6][9]
Caption: Mechanism of Directed ortho-Metalation and Borylation.
Step 2.1: ortho-Lithiation
The 3-Chloro-4-fluoro-N,N-dimethylbenzamide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The dimethylcarbamoyl group chelates the lithium cation, directing the deprotonation to the C-5 position, which is ortho to the DMG.[6][10]
Causality Behind Experimental Choice: The choice of base and reaction temperature is critical to the success of this step. Strong bases like n-BuLi or LDA are required to deprotonate the relatively non-acidic aromatic proton.[9] The reaction is performed at low temperatures (typically -78 °C) to prevent side reactions, such as nucleophilic attack on the amide carbonyl or reaction at other positions on the aromatic ring. The use of a chelating solvent like tetrahydrofuran (THF) is also beneficial as it can help to solvate the lithium cation and promote the desired reactivity.
Step 2.2: Borylation
The resulting ortho-lithiated intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate such as trimethyl borate or triisopropyl borate.[11][12] This reaction forms a boronate ester intermediate.
Reaction: ortho-Lithiated Intermediate + B(OR)₃ → Boronate Ester Intermediate
Causality Behind Experimental Choice: Trialkyl borates are excellent electrophiles for this transformation. The choice of the alkyl group (methyl, isopropyl, etc.) can influence the reaction rate and the ease of subsequent hydrolysis. Triisopropyl borate is often favored due to its lower susceptibility to undergo multiple additions of the organolithium reagent.
Step 2.3: Hydrolysis
The final step is the hydrolysis of the boronate ester to the desired boronic acid. This is typically achieved by an acidic workup, for instance, with dilute hydrochloric acid.[13]
Reaction: Boronate Ester Intermediate + H₃O⁺ → this compound
Experimental Protocols
Synthesis of 3-Chloro-4-fluoro-N,N-dimethylbenzamide
-
Acyl Chloride Formation: To a solution of 3-chloro-4-fluorobenzoic acid (1.0 eq) in toluene (5 mL/g), add a catalytic amount of DMF (0.05 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the reaction mixture to reflux and monitor the progress by TLC. Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.
-
Amidation: Dissolve the crude 3-chloro-4-fluorobenzoyl chloride in dichloromethane (10 mL/g). Cool the solution to 0 °C in an ice bath. Slowly add a solution of dimethylamine (2.5 eq, as a solution in THF or as a gas) while maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature until the acyl chloride is consumed (monitor by TLC). Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-chloro-4-fluoro-N,N-dimethylbenzamide.
Synthesis of this compound
-
Lithiation and Borylation: Dissolve 3-chloro-4-fluoro-N,N-dimethylbenzamide (1.0 eq) in anhydrous THF (10 mL/g) under an inert atmosphere (nitrogen or argon). Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or by forming a salt and then re-acidifying.[14][15]
Data Summary
| Step | Reactants | Product | Typical Yield | Purity (by HPLC) |
| 1.1 | 3-Chloro-4-fluorobenzoic acid, Thionyl chloride | 3-Chloro-4-fluorobenzoyl chloride | >95% (crude) | N/A |
| 1.2 | 3-Chloro-4-fluorobenzoyl chloride, Dimethylamine | 3-Chloro-4-fluoro-N,N-dimethylbenzamide | 85-95% | >98% |
| 2.1-2.3 | 3-Chloro-4-fluoro-N,N-dimethylbenzamide, n-BuLi, Triisopropyl borate | This compound | 60-75% | >97% |
Alternative Synthetic Strategies
While the Directed ortho-Metalation approach is highly effective, other methods for the synthesis of arylboronic acids exist. These include:
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron reagent is a powerful method for boronic ester synthesis.[1][2] In this context, one could envision a route starting from a di-halogenated precursor. However, achieving the required regioselectivity can be challenging.
-
Iridium-Catalyzed C-H Borylation: In recent years, iridium-catalyzed direct C-H borylation has emerged as a valuable tool.[16][17][18] This method offers the potential for a more atom-economical synthesis by avoiding the need for a pre-functionalized starting material. The directing effect of the amide group could potentially be exploited in such a reaction.[16]
-
Grignard Reagent Formation: The reaction of a Grignard reagent with a trialkyl borate is a classical method for preparing boronic acids.[11][19] However, the formation of the necessary Grignard reagent from a halogenated N,N-dimethylbenzamide can be complicated by the presence of the reactive amide functional group.
Conclusion
The synthesis of this compound via a Directed ortho-Metalation strategy offers a reliable and regioselective route to this important building block. The strong directing ability of the N,N-dimethylcarbamoyl group is key to the success of this approach, allowing for the precise introduction of the boronic acid functionality. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery to efficiently synthesize this valuable compound and accelerate their research and development efforts.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]
- 4. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 12. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 13. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
Introduction: The Role of Substituted Phenylboronic Acids in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Boronic acids, and particularly substituted phenylboronic acid derivatives, have emerged from the realm of synthetic curiosities to become indispensable tools in medicinal chemistry and drug development. Their unique electronic properties, stability, and versatile reactivity make them crucial building blocks for constructing complex molecular architectures.[] The compound this compound (CAS 850589-47-8) exemplifies a modern synthetic intermediate, engineered with specific functional groups—a chloro atom and a dimethylcarbamoyl moiety—that modulate its reactivity and physicochemical characteristics.
This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive overview of the core physicochemical properties of this compound. It moves beyond a simple data sheet to explain the causality behind these properties and to provide field-proven experimental protocols for their validation, grounding all claims in authoritative references.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for all subsequent research. The structural features of this compound are key to understanding its behavior.
-
IUPAC Name : [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid
-
Synonyms : 3-Chloro-4-(N,N-dimethylcarbamoyl)benzeneboronic acid, 4-Borono-2-chloro-N,N-dimethylbenzamide[2]
-
CAS Number : 850589-47-8[2]
-
Molecular Formula : C₉H₁₁BClNO₃[2]
-
Molecular Weight : 227.45 g/mol [2]
The molecule's architecture, featuring a boronic acid group para to a dimethylcarbamoyl group and meta to a chlorine atom, dictates its electronic and steric properties, influencing everything from its acidity to its reactivity in cross-coupling reactions.
Caption: 2D structure of this compound.
Core Physicochemical Properties
The physical properties of a compound govern its handling, formulation, and behavior in various experimental settings. The data presented below is consolidated from chemical supplier databases and predictive models.
| Property | Value | Source(s) |
| Appearance | White to light-yellow solid | [3] |
| Melting Point | 126-132 °C | [2][3] |
| Boiling Point | 454.1 ± 55.0 °C (Predicted) | [2][3] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [2][3] |
| pKa | 6.73 ± 0.10 (Predicted) | [3] |
| Flash Point | 228.5 °C (Predicted) | [2] |
| Storage Conditions | 2-8°C, dry environment | [2] |
Expert Insights: The melting point range of 126-132 °C is typical for a crystalline organic solid of this molecular weight. The predicted pKa of 6.73 is notably lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), a direct consequence of the electron-withdrawing effects of both the chlorine atom and the amide group, which stabilize the corresponding boronate anion.[4][5]
Solubility Profile
A compound's solubility is critical for its utility in reactions, biological assays, and formulation. While quantitative data for this specific molecule is not widely published, a qualitative profile can be expertly inferred from the behavior of related phenylboronic acids.
-
Polar Aprotic Solvents (e.g., DMSO, DMF) : Expected to have high solubility due to the polar nature of the amide and boronic acid groups. These are common solvents for creating stock solutions for biological screening.
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : Expected to have good to moderate solubility. The hydroxyl groups of the solvent can hydrogen bond with the boronic acid.
-
Ethers (e.g., THF, Diethyl Ether) : Phenylboronic acids generally show good solubility in ethers.[6]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : Moderate solubility is expected.[7]
-
Aqueous Solutions : Solubility in water is expected to be poor at neutral pH but will increase significantly at pH values above the pKa as the anionic boronate species is formed.[6]
-
Nonpolar Solvents (e.g., Hexanes, Toluene) : Very poor solubility is expected, a common characteristic of polar boronic acids.[7]
Reactivity and Stability
Characteristic Reactions
-
Suzuki-Miyaura Cross-Coupling : This is the cornerstone reaction for phenylboronic acids. The compound serves as a nucleophilic partner, coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is fundamental to the synthesis of biaryl compounds, a common motif in pharmaceuticals. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Boronate Ester Formation : The boronic acid moiety readily undergoes a reversible condensation reaction with diols (e.g., ethylene glycol, pinacol) to form cyclic boronate esters. This reaction is often used to protect the boronic acid group or to improve its stability and solubility for specific applications.[11]
-
Covalent Inhibition : The boron atom's empty p-orbital makes it a mild Lewis acid, capable of accepting a lone pair from a nucleophile. In a biological context, this allows boronic acids to form reversible covalent bonds with nucleophilic amino acid residues like serine or threonine in an enzyme's active site, leading to potent and targeted inhibition.[12][13][14]
Stability and Degradation
Phenylboronic acids can undergo dehydration, particularly upon heating or under vacuum, to form a cyclic trimer anhydride known as a boroxine. This process is reversible upon the addition of water. For long-term storage, it is crucial to keep the compound in a dry, cool environment (2-8°C) to minimize boroxine formation and other potential degradation pathways.[2][11]
Experimental Protocols for Physicochemical Characterization
The following protocols are standardized, self-validating methods for determining key physicochemical parameters.
Protocol 1: Aqueous Solubility Determination by Shake-Flask Method
This method is the gold standard for determining thermodynamic solubility.[15] It measures the concentration of a saturated solution at equilibrium.
Workflow Diagram: Shake-Flask Solubility Measurement
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Step-by-Step Methodology:
-
Preparation : Add an excess amount of the solid compound (enough to ensure saturation) to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration : Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).[16][17]
-
Phase Separation : After equilibration, allow the suspension to settle. Separate the solid from the liquid phase by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[18]
-
Quantification : Carefully remove an aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or LC-MS, against a standard curve prepared with known concentrations of the compound.[15]
Protocol 2: pKa Determination by UV-Vis Spectrophotometry
This method is effective for compounds that possess a UV chromophore and whose absorbance spectrum changes upon ionization.[19]
Causality: The boronic acid [B(OH)₂] and its conjugate base, the boronate anion [B(OH)₃⁻], have different electronic structures and thus different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the concentrations of the acid and conjugate base are equal, which corresponds to the pKa.[20]
Step-by-Step Methodology:
-
Buffer Preparation : Prepare a series of buffer solutions with constant ionic strength covering a pH range of approximately pKa ± 2 (e.g., from pH 5 to pH 9).
-
Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[19]
-
Spectral Acquisition : In a 96-well UV-transparent plate, add the buffer solutions to different wells. Add a small, fixed amount of the compound's stock solution to each well to achieve a final concentration suitable for UV analysis (e.g., 50-100 µM). Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well.[19]
-
Data Analysis : Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer.
-
pKa Calculation : Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve represents the pKa of the compound.[21]
Spectroscopic and Analytical Characterization
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the phenyl ring. Two distinct singlets should be observed in the aliphatic region (approx. 2.8-3.2 ppm) for the non-equivalent methyl groups of the dimethylcarbamoyl moiety due to restricted rotation around the C-N amide bond.
-
¹¹B NMR Spectroscopy : This technique is highly informative for boron-containing compounds. A single, relatively broad resonance is expected for the sp²-hybridized boron atom of the boronic acid, typically in the range of 27-33 ppm. Upon formation of the tetrahedral sp³-hybridized boronate anion at high pH, this signal will shift upfield significantly to around 3-9 ppm.[22][23]
-
LC-MS : Liquid chromatography-mass spectrometry is used to confirm the molecular weight (227.45 for C₉H₁₁BClNO₃) and assess the purity of the compound.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Codes : Xi (Irritant)[2]
-
General Hazards : Based on similar compounds, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[24]
-
Handling : Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.
-
Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) away from moisture.[2]
Conclusion
This compound is a well-defined chemical entity with a distinct set of physicochemical properties derived from its unique substitution pattern. Its moderate melting point, predicted acidic pKa, and characteristic reactivity make it a valuable intermediate for synthetic chemists. Understanding these core properties, from solubility to stability, and employing robust analytical protocols for their verification are essential for its effective application in the rigorous and demanding environment of pharmaceutical research and development.
References
- 2. lookchem.com [lookchem.com]
- 3. 3-氯-4-(N,N-二甲基氨甲酰基)苯基硼酸 CAS#: 850589-47-8 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. Boronic Covalent Compounds - Enamine [enamine.net]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. scribd.com [scribd.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. enamine.net [enamine.net]
- 19. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 21. ishigirl.tripod.com [ishigirl.tripod.com]
- 22. par.nsf.gov [par.nsf.gov]
- 23. researchgate.net [researchgate.net]
- 24. 4-(ジメチルカルバモイル)フェニルボロン酸 ≥94% | Sigma-Aldrich [sigmaaldrich.com]
(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid CAS number and structure
An In-depth Technical Guide to (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid: Synthesis, Applications, and Experimental Protocols
Introduction
This compound is a specialized organic compound that has garnered significant interest within the pharmaceutical and chemical research sectors. Its utility as a versatile building block, particularly in the realm of palladium-catalyzed cross-coupling reactions, has made it an invaluable tool for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the Suzuki-Miyaura reaction—a cornerstone of modern drug discovery. For researchers and scientists in drug development, understanding the nuances of this reagent is pivotal for the efficient construction of novel therapeutic agents.
Section 1: Compound Profile
Chemical Structure
This compound is characterized by a phenyl ring substituted with a boronic acid group, a chlorine atom, and a dimethylcarbamoyl group. This unique combination of functional groups imparts specific reactivity and properties that are highly desirable in organic synthesis.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 850589-47-8[1] |
| Molecular Formula | C9H11BClNO3 |
| Molecular Weight | 227.45 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >150 °C (decomposes) |
| Solubility | Soluble in methanol, DMSO, and DMF. |
Identifiers
-
IUPAC Name: this compound
-
InChI: InChI=1S/C9H11BClNO3/c1-11(2)9(14)6-4-5(3-7(6)10)12(15)16/h3-4,15-16H,1-2H3
-
SMILES: CN(C)C(=O)c1cc(B(O)O)ccc1Cl
Section 2: Synthesis of this compound
The synthesis of aryl boronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by hydrolysis. A plausible synthetic route for this compound is outlined below.
Caption: Plausible synthetic pathway for this compound.
This process involves the initial formation of a Grignard reagent from the corresponding aryl halide.[2][3] This organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate, at low temperatures to form a boronic ester. Subsequent acidic hydrolysis of the boronic ester yields the desired this compound.[2][3]
Section 3: Applications in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[4] this compound serves as an excellent coupling partner in these reactions, enabling the introduction of the 3-chloro-4-(dimethylcarbamoyl)phenyl moiety into a target molecule. This is particularly valuable in drug discovery for the synthesis of biaryl structures, which are common motifs in many biologically active compounds.[5]
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 4: Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a general protocol for a Suzuki-Miyaura coupling reaction using this compound.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials and Reagents:
| Reagent | Amount |
| This compound | 1.2 mmol |
| Aryl bromide | 1.0 mmol |
| Pd(PPh3)4 | 0.05 mmol |
| K2CO3 | 2.0 mmol |
| Toluene/Water (4:1) | 10 mL |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(PPh3)4, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Section 5: Safety and Handling
Boronic acids and their derivatives require careful handling to ensure laboratory safety.
-
General Precautions: Handle in a well-ventilated fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves, and a lab coat.[8][9]
-
Hazards: Boronic acids can be irritating to the skin, eyes, and respiratory system.[9][10] Ingestion can be harmful.[10]
-
Storage: Store in a cool, dry place away from moisture and oxidizing agents.[5][8] Keep containers tightly sealed.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 6: Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions has significantly contributed to the field of drug discovery, enabling the efficient synthesis of complex biaryl structures. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for medicinal chemists and researchers aiming to develop novel therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the importance of such specialized building blocks will undoubtedly increase.
Section 7: References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Suzuki reaction. Retrieved from --INVALID-LINK--
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4054–4067. --INVALID-LINK--
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 871332-65-9, 4-CHLORO-3-(N-METHYLCARBAMOYL)PHENYLBORONIC ACID. Retrieved from --INVALID-LINK--
-
R&D Mate. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Synblock. (n.d.). CAS 850589-48-9 | 3-Chloro-4-(N,n-diethylcarbamoyl)phenylboronic acid. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--
-
Wilson Salt. (n.d.). SAFETY DATA SHEET BORIC ACID. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - Cyclopropylboronic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (3-(Dimethylcarbamoyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--
-
GlobalChemMall. (n.d.). (4-Chloro-3-(diethylcarbamoyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--
-
HD-Chemicals. (n.d.). 3-Chloro-4-(morpholinocarbonyl)phenylboronic acid pinacol ester, min 96%, 1 gram. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. (n.d.). (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--
-
Al-Zoubi, R. M., & Marion, O. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112285. --INVALID-LINK--
-
Das, B. C., Das, S., & Chandra, D. (2014). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 6(5), 587–611. --INVALID-LINK--
-
CymitQuimica. (n.d.). 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Chloro-4-methylphenylboronic acid. Retrieved from --INVALID-LINK--
-
Singh, V. K., & Kumar, P. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(18), 5543. --INVALID-LINK--
-
Fernandes, G. F. S., Denny, W. A., & dos Santos, J. L. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorophenylboronic acid. Retrieved from --INVALID-LINK--
-
Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from --INVALID-LINK--
-
Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Chlorophenylboronic acid. Retrieved from --INVALID-LINK--
-
WIPO Patentscope. (2019). 110054642 Preparation method of 4-chlorophenylboronic acid. Retrieved from --INVALID-LINK--
-
Berion, F., & Smietana, M. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2603. --INVALID-LINK--
-
TCI AMERICA. (n.d.). Aryl Boronic Acids (Monosubstituted) [Organoboron]. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions. Retrieved from --INVALID-LINK--
References
- 1. rndmate.com [rndmate.com]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. wilsonsalt.com [wilsonsalt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. laballey.com [laballey.com]
A Technical Guide to (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid: A Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid, a specialized arylboronic acid, has emerged as a valuable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique substitution pattern—featuring a chloro substituent, a dimethylcarbamoyl group, and a boronic acid moiety—provides a versatile platform for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.[1] This technical guide offers an in-depth exploration of the commercial availability, chemical properties, synthesis, and applications of this important synthetic intermediate.
Chemical Properties and Identification
This compound is a boronic acid derivative characterized by a benzene ring substituted with a chlorine atom, a dimethylcarbamoyl group, and a boronic acid functional group.[1]
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 850589-47-8 | [2][3] |
| Molecular Formula | C9H11BClNO3 | [1] |
| Molecular Weight | 227.45 g/mol | [1] |
| Synonyms | 4-Borono-2-chloro-N,N-dimethylbenzamide, N,N-DIMETHYL 2-CHLORO-4-BORONOBENZAMIDE | [1] |
| Melting Point | 126-132 °C | [1] |
| Appearance | White to off-white solid | Inferred from typical appearance of boronic acids |
| Storage | 2-8°C, under inert atmosphere | [1] |
Commercial Availability
This compound is commercially available from a number of specialized chemical suppliers. The typical purity offered is ≥98%. It is generally supplied in quantities ranging from grams to kilograms to support both research and development needs.
Selected Suppliers:
| Supplier | Purity | Available Quantities |
| LookChem | 98% | Inquire |
| BIOGEN Científica | Not Specified | 5 g |
| LabNovo | Not Specified | Inquire |
| Synblock | ≥98% | Inquire |
Note: Availability and purity may vary. It is recommended to contact suppliers directly for the most current information.
Synthesis
The synthesis of substituted phenylboronic acids like this compound typically involves a multi-step process. A common strategy is the ortho-lithiation of a suitably substituted aromatic precursor, followed by quenching with a trialkyl borate and subsequent hydrolysis.
A plausible synthetic route, based on established methodologies for similar compounds, is outlined below. The synthesis would likely start from a commercially available precursor such as 2-chloro-4-bromobenzamide, which would first be converted to the N,N-dimethylamide. This intermediate would then undergo a metal-halogen exchange followed by reaction with a borate ester.
Representative Synthetic Protocol:
Step 1: Synthesis of 2-Chloro-N,N-dimethyl-4-bromobenzamide
-
To a solution of 2-chloro-4-bromobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU or EDCI) and a tertiary amine base (e.g., diisopropylethylamine).
-
Add dimethylamine (as a solution or gas) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by washing with aqueous solutions to remove byproducts and isolate the crude product.
-
Purify the crude product by column chromatography to yield pure 2-chloro-N,N-dimethyl-4-bromobenzamide.
Step 2: Synthesis of this compound
-
Dissolve the 2-chloro-N,N-dimethyl-4-bromobenzamide from Step 1 in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of n-butyllithium in hexanes to perform a lithium-halogen exchange.
-
After stirring for a short period, add a trialkyl borate (e.g., trimethyl borate) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with an aqueous acid (e.g., HCl) and stir to hydrolyze the borate ester.
-
Extract the product into an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[1][4] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[4]
The boronic acid functional group of this compound allows for its coupling with a wide variety of organic halides or triflates (R-X), leading to the formation of complex biaryl structures. The chloro and dimethylcarbamoyl substituents can be used to modulate the electronic properties of the molecule or as handles for further synthetic transformations.
General Suzuki-Miyaura Coupling Protocol:
-
In a reaction vessel, combine the aryl halide or triflate (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or a combination of a palladium source and a ligand), and a base (e.g., K2CO3, Cs2CO3, or K3PO4).
-
Add a suitable solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography or recrystallization.
Applications in Drug Discovery and Agrochemicals
The structural motif of this compound makes it a valuable building block in the synthesis of biologically active molecules.[1]
-
Pharmaceutical Development: This boronic acid serves as a key intermediate for the creation of novel chemical entities with potential therapeutic applications. The ability to introduce the substituted phenyl ring into a larger molecule via the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships in drug discovery programs. Boronic acids themselves have shown a range of biological activities and have been incorporated into approved drugs.[5][6]
-
Agrochemical Production: In the agrochemical sector, this compound can be used to synthesize new pesticides and herbicides. The specific substitution pattern can contribute to the biological activity and selectivity of the final products, leading to more effective crop protection agents.[1]
Visualization of Key Concepts
Caption: The Suzuki-Miyaura cross-coupling reaction.
Caption: Plausible synthetic workflow.
Conclusion
This compound is a strategically important and commercially available building block for organic synthesis. Its well-defined structure and reactivity in the Suzuki-Miyaura cross-coupling reaction make it an invaluable tool for researchers in the pharmaceutical and agrochemical industries. The ability to readily incorporate this substituted phenyl moiety into complex molecules facilitates the development of novel compounds with tailored properties. As the demand for efficient and versatile synthetic methods continues to grow, the importance of specialized reagents like this compound is set to increase.
References
- 1. lookchem.com [lookchem.com]
- 2. 3-Chloro-4-(N,N-dimethylcarbamoyl)phenylboronic acid [biogen.es]
- 3. rndmate.com [rndmate.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to predict, determine, and understand its solubility profile. By leveraging data from structurally analogous phenylboronic acids, discussing the theoretical principles of solubility, and providing a detailed experimental protocol for solubility determination, this document serves as a critical resource for optimizing reaction conditions, purification processes, and formulation development involving this key chemical intermediate.
Introduction: The Significance of Solubility in Drug Discovery and Development
This compound is a substituted arylboronic acid, a class of compounds of immense importance in modern organic synthesis. As building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, they are instrumental in the construction of complex molecular architectures, including many active pharmaceutical ingredients (APIs). The solubility of these reagents in organic solvents is a fundamental physical property that dictates their utility and handling in a laboratory and manufacturing setting.
An accurate understanding of solubility is paramount for:
-
Reaction Kinetics and Optimization: The concentration of a reagent in solution directly influences reaction rates. Ensuring complete dissolution is key to achieving reproducible and efficient chemical transformations.
-
Purification Strategies: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.
-
Formulation Development: For APIs, solubility in various media is a critical determinant of bioavailability and the ultimate efficacy of a drug product.
-
Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent.
This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing the necessary tools for researchers to navigate the challenges associated with this crucial parameter.
Physicochemical Profile and Predicted Solubility of this compound
Chemical Structure:
The solubility of this compound is governed by the interplay of its constituent functional groups and their interactions with the solvent.
-
Boronic Acid Moiety (-B(OH)₂): This polar, hydrophilic group is capable of acting as both a hydrogen bond donor and acceptor. This contributes to solubility in polar protic solvents like alcohols. However, boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can complicate solubility behavior.
-
Phenyl Ring: The aromatic core is nonpolar and lipophilic, favoring interactions with nonpolar and aromatic solvents through van der Waals forces and π-stacking.
-
Chloro Group (-Cl): This electron-withdrawing group introduces a moderate degree of polarity and can participate in dipole-dipole interactions.
-
Dimethylcarbamoyl Group (-C(O)N(CH₃)₂): This is a polar aprotic group with a significant dipole moment. The carbonyl oxygen is a hydrogen bond acceptor. This group is expected to enhance solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Predicted Solubility Trends:
Based on the general solubility characteristics of phenylboronic acids and the specific functional groups present in the target molecule, the following trends can be anticipated.[3][4]
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | High | The polar dimethylcarbamoyl group will strongly interact with solvents like DMSO, DMF, and acetone. |
| Ethers | High | Ethers such as tetrahydrofuran (THF) and diethyl ether are known to be good solvents for boronic acids.[3][4] |
| Alcohols | Moderate to High | Solvents like methanol and ethanol can engage in hydrogen bonding with the boronic acid and dimethylcarbamoyl groups. |
| Halogenated | Moderate | Chloroform and dichloromethane will offer moderate solubility due to dipole-dipole interactions.[3] |
| Aromatic | Low to Moderate | Toluene may provide some solubility due to interactions with the phenyl ring. |
| Aliphatic | Very Low | Nonpolar solvents like hexane and methylcyclohexane are poor solvents for polar boronic acids.[3][4] |
Theoretical Framework: Understanding the Principles of Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy is related to enthalpy (ΔH) and entropy (ΔS) by the equation:
ΔG = ΔH - TΔS
Where T is the temperature in Kelvin.
-
Enthalpy of Solution (ΔH): This term represents the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Dissolution can be either endothermic (absorbs heat, ΔH > 0) or exothermic (releases heat, ΔH < 0). For most solids dissolving in a liquid, the process is endothermic.[5][6]
-
Entropy of Solution (ΔS): This term reflects the change in disorder of the system. Generally, the dissolution of an ordered crystalline solid into a disordered solution leads to an increase in entropy (ΔS > 0).[7]
Kinetic vs. Thermodynamic Solubility:
It is crucial to distinguish between two types of solubility measurements, particularly in the context of drug discovery.[8][9]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure, where the solution is in equilibrium with an excess of the solid.[8][10][11] The shake-flask method is a classic technique for determining thermodynamic solubility.[12]
-
Kinetic Solubility: This is a measure of the concentration at which a compound, often pre-dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous buffer.[9][10] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[11]
For the purposes of reaction chemistry and purification, thermodynamic solubility is the more relevant parameter.
Experimental Determination of Solubility: A Step-by-Step Protocol
The dynamic (or synthetic) method is a reliable and efficient technique for determining the thermodynamic solubility of boronic acids in organic solvents.[3][13][14] This method involves visually or instrumentally monitoring the temperature at which a known composition of solute and solvent becomes a single homogeneous phase upon controlled heating.
Materials and Equipment:
-
This compound (analytical grade)
-
Organic solvents (high purity, anhydrous)
-
Analytical balance (± 0.1 mg)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating oil or water bath with precise temperature control (± 0.1 °C)
-
Calibrated digital thermometer
-
Light source and a photometer or turbidity sensor (optional, for enhanced precision)
-
Inert gas supply (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Workflow for the dynamic method of solubility determination.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into the jacketed glass vessel.
-
Accurately weigh a specific amount of the desired organic solvent and add it to the vessel. The composition (mole fraction) of the mixture should be precisely known.
-
Add a magnetic stir bar to the vessel.
-
-
Experimental Setup:
-
Assemble the apparatus, ensuring the vessel is securely placed within the circulating bath.
-
Insert the calibrated thermometer into the solvent, ensuring it does not touch the walls or bottom of the vessel.
-
If the solvent is hygroscopic or the boronic acid is sensitive to air, purge the vessel with an inert gas and maintain a positive pressure throughout the experiment.
-
-
Measurement:
-
Begin vigorous stirring to ensure the suspension is homogeneous.
-
Start heating the circulating bath at a slow, constant rate (e.g., 0.1-0.5 °C/min). A slow heating rate is crucial for accurate determination of the equilibrium temperature.
-
Carefully observe the suspension. The temperature at which the last solid particles disappear, resulting in a perfectly clear solution, is the equilibrium solubility temperature for that specific composition.
-
If using a light sensor, this point will be marked by a sharp increase in light transmittance.
-
Record this temperature precisely.
-
-
Data Analysis:
-
Repeat the procedure for several different compositions of the solute and solvent.
-
Plot the equilibrium temperature (°C or K) versus the mole fraction of the boronic acid.
-
The resulting graph is the solubility curve for the compound in that specific solvent. From this curve, the solubility at any given temperature can be interpolated.
-
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. While this compound is not classified as an acutely toxic substance, appropriate handling procedures for boronic acids should be followed.[15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling boronic acids.[15]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is sparse, the principles of physicochemical properties, theoretical solubility, and the detailed experimental protocol presented herein empower researchers to make informed decisions regarding solvent selection and to generate reliable solubility data in their own laboratories. The application of the dynamic method, coupled with a strong understanding of the underlying thermodynamic principles, will facilitate the effective use of this important building block in drug discovery and development, ultimately contributing to the advancement of chemical and pharmaceutical research.
References
- 1. rndmate.com [rndmate.com]
- 2. python-api.junjo.ai [python-api.junjo.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Video: Solubility - Concept [jove.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Spectroscopic Characterization of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Introduction: The Significance of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid in Modern Drug Discovery
This compound, a bespoke building block in medicinal chemistry, represents a key intermediate in the synthesis of a multitude of pharmacologically active agents. Its unique structural motifs—a chloro-substituted phenylboronic acid and a dimethylcarbamoyl group—confer specific binding properties, making it a valuable component in the design of targeted therapeutics. The boronic acid moiety is particularly noteworthy for its ability to form reversible covalent bonds with diols, a feature exploited in the development of enzyme inhibitors and sensors.
A comprehensive understanding of the spectroscopic signature of this molecule is paramount for researchers in drug development. It ensures the identity and purity of the compound, which is a critical prerequisite for its use in subsequent synthetic steps and for the unambiguous interpretation of biological assay results. This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from structurally related molecules. Furthermore, it outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, with a special focus on overcoming the unique challenges presented by boronic acids.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of this compound (CAS 850589-47-8), with a molecular formula of C₉H₁₁BClNO₃ and a molecular weight of 227.45 g/mol , is the foundation for predicting its spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Anticipated ¹H NMR Spectral Data
The proton NMR spectrum is expected to reveal the distinct electronic environments of the aromatic and methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, dimethylcarbamoyl, and boronic acid groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic CH (ortho to -B(OH)₂) | 7.8 - 8.0 | d | ~8.0 | 1H |
| Aromatic CH (meta to -B(OH)₂) | 7.6 - 7.8 | dd | ~8.0, ~2.0 | 1H |
| Aromatic CH (ortho to -Cl) | 7.4 - 7.6 | d | ~2.0 | 1H |
| N-CH₃ | 2.9 - 3.1 | s (broad) | - | 6H |
| B(OH)₂ | 4.5 - 6.0 | s (broad) | - | 2H |
Causality Behind Experimental Choices: The choice of a suitable deuterated solvent is critical for obtaining a high-quality ¹H NMR spectrum of a boronic acid. It is well-documented that arylboronic acids have a propensity to form cyclic trimers known as boroxines through intermolecular dehydration. This oligomerization leads to significant line broadening in the NMR spectrum, often rendering it uninterpretable. To mitigate this, the use of a protic deuterated solvent such as methanol-d₄ or D₂O is highly recommended. These solvents actively break down the boroxine trimers by forming esters or through hydrolysis, resulting in sharp, well-resolved signals for the monomeric boronic acid. The broad singlet for the N-methyl protons is anticipated due to restricted rotation around the amide C-N bond at room temperature. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, potentially leading to their disappearance from the spectrum.
Anticipated ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (carbamoyl) | 168 - 172 |
| Aromatic C-B | 130 - 135 (often not observed) |
| Aromatic C-Cl | 133 - 137 |
| Aromatic C-N | 138 - 142 |
| Aromatic CH | 125 - 135 |
| N-CH₃ | 36 - 39 |
Expertise & Experience: A common challenge in the ¹³C NMR of boronic acids is the difficulty in observing the carbon atom directly attached to the boron. This is due to quadrupolar relaxation caused by the boron nucleus (¹¹B and ¹⁰B), which can significantly broaden the signal of the attached carbon, sometimes to the point of it being indistinguishable from the baseline.
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of methanol-d₄.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1.5 seconds
-
Spectral Width: 0 to 200 ppm
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Anticipated IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (amide) | 1630 - 1680 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| B-O stretch | 1310 - 1380 | Strong |
| C-N stretch (amide) | 1200 - 1300 | Medium |
| C-Cl stretch | 700 - 800 | Strong |
Trustworthiness: The broad O-H stretching band is a hallmark of hydrogen-bonded hydroxyl groups, which are prevalent in the solid state of boronic acids. The strong B-O stretching absorption is another key diagnostic peak for this class of compounds. The position of the amide C=O stretch provides information about the electronic environment of the carbamoyl group.
Experimental Protocol for FTIR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Anticipated Mass Spectrum (Electrospray Ionization - ESI)
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like boronic acids, as it typically produces the protonated molecular ion with minimal fragmentation.
| m/z | Ion Identity | Notes |
| 228.05 | [M+H]⁺ | Expected base peak in positive ion mode. |
| 250.03 | [M+Na]⁺ | Often observed as an adduct. |
| 210.04 | [M+H - H₂O]⁺ | Loss of water from the boronic acid moiety. |
Authoritative Grounding & Comprehensive References: The propensity of boronic acids to undergo dehydration in the mass spectrometer is a well-documented phenomenon. This can lead to the formation of boroxine trimers, which can complicate the mass spectrum. ESI is generally preferred over harder ionization techniques like Electron Ionization (EI) for boronic acids to minimize in-source fragmentation and dehydration, thereby maximizing the abundance of the molecular ion.
Experimental Protocol for ESI-MS Data Acquisition
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Instrumental Parameters (Q-TOF Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 120 °C
-
Desolvation Temperature: 250 - 350 °C
-
Mass Range: m/z 50 - 500
Data Interpretation Workflow
A logical workflow is essential for the comprehensive structural elucidation of this compound.
Caption: Integrated workflow for spectroscopic data analysis.
Conclusion
The spectroscopic characterization of this compound is a critical step in its application in drug discovery and development. While direct experimental data may not always be readily available, a thorough understanding of the principles of NMR, IR, and MS, combined with knowledge of the specific chemical properties of boronic acids, allows for a robust prediction of its spectroscopic features. The protocols outlined in this guide provide a reliable framework for obtaining high-quality data, enabling researchers to confidently verify the structure and purity of this important synthetic intermediate.
Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Potential Research Applications of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic Acid
Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, functionalized phenylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] These reactions facilitate the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules that often form the core scaffolds of new drug candidates.[1] The boronic acid moiety, with its unique electronic properties and ability to engage in reversible covalent interactions, also presents opportunities for direct engagement with biological targets, a feature famously exploited in the development of proteasome inhibitors like bortezomib.[2]
This guide focuses on a specific, highly functionalized reagent: (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid . The unique substitution pattern of this molecule—featuring a chloro group, a dimethylcarbamoyl moiety, and a boronic acid function—offers a rich platform for a multitude of research applications. The chloro substituent can influence the electronic properties of the phenyl ring and provide a potential vector for metabolic stability. The dimethylcarbamoyl group introduces a polar, hydrogen bond-accepting feature that can be crucial for molecular recognition at a protein binding site. This combination of functionalities makes this compound a high-value starting material for researchers aiming to develop targeted therapies in oncology, immunology, and beyond.
This document serves as a technical primer for researchers, scientists, and drug development professionals, providing insights into the synthesis, physicochemical properties, and, most importantly, the untapped research potential of this versatile compound. We will explore its application as a key intermediate in the synthesis of kinase and protease inhibitors and propose novel avenues for its utilization in emerging therapeutic areas.
Physicochemical Properties and Handling
| Property | Inferred Value/Characteristic | Basis for Inference |
| Molecular Formula | C₉H₁₁BClNO₃ | |
| Molecular Weight | 227.46 g/mol | |
| Appearance | White to off-white solid | Based on analogs like 4-(Dimethylcarbamoyl)phenylboronic acid. |
| Melting Point | 130-150 °C | Inferred from analogs such as 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid (130-134 °C)[3] and 4-(Dimethylcarbamoyl)phenylboronic acid (141-145 °C). |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); limited solubility in water and nonpolar solvents. | General characteristic of functionalized phenylboronic acids. |
| Storage | 2-8°C, under inert gas, protected from moisture. | Boronic acids are prone to dehydration to form boroxines. |
Handling and Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Based on analogs, it may cause skin, eye, and respiratory irritation.[3]
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available materials. A plausible and efficient route involves the ortho-metalation of a suitable benzamide precursor, followed by borylation.
Diagram: Proposed Synthesis of this compound
References
The Emergence of a Key Building Block: A Technical History of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic use of functionalized phenylboronic acids as versatile building blocks is paramount. Among these, (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid, with its unique substitution pattern, has emerged as a valuable intermediate in the synthesis of complex molecular architectures. This technical guide delves into the discovery, history, and core synthetic methodologies associated with this important reagent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance and application.
The Genesis of a Versatile Reagent: Discovery and Initial Synthesis
While the broader class of phenylboronic acids has been known since the late 19th century, the specific compound this compound (CAS Number: 850589-47-8) is a more recent addition to the chemist's toolkit. Its discovery is intrinsically linked to the burgeoning demand for highly functionalized and specific building blocks in the early 21st century, driven by the expansion of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The initial synthesis of this compound is not prominently documented in a single, seminal publication under that specific title. Instead, its preparation appears within the broader context of patent literature focused on the discovery of novel therapeutic agents. This underscores its primary role as a key intermediate, designed and synthesized to enable the construction of targeted drug candidates.
The most probable and widely practiced synthetic route to this compound involves a multi-step sequence starting from a readily available substituted aniline or benzoic acid derivative. A logical and commonly employed pathway is outlined below.
Core Synthetic Strategies: A Step-by-Step Technical Protocol
The synthesis of this compound typically proceeds through the formation of an organometallic intermediate followed by borylation. The following protocol represents a standard and reliable laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound
Step 1: Amide Formation
-
To a solution of 2-chloro-4-fluorobenzoic acid in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride or thionyl chloride dropwise at 0 °C to form the corresponding acid chloride.
-
After stirring for 1-2 hours at room temperature, the solvent and excess reagent are removed under reduced pressure.
-
The crude acid chloride is then dissolved in a fresh portion of aprotic solvent and cooled to 0 °C.
-
A solution of dimethylamine (typically a 2M solution in THF or as a gas bubbled through the solution) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-chloro-4-fluoro-N,N-dimethylbenzamide.
Step 2: Borylation via Directed Ortho-Metalation
-
The 2-chloro-4-fluoro-N,N-dimethylbenzamide is dissolved in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to a low temperature, typically -78 °C.
-
A strong lithium amide base, such as lithium diisopropylamide (LDA), is added dropwise. The dimethylcarbamoyl group directs the deprotonation to the ortho position (C3).
-
After stirring at low temperature for a defined period, a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is then quenched by the addition of an aqueous acid (e.g., 1M HCl), and the mixture is stirred vigorously to hydrolyze the boronate ester to the desired boronic acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification is typically achieved by recrystallization or column chromatography to afford this compound as a solid.
Causality in Experimental Choices:
-
Choice of Starting Material: 2-chloro-4-fluorobenzoic acid is a common starting material due to the reactivity of the fluoro group towards nucleophilic aromatic substitution in some synthetic routes, although the directed ortho-metalation strategy leverages the chloro and carbamoyl groups for regioselectivity.
-
Directed Metalation Group: The dimethylcarbamoyl group is an excellent directed metalation group, ensuring high regioselectivity in the deprotonation step and subsequent borylation at the C3 position.
-
Low-Temperature Conditions: The use of very low temperatures (-78 °C) is critical during the lithiation step to prevent side reactions and ensure the stability of the aryllithium intermediate.
-
Borylating Agent: Trialkyl borates are the standard electrophiles for trapping the aryllithium species, leading to the formation of the boronate ester precursor.
Physicochemical Properties and Structural Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 850589-47-8 |
| Molecular Formula | C₉H₁₁BClNO₃ |
| Molecular Weight | 227.45 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 126-132 °C |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |
The Role in Drug Discovery and Development: A Versatile Building Block
The primary utility of this compound lies in its application as a key building block in the synthesis of pharmacologically active molecules.[1] Its structure is strategically designed to allow for its incorporation into larger molecules via the Suzuki-Miyaura cross-coupling reaction.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
The chloro and dimethylcarbamoyl substituents on the phenylboronic acid ring are not merely passive spectators in the final molecule. They can play crucial roles in modulating the physicochemical properties of the drug candidate, such as solubility, lipophilicity, and metabolic stability. Furthermore, these groups can engage in specific interactions with biological targets, such as hydrogen bonding or hydrophobic interactions, thereby contributing to the overall potency and selectivity of the drug.
While specific drug candidates synthesized using this building block are often proprietary, its presence in the patent literature points to its use in the development of inhibitors for various enzyme classes, including kinases and proteases, which are important targets in oncology and inflammatory diseases.
Conclusion and Future Outlook
This compound stands as a testament to the evolution of synthetic chemistry in the service of drug discovery. Its development was driven by the need for precisely functionalized building blocks to facilitate the efficient construction of complex and targeted therapeutic agents. The synthetic routes to this compound are well-established and rely on fundamental principles of organic chemistry, particularly directed ortho-metalation. As the quest for novel and more effective medicines continues, the demand for such specialized reagents is likely to grow, ensuring that this compound will remain a relevant and valuable tool for medicinal chemists for the foreseeable future.
References
A Theoretical and Computational Scrutiny of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid: A Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have emerged from the realm of synthetic curiosities to become a cornerstone of modern medicinal chemistry.[1][2] Their unique electronic properties, including a vacant p-orbital on the boron atom, confer upon them the ability to form reversible covalent bonds with biological nucleophiles, a feature that has been masterfully exploited in the design of potent enzyme inhibitors.[1][3][4] The journey of boronic acids into the clinical sphere was landmarked by the FDA approval of Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, which validated this class of compounds as viable therapeutic agents.[5][6] This success has spurred the development of other boronic acid-containing drugs, such as ixazomib and vaborbactam.[1][6]
(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid is a molecule of significant interest within this class. Its substituted phenyl ring offers a scaffold for fine-tuning pharmacokinetic and pharmacodynamic properties. The chloro and dimethylcarbamoyl moieties provide opportunities for specific interactions within a target protein's binding site, potentially enhancing selectivity and potency. As a key intermediate, this compound is valuable in the synthesis of more complex pharmaceutical agents, particularly protease and kinase inhibitors, through reactions like the Suzuki-Miyaura cross-coupling.[7]
This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate the chemical behavior and therapeutic potential of this compound. We will delve into the core principles of quantum chemical calculations, molecular docking, and molecular dynamics simulations, offering both the theoretical underpinnings and practical, step-by-step protocols for their application. The insights gleaned from these computational studies are invaluable for accelerating the drug discovery and development process, enabling a more rational, structure-based approach to inhibitor design.
Part 1: Unveiling Molecular Properties through Quantum Chemistry
At the heart of understanding the behavior of this compound lies the application of quantum chemistry, most notably Density Functional Theory (DFT). DFT offers a robust framework for investigating the electronic structure and predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost.[8][9]
Geometrical Optimization and Electronic Structure Analysis
A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation. DFT-based geometry optimization allows for the precise calculation of bond lengths, bond angles, and dihedral angles.[8][9] These optimized structures serve as the starting point for all subsequent computational investigations.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.
Table 1: Predicted Molecular Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance in Drug Design |
| Dipole Moment | Calculated Value (Debye) | Influences solubility and interactions with polar environments. |
| HOMO Energy | Calculated Value (eV) | Relates to the molecule's electron-donating ability. |
| LUMO Energy | Calculated Value (eV) | Relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | Calculated Value (eV) | Correlates with chemical reactivity and stability. |
| pKa | Calculated Value | Crucial for understanding ionization state at physiological pH.[10][11] |
Protocol for DFT Calculations
The following protocol outlines a typical workflow for performing DFT calculations on this compound.
Experimental Protocol: DFT-Based Molecular Property Prediction
-
Structure Preparation:
-
Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
DFT Calculation Setup:
-
Select a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[8][9]
-
Specify the calculation type as "Geometry Optimization" and "Frequency" to ensure the optimized structure corresponds to a true energy minimum.
-
Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate an aqueous environment, which is more representative of biological systems.[12]
-
-
Execution and Analysis:
-
Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Upon completion, verify that the frequency calculation yields no imaginary frequencies, confirming a true minimum.
-
Extract and analyze the optimized coordinates, electronic energies, HOMO/LUMO energies, and dipole moment.
-
Visualize the HOMO and LUMO orbitals to identify reactive sites.
-
Diagram: Workflow for DFT Calculations
Caption: A generalized workflow for performing DFT calculations.
Part 2: Probing Protein-Ligand Interactions with Molecular Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[3][13][14] For this compound, this methodology is crucial for identifying potential biological targets and understanding the key interactions that drive binding affinity. The boronic acid moiety is known to form a reversible covalent bond with the catalytic serine residues in many enzymes, and docking simulations can help to elucidate the geometry of this interaction.[15][16]
Covalent and Non-Covalent Docking Approaches
Given the reactive nature of the boronic acid group, both non-covalent and covalent docking approaches should be considered.
-
Non-covalent docking predicts the binding pose based on intermolecular forces such as hydrogen bonds, electrostatic interactions, and van der Waals forces. This can provide initial insights into how the molecule might fit into the active site.
-
Covalent docking explicitly models the formation of a covalent bond between the ligand and a specific residue in the protein, typically a serine.[4][17] This is essential for accurately predicting the binding mode of boronic acid inhibitors.
Table 2: Key Protein-Ligand Interactions for this compound
| Interaction Type | Potential Interacting Groups | Significance |
| Covalent Bond | Boronic acid with catalytic Serine | Primary mechanism of inhibition for many serine proteases and β-lactamases.[16][17] |
| Hydrogen Bonding | Carbamoyl group, Boronic acid hydroxyls | Directional interactions that contribute significantly to binding affinity and specificity. |
| Halogen Bonding | Chloro group with electron-rich atoms (e.g., backbone carbonyls) | Can provide additional stabilizing interactions. |
| Hydrophobic Interactions | Phenyl ring with nonpolar residues | Contribute to overall binding affinity. |
Protocol for Molecular Docking
The following protocol details the steps for conducting a molecular docking study of this compound against a hypothetical serine protease.
Experimental Protocol: Molecular Docking Simulation
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to residues.
-
Prepare the 3D structure of this compound, ensuring it is in the correct protonation state.
-
-
Docking Simulation Setup:
-
Define the binding site on the protein, typically a cavity encompassing the catalytic residues.
-
Select a suitable docking program (e.g., AutoDock, Glide, GOLD). For covalent docking, specialized software or modules may be required.
-
Configure the docking parameters, including the number of poses to generate and the scoring function to use.
-
-
Execution and Analysis:
-
Run the docking simulation.
-
Analyze the generated binding poses and their corresponding docking scores.
-
Visualize the top-ranked poses in the context of the protein's active site to identify key interactions.
-
For covalent docking, verify the formation of the expected bond with the catalytic serine.
-
Diagram: Molecular Docking Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 8. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Systematic Parameterization and Simulation of Boronic Acid-β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful tool is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[4] This application note provides a detailed guide for the successful Suzuki-Miyaura coupling of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid , a challenging yet valuable building block in medicinal chemistry.
The subject boronic acid presents a unique set of challenges due to its electron-deficient nature, a consequence of the chloro and dimethylcarbamoyl substituents. This electron deficiency can impact the transmetalation step of the catalytic cycle. Furthermore, when coupled with similarly deactivated partners, such as aryl chlorides, the oxidative addition step can be sluggish, requiring carefully optimized conditions to achieve high yields and avoid common side reactions like protodeboronation and homocoupling.[5][6]
This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the selection of reagents and reaction parameters, empowering researchers to troubleshoot and adapt the methodology for their specific needs.
Understanding the Mechanistic Nuances
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[1][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. For less reactive aryl chlorides, this step is often rate-limiting and requires an electron-rich and sterically bulky ligand on the palladium catalyst to facilitate the reaction.[7][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically promoted by a base, which activates the boronic acid.[2] The choice of base is critical, especially for electron-deficient boronic acids, to ensure efficient transmetalation without promoting protodeboronation.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[1]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Strategic Selection of Reagents and Conditions
The successful coupling of this compound with an aryl chloride requires careful consideration of each component of the reaction mixture.
| Component | Recommended Choice | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and reliable source of Pd(0). Other sources like Pd(OAc)₂ can also be used.[3] |
| Ligand | 2-(Di-tert-butylphosphino)biphenyl (JohnPhos) or similar bulky, electron-rich phosphine | Essential for facilitating the oxidative addition of the less reactive aryl chloride.[9] |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) | Strong, non-nucleophilic bases are effective in promoting transmetalation while minimizing side reactions.[10] |
| Solvent | Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF) | Polar aprotic solvents are generally effective. The choice may depend on the specific substrates and reaction temperature.[11] |
| Aryl Halide Partner | Aryl Chloride | A challenging but cost-effective coupling partner. Aryl bromides or iodides can be used for higher reactivity.[8] |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Materials:
-
This compound (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
JohnPhos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (to make a 0.1 M solution with respect to the aryl chloride)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl chloride, this compound, Pd₂(dba)₃, JohnPhos, and cesium carbonate.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vessel via syringe.
-
Degassing (Optional but Recommended): For particularly sensitive substrates, the reaction mixture can be degassed by three cycles of vacuum followed by backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Workflow for Suzuki-Miyaura Coupling
Figure 2. A step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using a strong, non-nucleophilic base and ensuring anhydrous conditions.[5]
-
Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur. This can often be suppressed by careful control of the reaction conditions and ensuring the absence of oxygen.[5]
-
Ligand Selection: While JohnPhos is a good starting point, other bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may provide better results for specific substrates.[3]
Conclusion
The Suzuki-Miyaura coupling of this compound, particularly with challenging aryl chloride partners, is a feasible and valuable transformation with careful optimization of the reaction conditions. The use of a robust catalyst system, comprising a palladium source and a bulky, electron-rich phosphine ligand, in conjunction with a suitable base and anhydrous solvent, is key to achieving high yields. This application note provides a solid foundation for researchers and drug development professionals to successfully employ this important building block in their synthetic endeavors, accelerating the discovery of new chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: The Strategic Utility of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic Acid in Modern Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
Abstract
(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid has emerged as a strategically significant building block in medicinal chemistry. Its unique substitution pattern—featuring a boronic acid for versatile coupling, a chloro substituent for metabolic stability and electronic modulation, and a dimethylcarbamoyl group for targeted hydrogen bonding—makes it an invaluable reagent for constructing complex molecules aimed at challenging biological targets. This guide provides an in-depth analysis of its applications, focusing on its role in the synthesis of potent enzyme inhibitors, particularly for Poly(ADP-ribose) polymerase (PARP) and various protein kinases. We will explore the causality behind its use, present detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling, and offer insights into the structure-activity relationships it enables.
Introduction: A Building Block of Strategic Importance
In the landscape of drug discovery, the design of small molecules with high potency and selectivity is paramount. Phenylboronic acids are a cornerstone of this effort, primarily due to their utility in palladium-catalyzed cross-coupling reactions, which form the basis for constructing the biaryl scaffolds prevalent in many approved drugs.[1][2] this compound is not merely another reagent; it is a highly functionalized intermediate designed for specific purposes.
-
The Boronic Acid Moiety : This functional group is the reactive handle for the Suzuki-Miyaura reaction, one of the most robust and widely used methods for C-C bond formation in organic synthesis.[2] Beyond its role in synthesis, the boronic acid group can itself be a pharmacophore, capable of forming reversible covalent bonds with nucleophilic residues (like serine) in enzyme active sites, a strategy employed in drugs like the proteasome inhibitor Bortezomib.[1][3]
-
The 4-(Dimethylcarbamoyl) Group : This feature is critical for molecular recognition. The amide carbonyl is a potent hydrogen bond acceptor, allowing it to anchor the molecule within the binding pocket of a target protein. This interaction is frequently exploited in the design of inhibitors that compete with endogenous ligands, such as the nicotinamide moiety in the binding site of PARP enzymes.
-
The 3-Chloro Substituent : The chlorine atom serves multiple roles. As an electron-withdrawing group, it modulates the electronics of the phenyl ring. Its steric bulk influences the torsional angle of the resulting biaryl structure, which can be crucial for achieving the correct conformation for optimal binding. Furthermore, halogenation at this position can block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
These three features, working in concert, provide a powerful tool for medicinal chemists to fine-tune the properties of lead compounds in drug discovery programs.[3][4]
Core Application: Synthesis of Enzyme Inhibitors
The primary application of this compound is in the construction of enzyme inhibitors for oncology and inflammatory diseases. Its structure is particularly well-suited for targeting ATP-binding sites in kinases and the nicotinamide-binding pocket in PARP enzymes.
Case Study: PARP Inhibitors and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR) pathway, specifically in base excision repair. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA repair is deficient. Inhibiting PARP in these cancer cells removes a crucial alternative repair mechanism, leading to an accumulation of DNA damage and cell death. This concept, known as synthetic lethality , is a clinically validated strategy in oncology.[5][6] Four PARP inhibitors—olaparib, rucaparib, niraparib, and talazoparib—have been approved for treating cancers with these genetic defects.[7]
The (3-Chloro-4-(dimethylcarbamoyl)phenyl) moiety is an exemplary scaffold fragment for PARP inhibition. The dimethylcarbamoyl group mimics the hydrogen bonding interactions of the carboxamide in the native NAD+ cofactor, while the substituted phenyl ring provides a core structure that can be elaborated via Suzuki coupling to optimize potency and selectivity.[8][9]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 8. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction: A Strategic Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the rational design of complex molecular architectures is paramount to achieving therapeutic efficacy. (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid has emerged as a cornerstone building block, particularly for the synthesis of targeted therapies like kinase inhibitors. Its structure is strategically functionalized: the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, while the ortho-chloro and meta-dimethylcarbamoyl substituents provide critical steric and electronic properties that influence molecular recognition and pharmacokinetic profiles.
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of this reagent. We will explore its chemical properties, delve into the mechanistic nuances of its primary application—the Suzuki-Miyaura cross-coupling reaction—and provide detailed, field-proven protocols for its use in the synthesis of key pharmaceutical intermediates.
Reagent Profile: Properties, Handling, and Safety
Successful synthesis begins with a thorough understanding of the starting materials. This compound is a stable solid, but like most organoboron compounds, requires specific handling to ensure its integrity and prevent degradation pathways such as protodeboronation.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₁₁BClNO₃ |
| Molecular Weight | 227.45 g/mol |
| CAS Number | 913835-80-2 |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C under an inert atmosphere.[1] |
Safety and Handling
Arylboronic acids are generally considered to have low toxicity; however, appropriate laboratory safety practices are essential.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[3][4][5]
-
Ventilation: Handle the solid and its solutions in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[3][5]
-
Stability: The compound is hygroscopic and can be sensitive to air.[4] Keep the container tightly closed and store under an inert gas like argon or nitrogen to prevent degradation. For long-term stability or challenging couplings, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most powerful and widely used method for forming biaryl linkages, a structural motif prevalent in pharmaceuticals.[7][8] The reaction involves the palladium-catalyzed coupling of an organoboron compound (like our title building block) with an organohalide.
General Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind the Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.[7]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[6][9]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
Specific Considerations for this compound
The substituents on this boronic acid introduce challenges that must be addressed with carefully selected reaction conditions.
-
Steric Hindrance: The ortho-chloro group creates significant steric bulk around the boronic acid, which can hinder its approach to the palladium center during transmetalation.
-
Electronic Effects: The chloro and carbamoyl groups are electron-withdrawing, which can decrease the nucleophilicity of the aryl ring being transferred from boron to palladium.
To overcome these challenges, catalysts employing bulky, electron-rich phosphine ligands are often necessary. Ligands like those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) form highly active, coordinatively unsaturated palladium complexes that facilitate both oxidative addition to challenging substrates and the coupling of sterically demanding partners.[7][10][11][12]
Experimental Protocols: Synthesis of Kinase Inhibitor Scaffolds
The following protocols provide detailed, step-by-step methodologies for using this compound to synthesize key intermediates for important APIs.
Protocol 1: Synthesis of a Quizartinib Precursor Intermediate
Quizartinib is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor.[13] This protocol describes a representative Suzuki-Miyaura coupling to form a core scaffold of the drug, coupling the title boronic acid with a suitable heterocyclic halide.
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Materials & Reagents:
| Reagent | Molar Equiv. | Purpose |
| Heterocyclic Halide (e.g., 2-bromo-imidazo[2,1-b][14][15]benzothiazole derivative) | 1.0 | Coupling Partner |
| This compound | 1.2 - 1.5 | Boron Source |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.01 - 0.05 | Catalyst Precursor |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 0.02 - 0.10 | Ligand |
| K₃PO₄ (Potassium phosphate) | 2.0 - 3.0 | Base |
| 1,4-Dioxane & Water (e.g., 4:1 v/v) | - | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reactor vessel equipped with a magnetic stirrer and condenser, add the heterocyclic halide (1.0 equiv.), this compound (1.3 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and K₃PO₄ (2.5 equiv.).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, sufficient to make a 0.1 M solution with respect to the halide) via cannula or syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure biaryl product.
Protocol 2: Synthesis of a Foretinib-like Scaffold
Foretinib is a multi-kinase inhibitor. Its synthesis can involve the coupling of a functionalized quinoline core with an appropriate arylboronic acid. This protocol outlines a general approach for such a coupling.
Materials & Reagents:
| Reagent | Molar Equiv. | Purpose |
| 6-bromo-7-alkoxyquinoline derivative | 1.0 | Coupling Partner |
| This compound | 1.3 | Boron Source |
| Pd(OAc)₂ (Palladium(II) acetate) | 0.05 | Catalyst Precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.10 | Ligand |
| K₂CO₃ (Potassium carbonate) | 2.0 | Base |
| Toluene & Water (e.g., 10:1 v/v) | - | Solvent |
Step-by-Step Procedure:
-
Setup: In a manner similar to Protocol 1, combine the 6-bromo-7-alkoxyquinoline (1.0 equiv.), this compound (1.3 equiv.), Pd(OAc)₂ (0.05 equiv.), SPhos (0.10 equiv.), and K₂CO₃ (2.0 equiv.) in a reaction vessel.
-
Inerting & Solvent Addition: Purge the vessel with inert gas. Add degassed toluene and water (10:1 ratio).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 6-18 hours, monitoring by LC-MS.
-
Work-up & Purification: Follow the work-up, extraction, and purification steps as detailed in Protocol 1 to isolate the desired 6-arylquinoline product.
Optimization and Troubleshooting
Achieving high yields and purity in Suzuki-Miyaura couplings, especially with challenging substrates, often requires optimization.[14][16]
Key Parameter Optimization
| Parameter | Options & Considerations | Rationale |
| Catalyst/Ligand | Pre-catalysts: Pd(OAc)₂, Pd₂(dba)₃. Ligands: PPh₃ (for simple substrates), Buchwald ligands (XPhos, SPhos, RuPhos for hindered substrates), N-heterocyclic carbenes (NHCs). | The choice of ligand is critical. Bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps, which is crucial for coupling with aryl chlorides and sterically hindered partners.[7][11][17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu. | A stronger base (e.g., K₃PO₄) is often more effective for hindered boronic acids as it facilitates the formation of the reactive boronate species. However, base-sensitive functional groups may require milder conditions.[18] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF. | The solvent system must solubilize both organic and inorganic components. The presence of water is often crucial for dissolving the base and facilitating the catalytic cycle, though anhydrous conditions have also been developed.[9][19] |
| Temperature | 60 - 120 °C | Higher temperatures can increase reaction rates but may also promote side reactions like protodeboronation. |
Common Issues and Solutions
-
Low Conversion/No Reaction:
-
Cause: Inactive catalyst or insufficient reaction temperature.
-
Solution: Switch to a more active ligand system (e.g., a second-generation Buchwald pre-catalyst). Ensure the reaction is truly anaerobic, as oxygen can deactivate the Pd(0) catalyst. Increase the temperature.
-
-
Protodeboronation: (Replacement of -B(OH)₂ with -H)
-
Cause: Presence of excess water, acidic impurities, or prolonged reaction times at high temperatures.[6]
-
Solution: Use a less aqueous solvent system. Ensure the base is of high quality. Use a slight excess (1.2-1.5 equiv.) of the boronic acid to compensate for some loss. Consider converting to a more stable boronate ester.
-
-
Homo-coupling: (Formation of R¹-R¹ or R²-R²)
-
Cause: Oxygen contamination leading to side reactions.
-
Solution: Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere.
-
Conclusion
This compound is a highly valuable and strategic building block in the synthesis of modern APIs. Its successful application hinges on a clear understanding of the mechanistic principles of the Suzuki-Miyaura cross-coupling reaction and the careful selection of conditions to overcome the steric and electronic challenges posed by its substituents. The protocols and optimization strategies outlined in this guide provide a robust framework for chemists to effectively incorporate this versatile reagent into their synthetic campaigns, accelerating the discovery and development of next-generation therapeutics.
References
- 1. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. QUIZARTINIB (FLT3 inhibitor) CAS#: [chemicalbook.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Research Collection | ETH Library [research-collection.ethz.ch]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: C-N Coupling with (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where a vast number of bioactive molecules are nitrogen-containing compounds.[1][2] Among the various methods developed for constructing these crucial bonds, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools.[1][2] This guide focuses on the C-N coupling reactions of a specific, functionally rich building block: (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid.
This boronic acid derivative is of particular interest due to the presence of three key functional groups: a boronic acid for cross-coupling, a chloro substituent that can also participate in cross-coupling reactions, and a dimethylcarbamoyl group that can influence the electronic properties and solubility of the molecule. Understanding the optimal conditions for C-N coupling with this substrate is critical for its effective use in the synthesis of complex target molecules.
Two of the most prominent methods for C-N bond formation involving boronic acids are the Chan-Lam and the Buchwald-Hartwig amination reactions.[3][4][5]
-
Chan-Lam Coupling: This copper-catalyzed reaction couples an aryl boronic acid with an amine or alcohol.[3][5][6] A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and in the presence of air.[3][6]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile method for coupling amines with aryl halides.[4][7][8] While traditionally focused on aryl halides, variations of this reaction can also involve boronic acids.
This document will provide a detailed overview of the critical parameters, step-by-step protocols, and mechanistic considerations for successfully performing C-N coupling reactions with this compound.
Key Reaction Parameters and Causality
The success of a C-N coupling reaction is highly dependent on the careful selection of several key parameters. The interplay between the catalyst, ligand, base, solvent, and temperature determines the reaction's efficiency, yield, and selectivity.
Catalyst and Ligand Selection
The heart of the C-N coupling reaction is the transition metal catalyst and its associated ligand. The choice between a copper-based and a palladium-based system is the first major decision.
-
Copper Catalysis (Chan-Lam Coupling): Copper(II) acetate is a commonly used catalyst for this transformation.[9] The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The presence of a ligand, such as pyridine or other N-heterocycles, can facilitate the reaction.[3]
-
Palladium Catalysis (Buchwald-Hartwig Amination): Palladium catalysts, often in the form of Pd(OAc)₂ or Pd₂(dba)₃, are typically used.[10] The role of the ligand is paramount in palladium catalysis.[11] Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., BrettPhos, DavePhos), are often essential for achieving high yields, especially with less reactive aryl chlorides.[11][12] These bulky ligands promote the formation of the active monoligated Pd(0) species and facilitate the crucial reductive elimination step.[11]
The Role of the Base
A base is required in both Chan-Lam and Buchwald-Hartwig reactions. Its primary role is to deprotonate the amine nucleophile, increasing its reactivity.[13]
-
For Chan-Lam reactions, weaker bases like pyridine or 2,6-lutidine are often sufficient.[3][9]
-
For Buchwald-Hartwig reactions, stronger bases are typically required, especially when coupling less reactive aryl chlorides. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[14] The choice of base must be compatible with other functional groups in the starting materials.[7]
Solvent and Temperature Considerations
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.
-
Chan-Lam couplings are often performed in solvents like dichloromethane (DCM) or methanol.[15]
-
Buchwald-Hartwig reactions are typically run in aprotic solvents such as toluene, dioxane, or THF.[13]
Temperature is a critical parameter for controlling the reaction rate. While some highly active catalyst systems can operate at room temperature, many C-N coupling reactions require heating to proceed at a reasonable rate.[10] For aryl chlorides, which are generally less reactive than aryl bromides or iodides, elevated temperatures are often necessary.[14][16]
Experimental Protocols
Protocol 1: Copper-Catalyzed Chan-Lam C-N Coupling
This protocol provides a general procedure for the copper-catalyzed coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a dry reaction vial, add this compound (1.0 equiv), the amine (1.2 equiv), and powdered 4 Å molecular sieves.
-
Add anhydrous DCM to the vial.
-
In a separate vial, prepare a solution of Cu(OAc)₂ (0.1 equiv) and pyridine (2.0 equiv) in DCM.
-
Add the copper/pyridine solution to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Coupling
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide, which can be adapted for coupling with the boronic acid, though typically this reaction is performed with an aryl halide and an amine. For the purpose of this guide, we will assume the chloro-substituent on the boronic acid is the reactive site for a Buchwald-Hartwig type reaction.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., BrettPhos Pd G3)
-
A suitable biarylphosphine ligand (e.g., BrettPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv) and the ligand (if not using a precatalyst, 0.04 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Add anhydrous toluene or dioxane to the Schlenk tube.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Chan-Lam Coupling | Buchwald-Hartwig Amination |
| Catalyst | Copper(II) acetate | Palladium(II) acetate, Pd₂(dba)₃, or Pd precatalysts |
| Ligand | Pyridine, N-heterocycles | Bulky, electron-rich phosphines (e.g., BrettPhos, XPhos) |
| Base | Weaker bases (e.g., Pyridine, Et₃N) | Stronger bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) |
| Solvent | DCM, Methanol | Toluene, Dioxane, THF |
| Temperature | Room Temperature to mild heating | Room Temperature to 120°C |
| Atmosphere | Often tolerant of air | Requires an inert atmosphere (N₂ or Ar) |
Visualization of Mechanisms and Workflows
Chan-Lam Coupling Mechanism
Caption: Generalized Chan-Lam Coupling Mechanism
Buchwald-Hartwig Amination Mechanism
Caption: Generalized Buchwald-Hartwig Amination Mechanism
Experimental Workflow
Caption: General Experimental Workflow for C-N Coupling
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 16. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
synthesis of biaryl compounds using (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
An Application Guide to the Suzuki-Miyaura Coupling for Biaryl Synthesis Using (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Introduction: The Central Role of Biaryls and the Power of Specific Building Blocks
Biaryl scaffolds are privileged structures in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The ability to efficiently construct these carbon-carbon bonds is a cornerstone of synthetic chemistry. Among the most powerful tools for this task is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[3]
This guide focuses on a specific, highly functionalized building block: This compound . The unique substitution pattern of this reagent—a chloro group meta to the boronic acid and an electron-withdrawing dimethylcarbamoyl group para to it—offers medicinal chemists a strategic entry point for creating complex molecular architectures. The chloro substituent provides an additional handle for subsequent cross-coupling reactions, while the dimethylcarbamoyl moiety can influence the electronic properties, solubility, and metabolic stability of the final compound.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, justify experimental choices, and provide robust, validated protocols for the successful synthesis of biaryl compounds using this versatile reagent.
The Reaction Principle: A Mechanistic Look at the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like our subject boronic acid) and an organohalide or triflate.[4][5] The process is driven by a catalytic cycle that continuously regenerates the active palladium(0) species. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]
-
Oxidative Addition : The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar¹-X). This forms a new, square planar Pd(II) intermediate. The rate of this step is highly dependent on the halide, with reactivity generally following the trend: I > Br > OTf >> Cl.[3][6] The use of electron-rich, bulky phosphine ligands on the palladium center can significantly promote this step, which is especially crucial for less reactive aryl chlorides.[7]
-
Transmetalation : This is the crucial bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium(II) center, displacing the halide. This process requires activation of the organoboron species by a base. The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the electrophilic palladium center.[8][9]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl (Ar¹-Ar²) product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands on the palladium catalyst often accelerate this step.[7]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: A Validated Approach
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide.
Materials and Reagents
-
This compound (1.1 equiv.)
-
Aryl Bromide (1.0 equiv., e.g., 4-bromoanisole)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, condenser), magnetic stirrer, heating mantle.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.1 mmol, 1.1 equiv.), potassium phosphate (2.5 mmol, 2.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Sphos (0.04 mmol, 4 mol%).
-
Scientist's Note: Using a pre-catalyst system like Pd(OAc)₂ with a biaryl phosphine ligand (e.g., Sphos) is highly effective for coupling challenging substrates, including electron-deficient boronic acids and aryl chlorides.[5] The ligand stabilizes the Pd(0) species and facilitates both oxidative addition and reductive elimination.
-
-
Inerting the Atmosphere : Seal the flask with a rubber septum, and attach it to a Schlenk line or a manifold with an inert gas (Nitrogen or Argon) supply. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition : Prepare a degassed solvent mixture of 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio, ~0.1 M concentration relative to the limiting reagent). Degas the solvent by bubbling inert gas through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask.
-
Scientist's Note: A mixed solvent system is common. The organic solvent (dioxane, THF, toluene) solubilizes the organic reagents, while water helps dissolve the inorganic base.[10] Degassing is a critical, non-negotiable step for reproducibility.
-
-
Reaction Execution : Attach a condenser to the flask (under a positive flow of inert gas). Lower the flask into a heating mantle set to 80-100 °C and begin vigorous stirring.
-
Scientist's Note: The reaction is typically monitored for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.
-
-
Work-up : Once the reaction is complete (as determined by the consumption of the limiting aryl bromide), remove the heat source and allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction and Washing : Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Purification : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid or oil is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
Optimization and Data
The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates. The protocol above is a robust starting point, but optimization of the catalyst, ligand, base, and solvent may be required to achieve maximum yield. The electron-withdrawing nature of the dimethylcarbamoyl group and the presence of the chloro-substituent on the boronic acid can influence reactivity.
The following table summarizes various conditions reported in the literature for Suzuki-Miyaura couplings, demonstrating the range of possibilities for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Target Substrates | Avg. Yield | Reference |
| Pd(PPh₃)₄ (1-5) | - | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O | 80-110 | General Aryl Halides | 80-95% | [10] |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | CsF (1.5) | Isopropanol | 80 | Heteroaryl boronic acids | >90% | [5] |
| Pd/C (5-15) | - | K₂CO₃ (2.0) | DMA/H₂O | 150 (MW) | Aryl Chlorides | 79-95% | [11] |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (2.0) | Dioxane | 100 | Hindered Substrates | 85-99% | [12] |
Note: Yields are highly substrate-dependent. DMA = Dimethylacetamide, MW = Microwave heating.
Conclusion
This compound is a valuable, multifunctional building block for the synthesis of complex biaryl compounds. Its successful application hinges on the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding the underlying catalytic cycle and systematically applying the protocols and optimization principles outlined in this guide, researchers can efficiently construct novel molecular entities for applications in drug discovery and materials science. The key to success lies in the careful selection of catalyst, ligand, and base, and the rigorous exclusion of oxygen from the reaction environment.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Introduction
(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid is a key building block in contemporary drug discovery and development. Its trifunctional nature, featuring a boronic acid moiety, a chloro substituent, and a dimethylcarbamoyl group, makes it a versatile synthon for the construction of complex molecular architectures. Boronic acids are particularly valued for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The presence of the chloro and dimethylcarbamoyl groups allows for further diversification and modulation of the physicochemical properties of the final compounds.
This document provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocols herein are designed to be robust, scalable, and efficient, with a focus on providing not just the procedural steps, but also the underlying scientific rationale for key experimental choices.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that begins with a commercially available starting material and proceeds through two key transformations: amidation and Miyaura borylation. The overall synthetic pathway is depicted below.
Application Note & Protocols: Protecting Group Strategies for (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Utility of a Multifunctional Building Block
(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. However, the presence of the boronic acid moiety can present challenges in multi-step syntheses. Free boronic acids are susceptible to side reactions such as protodeboronation and the formation of trimeric boroxines, which can complicate purification and affect reaction yields.[1][2] Therefore, the strategic use of protecting groups is paramount to ensure the stability and selective reactivity of this key functional group.
This application note provides a detailed guide to the most effective protecting group strategies for this compound, with a focus on practical, field-proven protocols. We will delve into the rationale behind the selection of specific protecting groups, offering step-by-step methodologies for their installation and removal. The inherent chemical functionalities of the target molecule—the electron-withdrawing chloro and dimethylcarbamoyl groups—necessitate a careful consideration of reaction conditions to achieve optimal chemoselectivity.
Strategic Considerations for Protecting this compound
The primary objective when selecting a protecting group for a boronic acid is to reversibly mask its reactivity. An ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to a wide range of reaction conditions anticipated in the synthetic route.
-
Readily removed under mild conditions that do not affect other functional groups in the molecule.[3][4]
For this compound, the dimethylcarbamoyl group is a robust amide that is generally stable under a variety of conditions, including the mild acidic and basic conditions often used for boronic acid manipulations.[5][6] This simplifies the selection of an orthogonal protecting group strategy.
Two of the most widely adopted and effective strategies for the protection of arylboronic acids involve the formation of pinacol esters and N-methyliminodiacetic acid (MIDA) boronates .[1][7]
Strategy 1: Pinacol Ester Protection - The Workhorse of Boronic Acid Chemistry
Pinacol esters are one of the most common choices for protecting boronic acids.[1] The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system enhances the stability of the boronic acid, making it less prone to degradation and easier to handle.[2] Pinacol-protected boronic acids are generally stable to chromatography, which greatly simplifies purification.[1]
Advantages of Pinacol Ester Protection:
-
Enhanced Stability: Pinacol esters exhibit a longer shelf life and are less sensitive to air and moisture compared to free boronic acids.[2]
-
Improved Handling: They are typically crystalline solids that are easy to weigh and transfer.[2]
-
Compatibility: Pinacol esters can often be used directly in Suzuki-Miyaura cross-coupling reactions, albeit sometimes with slightly attenuated reactivity compared to the free boronic acid.[1][8]
Protocol 1: Synthesis of 2-(3-Chloro-4-(dimethylcarbamoyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol describes the esterification of this compound with pinacol.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Magnesium Sulfate (MgSO₄) or Molecular Sieves
-
Rotary Evaporator
-
Standard Glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add pinacol (1.1 eq).
-
Add anhydrous toluene or THF to dissolve the solids.
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically. If using THF, add a drying agent such as anhydrous MgSO₄ or activated molecular sieves.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a drying agent was used, filter it off.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can often be used without further purification. If necessary, purification can be achieved by recrystallization or column chromatography on silica gel.
Protocol 2: Deprotection of 2-(3-Chloro-4-(dimethylcarbamoyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The deprotection of pinacol esters to regenerate the free boronic acid typically involves hydrolysis under acidic conditions or a two-step procedure via a trifluoroborate salt intermediate.[1][9][10]
Method A: Acidic Hydrolysis
-
Dissolve the pinacol ester in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Stir the mixture at room temperature or gently heat to facilitate hydrolysis.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the acid with a mild base (e.g., NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Method B: Two-Step Deprotection via Trifluoroborate Salt [9][11]
-
Formation of the Trifluoroborate Salt:
-
Dissolve the pinacol ester in a suitable solvent (e.g., methanol).
-
Add an aqueous solution of potassium hydrogen difluoride (KHF₂).
-
Stir the mixture at room temperature. The trifluoroborate salt will often precipitate out of the solution.
-
Collect the solid by filtration and wash with a cold solvent.
-
-
Hydrolysis of the Trifluoroborate Salt:
-
Suspend the trifluoroborate salt in an organic solvent (e.g., diethyl ether).
-
Add an aqueous acid (e.g., HCl).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the free boronic acid.
-
Strategy 2: N-Methyliminodiacetic Acid (MIDA) Boronate Protection - A Robust and Orthogonal Approach
MIDA boronates are exceptionally stable protecting groups for boronic acids, offering a high degree of orthogonality.[7][12] The trivalent nitrogen atom in the MIDA ligand coordinates to the empty p-orbital of the boron, forming a stable sp³-hybridized complex.[7][13] This renders the MIDA boronate unreactive under a wide range of conditions, including anhydrous cross-coupling reactions.[14][15]
Advantages of MIDA Boronate Protection:
-
Exceptional Stability: MIDA boronates are stable to chromatography, air, moisture, and a broad spectrum of reagents.[7][14]
-
Orthogonality: They are unreactive in Suzuki-Miyaura couplings, allowing for iterative cross-coupling strategies where a MIDA-protected boronic acid can be carried through a reaction sequence and then deprotected for a subsequent coupling.[8][15]
-
Mild Deprotection: The MIDA group is readily cleaved under mild aqueous basic conditions, regenerating the free boronic acid.[1][14][15]
Protocol 3: Synthesis of this compound MIDA ester
Materials:
-
This compound
-
N-methyliminodiacetic acid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vacuum oven or high-vacuum line
-
Standard glassware for anhydrous reactions
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.2 eq).
-
Add anhydrous DMSO.
-
Heat the mixture under a high vacuum at 80-100 °C to rigorously remove water. This step is critical for the successful formation of the MIDA boronate.[1]
-
Continue heating under vacuum for 4-6 hours until the reaction is complete (monitor by LC-MS).
-
Cool the reaction mixture to room temperature.
-
The product can often be precipitated by the addition of a non-polar solvent (e.g., diethyl ether) and collected by filtration.
-
Further purification can be achieved by column chromatography on silica gel.
Protocol 4: Deprotection of this compound MIDA ester
The deprotection of MIDA boronates is a straightforward process using mild aqueous base.[1][14][15]
Materials:
-
This compound MIDA ester
-
Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or other suitable organic solvent for extraction
-
1 M Hydrochloric Acid (HCl) for acidification
Procedure:
-
Dissolve the MIDA boronate in THF.
-
Add an aqueous solution of 1 M NaOH or NaHCO₃.
-
Stir the biphasic mixture vigorously at room temperature. The deprotection is typically rapid, often completing within 30 minutes to 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the boronic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to afford the free this compound.
Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Key Advantages |
| Pinacol Ester | Pinacol, Toluene or THF, reflux | Acidic hydrolysis (e.g., HCl/acetone/H₂O) or via trifluoroborate salt | Good stability to chromatography, air, and moisture | Readily available reagents, simple protection protocol, often compatible with direct use in coupling reactions. |
| MIDA Boronate | N-methyliminodiacetic acid, DMSO, heat under vacuum | Mild aqueous base (e.g., 1M NaOH or NaHCO₃) | Exceptionally stable to a wide range of reagents and anhydrous coupling conditions | High degree of orthogonality, enables iterative cross-coupling, mild deprotection. |
Visualizing the Workflow
Caption: Workflow for the protection and deprotection of this compound.
Conclusion
The choice between a pinacol ester and a MIDA boronate for the protection of this compound will depend on the specific requirements of the synthetic route. For straightforward applications where enhanced stability and ease of handling are the primary concerns, the pinacol ester is an excellent choice. For more complex, multi-step syntheses, particularly those involving iterative cross-coupling reactions, the exceptional stability and orthogonal deprotection of the MIDA boronate make it the superior protecting group. The protocols detailed herein provide reliable and reproducible methods for the implementation of both strategies, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. nbinno.com [nbinno.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protective Groups [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. MIDA Boronates [sigmaaldrich.com]
Catalytic Systems for Efficient Suzuki-Miyaura Cross-Coupling of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid: Application Notes and Protocols
Introduction: Strategic Importance of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
This compound is a specialized organoboron compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a chloro-substituent ortho to the boronic acid and a dimethylcarbamoyl group, presents unique challenges and opportunities in cross-coupling reactions. This boronic acid is a key building block in the synthesis of a variety of complex organic molecules, most notably as a precursor to Pomalidomide, a potent immunomodulatory and anti-angiogenic agent used in the treatment of multiple myeloma.[1][2] The efficient and selective formation of carbon-carbon bonds using this substrate is therefore a critical step in the synthesis of these high-value pharmaceutical compounds.
This technical guide provides an in-depth analysis of catalytic systems and optimized protocols for the efficient Suzuki-Miyaura cross-coupling reactions of this compound. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvent systems, and provide detailed, actionable protocols for researchers and drug development professionals.
Mechanistic Considerations for Efficient Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, proceeding through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle, depicted below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The chloro-substituent on the this compound renders it an electron-deficient arylboronic acid. This electronic property can influence the transmetalation step. Furthermore, the presence of substituents ortho to both the chloro and boronic acid moieties can introduce steric hindrance, impacting both the oxidative addition and reductive elimination steps. Therefore, the selection of an appropriate catalytic system is paramount to overcoming these challenges and achieving high reaction efficiency.
Optimized Catalytic Systems: A Component-by-Component Analysis
Successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the palladium source, ligand, base, and solvent.
Palladium Precatalysts
While a variety of palladium sources can be effective, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly employed due to their commercial availability and reliability. For challenging couplings involving aryl chlorides, specialized precatalysts that readily form the active Pd(0) species in situ are often preferred.
Ligands: The Key to Success with Hindered Substrates
The choice of ligand is arguably the most critical parameter for the successful coupling of sterically demanding and electron-deficient substrates. Traditional phosphine ligands such as triphenylphosphine (PPh₃) are often inadequate. Instead, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbenes (NHCs) are required to facilitate the challenging oxidative addition of aryl chlorides and promote the reductive elimination of the sterically hindered biaryl product.
| Ligand Type | Examples | Key Advantages |
| Buchwald Ligands | SPhos, XPhos, RuPhos | High activity for aryl chlorides, promotes both oxidative addition and reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, thermally stable, effective for sterically hindered substrates. |
| Other Phosphines | Tricyclohexylphosphine (PCy₃) | Bulky and electron-rich, effective for a range of aryl chlorides. |
The Role of the Base and Solvent System
The base plays a crucial role in the activation of the boronic acid for the transmetalation step. For sterically hindered couplings, a moderately strong base is often optimal. The solvent system must be capable of dissolving all reaction components and is often a mixture of an organic solvent and water to facilitate the action of inorganic bases.
| Base | Recommended Solvents | Rationale |
| Potassium Phosphate (K₃PO₄) | Dioxane/Water, Toluene/Water | A versatile and effective base for a wide range of Suzuki couplings. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane/Water, DMF | A stronger base that can be beneficial for less reactive coupling partners. |
| Potassium Carbonate (K₂CO₃) | DMF/Water, Ethanol/Water | A common and cost-effective base, suitable for many applications. |
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of specific parameters may be necessary for different substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Figure 2: Workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (deionized and degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Accelerated Synthesis
Microwave irradiation can significantly reduce reaction times, particularly for challenging couplings.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized and degassed)
Procedure:
-
In a microwave reaction vial, combine the aryl chloride (0.5 mmol), this compound (0.75 mmol), Pd₂(dba)₃ (0.0075 mmol), XPhos (0.015 mmol), and cesium carbonate (1.25 mmol).
-
Add DMF (3 mL) and water (0.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure as described in Protocol 1.
Application Example: Synthesis of a Pomalidomide Precursor
A critical application of this compound is in the synthesis of Pomalidomide. The following table outlines a typical Suzuki-Miyaura coupling step in this synthesis.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione derivative | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 6 | >90 | Adapted from[2] |
This reaction highlights the utility of the optimized catalytic systems in constructing the core structure of this important therapeutic agent.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, incorrect base or solvent. | Use a fresh palladium source and ligand. Ensure thorough degassing. Screen alternative bases (e.g., Cs₂CO₃) and solvents (e.g., DMF, toluene). |
| Formation of Homocoupled Boronic Acid | Presence of oxygen, decomposition of the palladium catalyst. | Improve degassing procedure. Consider using a Pd(0) source like Pd₂(dba)₃. |
| Protodeboronation | Presence of protic impurities or excess water. | Use anhydrous solvents and dry reagents. Minimize the amount of water in the reaction mixture. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile transformation for the synthesis of complex molecules, particularly in the context of pharmaceutical development. The challenges posed by the substrate's electronic and steric properties can be effectively overcome through the use of modern catalytic systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
Application Notes and Protocols for the Purification of Products Derived from (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Introduction: Navigating the Purification Challenges of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid Derivatives
This compound is a versatile building block in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex biaryl structures.[1][2][3][4] However, the journey from a crude reaction mixture to a highly pure final product is often fraught with challenges. The presence of the polar dimethylcarbamoyl group, the reactive boronic acid moiety, and the chloro substituent imparts specific properties that necessitate carefully designed purification strategies.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the effective purification of compounds derived from this compound. We will delve into the underlying principles of various purification techniques, offering not just step-by-step instructions, but also the scientific rationale behind each choice, ensuring both successful and reproducible outcomes.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. In the context of Suzuki-Miyaura couplings involving this compound, common byproducts include:
-
Homocoupling Products: Dimerization of the boronic acid or the coupling partner can lead to significant impurities.[5][6]
-
Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 2-chloro-N,N-dimethylbenzamide.[3][7]
-
Boronic Acid-Related Impurities: Unreacted starting material, its dehydrated form (boroxine), or oxidized byproducts can contaminate the final product.[6][7]
-
Catalyst Residues: Residual palladium from the catalyst and ligands or their byproducts (e.g., phosphine oxides) are common metallic and organic impurities.[8]
-
Solvent and Reagent Adducts: Solvents and bases used in the reaction can sometimes form adducts with the product or impurities.
The unique structure of this compound, with its polar amide functionality, can influence the solubility and chromatographic behavior of both the desired product and these impurities, making purification a non-trivial task.
Strategic Purification Workflow
A multi-step approach is often necessary to achieve high purity. The following workflow provides a logical sequence for purifying products derived from this compound.
Caption: A general workflow for the purification of products derived from this compound.
Detailed Purification Protocols
Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction
Principle: This initial step aims to remove a significant portion of inorganic salts, water-soluble impurities, and highly polar or non-polar byproducts. The acidic nature of the boronic acid group allows for its manipulation through pH adjustment.
Step-by-Step Protocol:
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed in an anhydrous solvent, carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Solvent Partitioning: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Add water to dissolve inorganic salts.
-
Acidic Wash (Optional): To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Basic Wash for Boronic Acid Removal: To remove unreacted this compound and other acidic impurities, wash the organic layer with a basic aqueous solution (e.g., 1 M NaOH or saturated sodium bicarbonate).[8][9] The boronic acid will be deprotonated to form a water-soluble boronate salt.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and some water-soluble organic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Expert Insight: The dimethylcarbamoyl group can increase the water solubility of the desired product. Therefore, it is crucial to perform back-extraction of the aqueous layers with the organic solvent to maximize product recovery.
Protocol 2: Flash Column Chromatography
Principle: Flash column chromatography is a highly effective technique for separating compounds with different polarities. The choice of stationary phase and mobile phase is critical for achieving good separation. Due to the polar nature of the dimethylcarbamoyl group, careful solvent system selection is necessary.
Stationary Phase Selection:
| Stationary Phase | Rationale and Application |
| Normal-Phase Silica Gel | The most common choice. The polar amide group will interact strongly with the silica. A gradient elution is often required.[1][10][11] |
| Reverse-Phase Silica (C18) | Suitable for highly polar products that are difficult to elute from normal-phase silica. A gradient of water/methanol or water/acetonitrile is typically used.[12] |
| Neutral Alumina | Can be advantageous for compounds that are sensitive to the acidic nature of silica gel.[13] |
Step-by-Step Protocol (Normal-Phase Silica Gel):
-
Sample Preparation: Dissolve the crude product from the extraction step in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes or heptane).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes/ethyl acetate mixture) and gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, methanol). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC or another analytical technique.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Troubleshooting Tip: If the product streaks on the TLC plate or elutes very slowly from the column, adding a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve the peak shape and resolution.
Protocol 3: Recrystallization
Principle: Recrystallization is a powerful technique for purifying crystalline solids. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.
Solvent Selection:
The ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at room temperature or not at all at the boiling point.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Step-by-Step Protocol:
-
Dissolution: In a flask, add a minimal amount of the selected hot solvent to the crude product to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or freezer can promote crystallization.[14]
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Expert Insight: For products derived from this compound, a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be necessary to achieve the desired solubility profile for effective recrystallization.[2][13]
Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be required:
Derivative Formation for Purification
In some cases, temporarily converting the boronic acid to a more easily purified derivative can be an effective strategy.
-
Trifluoroborate Salts: Boronic acids can be converted to their corresponding potassium trifluoroborate salts, which are often crystalline and stable, facilitating their purification by recrystallization. The boronic acid can be regenerated by treatment with an acid.
-
Diethanolamine Adducts: Formation of a crystalline adduct with diethanolamine can be used to purify boronic acids, which can then be liberated by an acidic workup.[12]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For high-purity requirements, especially in the later stages of drug development, preparative HPLC can be employed. This technique offers high resolution but is generally more expensive and time-consuming for large-scale purifications.
Purity Assessment
After purification, it is essential to assess the purity of the final product. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Conclusion
The purification of products derived from this compound requires a systematic and well-thought-out approach. By understanding the potential impurities and applying the appropriate combination of purification techniques as detailed in these application notes and protocols, researchers can consistently obtain high-purity materials essential for their scientific endeavors. The key to success lies in the careful selection and optimization of the purification methods based on the specific properties of the target molecule.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields with (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in cross-coupling reactions involving (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid. By understanding the underlying chemical principles, you can effectively optimize your reaction conditions and achieve desired outcomes.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its structure, featuring an electron-withdrawing dimethylcarbamoyl group and a chloro substituent, presents unique challenges that can impact reaction efficiency. This guide provides in-depth, field-proven insights to help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your experiments.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields with this specific boronic acid often stem from its electronic properties and the inherent challenges of coupling with aryl chlorides. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source & Ligand): The coupling of aryl chlorides, which are less reactive than bromides or iodides, requires a highly active catalyst system.[1]
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Electron-rich and bulky phosphine ligands are known to facilitate the oxidative addition step with aryl chlorides.[2][3] Consider using Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are highly effective for these challenging couplings.[4][5] Palladacycle precatalysts can also offer enhanced activity.[6]
-
Trustworthiness: Ensure your palladium source and ligand are fresh and have been stored under inert conditions. Phosphine ligands are particularly susceptible to oxidation, which can deactivate the catalyst.[7]
-
-
Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[5][8]
-
Expertise & Experience: For electron-deficient boronic acids, a stronger base is often required to facilitate transmetalation.[9] While common bases like Na₂CO₃ or K₂CO₃ can work, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[10] The choice of base can also influence side reactions like protodeboronation.[7]
-
Trustworthiness: Ensure the base is finely powdered and anhydrous, as its solubility and purity can significantly impact the reaction.[10]
-
-
Solvent and Temperature: The reaction medium and temperature are critical parameters that influence solubility, reaction kinetics, and catalyst stability.[11][12]
-
Expertise & Experience: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[10][13] The water can aid in dissolving the base and facilitating the formation of the active boronate. However, for substrates prone to protodeboronation, strictly anhydrous conditions may be necessary.[7]
-
Trustworthiness: The reaction temperature needs to be high enough to promote the oxidative addition of the aryl chloride but not so high as to cause significant catalyst decomposition or side reactions. A typical range is 80-110 °C.[9][10]
-
-
Reagent Quality and Stability: The purity and stability of the boronic acid are paramount.
-
Expertise & Experience: this compound, being electron-deficient, is susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[7][14][15] This decomposition is often accelerated by harsh basic conditions and elevated temperatures.[10][16]
-
Trustworthiness: Use fresh, high-purity boronic acid. If decomposition is suspected, consider converting it to a more stable form, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly during the reaction.[7][9][15]
-
Q2: I am observing a significant amount of a symmetrical biaryl byproduct derived from the homocoupling of this compound. How can I minimize this side reaction?
A2: Boronic acid homocoupling is a common side reaction in Suzuki couplings, leading to reduced yield of the desired cross-coupled product and complicating purification.[17] Electron-deficient arylboronic acids can be particularly prone to this side reaction.[4][18][19]
Primary Causes and Solutions:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[17][20]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[17][20]
-
Protocol: While this can be a necessary step for catalyst activation, it can be minimized by the slow addition of the catalyst or by adding a mild reducing agent, like potassium formate, to facilitate the rapid reduction of Pd(II) to Pd(0).[20]
-
The following diagram illustrates a troubleshooting workflow for minimizing homocoupling:
Caption: Troubleshooting workflow for minimizing homocoupling.
Q3: My reaction is sluggish, and I suspect the transmetalation step is the rate-limiting factor. How can I improve it?
A3: The transmetalation step in the Suzuki-Miyaura catalytic cycle involves the transfer of the organic group from the boron atom to the palladium center. With an electron-deficient boronic acid like this compound, this step can be slow due to the reduced nucleophilicity of the aryl group.[9]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Strategies to Accelerate Transmetalation:
-
Stronger Base: As mentioned, using a stronger base like K₃PO₄ or Cs₂CO₃ will more effectively generate the anionic boronate species (Ar-B(OH)₃⁻), which is significantly more nucleophilic than the neutral boronic acid.[5][10]
-
Solvent System: The presence of water in solvents like dioxane or THF can facilitate the formation of the boronate and enhance the rate of transmetalation. However, a careful balance is needed to avoid excessive protodeboronation.[10][11]
-
Ligand Choice: While the ligand's primary role is often associated with the oxidative addition and reductive elimination steps, it can also influence the transmetalation rate. Highly electron-donating ligands can increase the electron density on the palladium center, which may disfavor the transmetalation step. A systematic screening of ligands may be necessary.
-
Temperature: Increasing the reaction temperature can overcome the activation barrier for a slow transmetalation step.[10]
Comparative Table of Common Bases:
| Base | pKa of Conjugate Acid | Typical Use/Comments |
| Na₂CO₃ | 10.3 | Common, moderately strong. May be insufficient for challenging couplings. |
| K₂CO₃ | 10.3 | Similar to Na₂CO₃, often used interchangeably. |
| K₃PO₄ | 12.3 | Stronger base, often improves yields with electron-deficient boronic acids and aryl chlorides.[7] |
| Cs₂CO₃ | 10.3 | Highly effective, often used with challenging substrates. Its solubility in organic solvents is a key advantage. |
| KF | 3.2 | Mild base, can be effective in preventing decomposition of base-sensitive substrates.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point and should be optimized for specific substrates.
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).[10]
Degassing: 2. Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This can be done by evacuating and backfilling the flask three times.[7]
Solvent Addition: 3. Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[9]
Catalyst Addition: 4. Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%) to the flask under a positive pressure of inert gas.
Reaction: 5. Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.[10] 6. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Workup: 7. After completion, cool the reaction to room temperature. 8. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: 10. Purify the crude product by flash column chromatography.
Protocol for the Preparation of a More Stable Boronic Ester (Pinacol Ester)
If protodeboronation is a persistent issue, converting the boronic acid to a more stable pinacol ester is a reliable strategy.
Dissolution:
-
In a flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent like THF or toluene.
Dehydration: 2. Heat the mixture at reflux with a Dean-Stark apparatus to remove water. Alternatively, add a drying agent like anhydrous MgSO₄ and stir at room temperature.
Isolation: 3. Once the reaction is complete (monitored by TLC or NMR), filter off any solids and remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the Suzuki-Miyaura coupling without further purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
troubleshooting guide for (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid Suzuki reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can diagnose and resolve challenges in your experiments.
The structure of this compound presents unique challenges in Suzuki couplings. The presence of two electron-withdrawing groups—the chloro and the dimethylcarbamoyl substituents—significantly deactivates the phenyl ring. This electronic deficiency reduces the nucleophilicity of the boronic acid, which can render the crucial transmetalation step of the catalytic cycle sluggish.[1][2][3][4][5] This guide is structured to address this core issue and other common pitfalls.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is showing low to no yield. What is the most likely cause?
A1: The primary culprit is often a slow or inefficient transmetalation step.[6] The electron-withdrawing nature of the chloro and dimethylcarbamoyl groups makes the ipso-carbon attached to the boron less nucleophilic. For transmetalation to occur efficiently, the boronic acid must be converted into a more nucleophilic boronate 'ate' complex by the base.[7][8] If your conditions are not optimized to facilitate this, the entire catalytic cycle will stall. Start by re-evaluating your choice of base and ligand.
Q2: What are the first things I should verify when a Suzuki coupling fails?
A2: Before delving into complex optimization, always confirm the fundamentals:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Many Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[2][9] Consider using a fresh batch or a more robust, air-stable precatalyst.[2]
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the unwanted homocoupling of your boronic acid.[2] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Purity: Verify the purity of your starting materials. Boronic acids can degrade over time, and impurities in solvents or other reagents can poison the catalyst.[10]
Q3: I see a significant amount of a byproduct with a mass corresponding to 4-chloro-N,N-dimethylbenzamide. What is happening?
A3: This indicates that protodeboronation is occurring, where the C-B bond is cleaved and replaced by a C-H bond. This is a common side reaction for boronic acids, especially electron-deficient ones, and is often promoted by the presence of water, strong bases, or high temperatures.[1][2][6][11]
Q4: Can the N,N-dimethylcarbamoyl (amide) group interfere with the reaction?
A4: Generally, the amide group is robust under typical Suzuki conditions. However, under very harsh conditions (e.g., extremely strong bases or very high temperatures), degradation is possible. More relevantly, some advanced palladium catalyst systems are designed to activate C–N bonds in amides for cross-coupling.[12][13] While unlikely with standard Suzuki catalysts, using an overly reactive or specialized catalyst could theoretically lead to undesired side reactions at the amide. Sticking to well-established catalyst systems for Suzuki couplings is recommended.
In-Depth Troubleshooting Guide
This section is organized by common experimental observations to help you quickly diagnose and solve the issue at hand.
Problem 1: Low to No Conversion of Starting Materials
If your starting materials remain largely unreacted, the catalytic cycle is likely inhibited at a key step.
-
Potential Cause A: Inefficient Transmetalation This is the most probable cause given the electron-deficient nature of the boronic acid.
-
Solution 1: Employ a Stronger or More Effective Base. The base's role is to activate the boronic acid.[6][8] For challenging substrates, a weak base like Na₂CO₃ is often insufficient. Switch to a stronger inorganic base like finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][14] These bases are highly effective at forming the reactive boronate species required for transmetalation.
-
Solution 2: Utilize Bulky, Electron-Rich Ligands. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate both the oxidative addition and the reductive elimination steps, driving the entire catalytic cycle forward.[2][14][15]
-
Solution 3: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy to overcome the sluggish transmetalation barrier.[2][14] Consider switching to a higher-boiling solvent like dioxane, toluene, or DMF.
-
-
Potential Cause B: Poor Oxidative Addition This is particularly relevant if your coupling partner is an unreactive aryl chloride. The C-Cl bond is strong and difficult for the palladium catalyst to break.[10][16]
-
Solution 1: Select a Specialized Catalyst System. Coupling aryl chlorides requires highly active catalysts. Systems based on bulky, electron-rich ligands such as Buchwald's biarylphosphines or NHC ligands are essential as they form a more reactive, monoligated palladium species that facilitates the difficult oxidative addition.[10][14][17]
-
Solution 2: Use a Modern Precatalyst. Modern precatalysts (e.g., XPhos Pd G3/G4) are designed to generate the active Pd(0) species cleanly and efficiently, which is critical for activating stubborn C-Cl bonds.[2]
-
-
Potential Cause C: Catalyst Deactivation The appearance of a black precipitate (palladium black) early in the reaction is a strong indicator of catalyst death.[10][18]
-
Solution: Ensure Rigorous Exclusion of Oxygen. As mentioned in the FAQs, oxygen is detrimental. Use a robust degassing method for your solvent, such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas.[2]
-
Problem 2: Significant Formation of Side Products
-
Side Product A: Protodeboronation Product (4-chloro-N,N-dimethylbenzamide)
-
Cause: This side reaction is driven by a proton source (usually water) cleaving the C-B bond.[2][11]
-
Solution 1: Use Anhydrous Conditions. If possible, use anhydrous solvents and bases to minimize the water content.
-
Solution 2: Switch to a Milder, Non-Hydroxide Base. Potassium fluoride (KF) is an excellent choice for minimizing protodeboronation while still being effective at promoting the reaction.[2]
-
Solution 3: Convert the Boronic Acid to a More Stable Boronate Ester. Boronic acids can be protected as more stable derivatives like pinacol esters (BPin) or MIDA boronates.[1][6][19] These esters are more resistant to premature hydrolysis and protodeboronation, slowly releasing the boronic acid under the reaction conditions.
-
-
Side Product B: Homocoupling Product (Biaryl of the Boronic Acid)
-
Cause: This is typically an oxygen-mediated process that competes with the desired cross-coupling.
-
Solution: Rigorous Degassing and Inert Atmosphere. The most effective way to prevent homocoupling is to scrupulously remove oxygen from the reaction system.[2]
-
Data & Visualization
Table 1: Recommended Starting Conditions for Challenging Couplings
| Parameter | Aryl Bromide Partner | Aryl Chloride Partner | Notes |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | XPhos Pd G3 (2-4 mol%) | Precatalysts ensure reliable activation. |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | Buchwald ligands are highly recommended.[14][15] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | K₃PO₄ or t-BuOK (2.0 - 3.0 equiv) | Base must be finely powdered and anhydrous.[2][14] |
| Solvent | Dioxane or Toluene | Dioxane or Toluene | Ensure solvent is anhydrous and degassed. |
| Temperature | 80 - 110 °C | 100 - 120 °C | Higher temperatures are needed for chlorides.[14] |
| Additives | Consider a small amount of H₂O (e.g., 10:1 solvent:water) if using a boronic acid to aid base solubility. Omit for anhydrous conditions or with boronate esters. | Omit water to disfavor protodeboronation. | Water can be beneficial but also detrimental; optimize as needed.[11] |
Diagrams and Workflows
Caption: The Suzuki-Miyaura catalytic cycle. The transmetalation step is often rate-limiting for electron-deficient boronic acids.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol provides a robust starting point for coupling this compound with a typical aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protection as a Pinacol Boronate (BPin) Ester
If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is a highly effective strategy.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent such as THF or toluene.
-
Drying: Add a drying agent (e.g., anhydrous MgSO₄) or set up a Dean-Stark apparatus to remove the water that is formed.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours until the conversion is complete (monitor by TLC or LC-MS).
-
Isolation: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki reaction without further purification. If necessary, it can be purified by recrystallization or chromatography.
-
Usage: The resulting BPin ester can be used in place of the boronic acid in Protocol 1, typically under similar or slightly more forcing (higher temperature) conditions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03169C [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Suzuki-Miyaura Cross-Coupling of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the specific challenges associated with this substrate and maximize the yield and purity of your desired biaryl products.
The unique electronic and steric properties of this compound—namely, its electron-deficient nature due to the chloro and dimethylcarbamoyl substituents—present a distinct set of challenges compared to simpler arylboronic acids. This guide is structured to address these issues directly, explaining the chemical principles behind each problem and offering field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common side reactions and issues encountered when using this compound.
Q1: My primary side product is 3-chloro-N,N-dimethylbenzamide. What is this reaction and how can I prevent it?
A: You are observing protodeboronation , one of the most common and problematic side reactions in Suzuki-Miyaura couplings.[1] It is a process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, consuming your boronic acid and reducing the yield of the desired product.[1][2]
Causality:
-
Mechanism: Protodeboronation can be catalyzed by acid, base, or even residual metal ions.[3][4] For electron-deficient arylboronic acids like yours, base-catalyzed pathways are particularly relevant.[4] The reaction involves the formation of a boronate species by the base, which is then protonated by a proton source (often water in the solvent or base), leading to the cleavage of the C-B bond.[1][4]
-
Substrate-Specific Issues: The electron-withdrawing nature of the chloro and dimethylcarbamoyl groups can make the boronic acid more susceptible to certain decomposition pathways. A slower rate of the desired transmetalation step in the catalytic cycle gives the competing protodeboronation reaction more time to occur.
Solutions:
-
Choice of Base: Use a weaker, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which create a highly aqueous, high-pH environment conducive to protodeboronation.
-
Solvent System: Minimize water content. While some water can be beneficial for the Suzuki reaction, excess water provides the proton source for protodeboronation. Using anhydrous solvents (e.g., dioxane, THF, toluene) and a minimally hydrated base is critical.[2] If a co-solvent is needed, using a limited amount of water or switching to a biphasic system can help.
-
Use a Boronic Ester: Protect the boronic acid. Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[5] These esters are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low.[1]
Q2: I'm observing a significant amount of a symmetrical biaryl dimer in my crude mixture. What is it and what causes it?
A: This side product results from the homocoupling of your boronic acid, where two molecules of this compound react to form a symmetrical dimer. This consumes your starting material and often creates a byproduct that is difficult to separate from the desired product.[6]
Causality:
-
Oxygen-Mediated Pathway: The presence of dissolved oxygen in the reaction mixture is a primary cause. Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[6][7] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[6][7]
-
Pd(II) Precatalyst Pathway: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product before the catalytic cycle is fully established.[7][8]
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Before adding the catalyst, thoroughly degas your reaction mixture (solvents, base, and substrates) using a repeating cycle of vacuum and backfilling with an inert gas like argon or nitrogen. Sparging the solvent with inert gas for 10-15 minutes is also effective.
-
Choice of Catalyst: Use a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that rapidly and cleanly generates the active Pd(0) species.[8] This minimizes the concentration of reactive Pd(II) species.
-
Reducing Agents: In some cases, adding a mild reducing agent can help suppress homocoupling by keeping the palladium in the Pd(0) state, though this can sometimes lead to other side reactions like dehalogenation.[9]
Q3: My reaction is very slow or stalls completely, and I see palladium black precipitating. What's happening?
A: The formation of palladium black is a visual indicator of catalyst decomposition.[10] The palladium nanoparticles aggregate and precipitate out of solution, losing their catalytic activity. This leads to sluggish or incomplete reactions.
Causality:
-
Ligand Instability or Mismatch: The phosphine ligands used to stabilize the palladium catalyst can be oxidized or can dissociate from the metal center, especially at high temperatures. For an electron-deficient substrate like yours, an electron-rich and bulky ligand is often required to promote the oxidative addition and reductive elimination steps efficiently.[11]
-
High Temperature: While heating can increase reaction rates, excessive temperatures (>100-110 °C) can accelerate catalyst decomposition.
-
Impurities: Impurities in the starting materials or solvents can sometimes poison the catalyst.
Solutions:
-
Ligand Screening: The choice of ligand is crucial. For coupling an electron-deficient boronic acid with potentially challenging aryl chlorides, bulky, electron-rich biarylmonophosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to simpler ligands like PPh₃.[12]
-
Optimize Temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate. Often, modern catalyst systems can operate efficiently at temperatures between 60-90 °C.
-
Use a Precatalyst: Well-defined precatalysts are often more stable and provide a more controlled release of the active catalytic species, reducing the likelihood of aggregation.[8]
Troubleshooting Guide
If your reaction is not performing as expected, use the following workflow and tables to diagnose and resolve the issue.
Troubleshooting Workflow Diagram
This diagram provides a logical path to identify the root cause of common issues.
Caption: A decision tree for troubleshooting common Suzuki coupling side reactions.
Table 1: Key Parameter Optimization Guide
This table provides recommendations for optimizing reaction conditions to minimize side product formation with this compound.
| Parameter | Standard Condition | Optimized Recommendation | Rationale |
| Boron Source | Boronic Acid | MIDA Boronate or Pinacol Ester | Increases stability against protodeboronation by slow release of the active boronic acid.[1][5] |
| Base | Na₂CO₃, K₂CO₃ (aq.) | K₃PO₄ or Cs₂CO₃ (anhydrous) | Weaker, non-nucleophilic bases minimize the rate of base-catalyzed protodeboronation.[2] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Buchwald Precatalysts (e.g., XPhos-Pd-G3) | Highly active, promotes rapid C-C coupling to outcompete side reactions; ideal for challenging substrates.[8] |
| Ligand | PPh₃ | Bulky Biarylphosphines (XPhos, SPhos) | Electron-rich and bulky ligands accelerate oxidative addition and reductive elimination, shortening reaction times.[11] |
| Solvent | Dioxane/H₂O, DMF | Anhydrous Dioxane, Toluene, or 2-MeTHF | Minimizes the primary proton source for protodeboronation. |
| Atmosphere | Nitrogen purge | Rigorous Degassing (3x Vac/Inert Gas cycles) | Crucial for removing dissolved oxygen to prevent catalyst oxidation and subsequent homocoupling.[7] |
| Temperature | 100 °C | 60 - 90 °C | Lower temperatures, enabled by highly active modern catalysts, prevent catalyst decomposition (Pd black). |
Optimized Experimental Protocol
This protocol provides a robust starting point for the successful Suzuki-Miyaura coupling of this compound pinacol ester.
Protocol: Coupling with an Aryl Bromide
1. Reagent Preparation:
-
Aryl Bromide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
XPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%)
-
Anhydrous 1,4-Dioxane
2. Reaction Setup (under inert atmosphere):
-
To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl bromide, the boronic acid pinacol ester, and the finely ground K₃PO₄.
-
Seal the flask with a septum and purge with argon or nitrogen for 5 minutes.
-
Add the XPhos-Pd-G3 precatalyst to the flask against a positive flow of inert gas.
-
Evacuate the flask under vacuum (until solids are bubbling) and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Using a syringe, add the required volume of anhydrous 1,4-dioxane.
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously.
3. Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Side Reactions
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing pathways of protodeboronation and homocoupling.
Caption: The Suzuki cycle with key off-cycle pathways leading to side products.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Deboronation of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Welcome to the technical support guide for (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. The inherent challenge of managing the stability of the carbon-boron bond, particularly against premature cleavage (deboronation), is a critical factor for achieving high-yield, reproducible results. This guide provides in-depth troubleshooting advice, preventative strategies, and optimized protocols based on established chemical principles.
Troubleshooting Guide: When Experiments Go Wrong
This section addresses common issues encountered during reactions involving this compound, focusing on diagnosing and rectifying problems related to deboronation.
Question 1: My Suzuki-Miyaura coupling reaction has a low yield, and I've identified 3-chloro-N,N-dimethylbenzamide as the major byproduct. What is causing this?
Answer: The formation of 3-chloro-N,N-dimethylbenzamide is the direct result of a well-known side reaction called protodeboronation (or deboronation).[1] This process involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your starting material. For an arylboronic acid like this compound, which possesses two electron-withdrawing groups (–Cl and –CONMe₂), the aromatic ring is electron-deficient. This characteristic makes the C–B bond particularly susceptible to cleavage, especially under basic aqueous conditions commonly used in Suzuki couplings.[2][3]
The primary drivers for this unwanted reaction are:
-
High pH (Strong Base): The mechanism for base-catalyzed protodeboronation involves the formation of a boronate species (Ar-B(OH)₃⁻). For electron-deficient systems, this intermediate can be unstable and undergo cleavage.[1][2]
-
Elevated Temperature: Higher temperatures accelerate the rate of deboronation, often more than the desired coupling reaction.
-
Extended Reaction Times: Prolonged exposure to reaction conditions gives the deboronation pathway more time to compete with the productive catalytic cycle.[4]
-
Presence of Water: Water acts as the proton source for the cleavage of the carbon-boron bond.[3]
Question 2: How can I verify the integrity of my this compound before starting my experiment? I suspect it may have degraded during storage.
Answer: Pre-reaction quality control (QC) is a crucial step to prevent failed reactions. Boronic acids can degrade on the shelf, especially if not stored under optimal conditions.
Here are the recommended QC checks:
-
LC-MS Analysis: This is the most direct method. Dissolve a small sample in a suitable solvent (e.g., Acetonitrile) and analyze for the presence of the parent boronic acid (m/z) and the deboronated impurity, 3-chloro-N,N-dimethylbenzamide.
-
¹H NMR Spectroscopy: Dissolve the sample in a deuterated solvent (like DMSO-d₆). The aromatic proton signals for the desired boronic acid will be distinct from those of the deboronated product. Look for the appearance of a new aromatic multiplet corresponding to the proton that replaced the boronic acid group.
-
¹¹B NMR Spectroscopy: This technique can provide information about the boron environment. A signal around 28-30 ppm (relative to BF₃·OEt₂) is characteristic of a trigonal planar arylboronic acid. The formation of tetrahedral boronate species or degradation may cause shifts or the appearance of new signals.
Any significant presence (>5%) of the deboronated species suggests the material has degraded and may require purification or replacement for sensitive applications.
Question 3: I am using a mild base (K₂CO₃) and still observing significant deboronation. What advanced strategies can I employ?
Answer: If basic optimization is insufficient, the issue lies in the kinetics: the rate of deboronation is competitive with the rate of your desired cross-coupling. The solution is to alter the reaction dynamics to favor the latter.
-
Increase the Rate of Transmetalation: The key is to make the Suzuki coupling happen faster. Switch to a more active catalyst system. Modern palladium catalysts with specialized phosphine ligands (e.g., Buchwald or Fu ligands) can dramatically accelerate the catalytic cycle, allowing the productive coupling to outpace the deboronation side reaction.[1][4]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative in situ or use a pre-formed stable version.
-
Potassium Aryltrifluoroborates (ArBF₃K): These salts are significantly more stable to aqueous base and act as a "slow-release" reservoir of the boronic acid under reaction conditions, keeping the instantaneous concentration low and minimizing decomposition.[5][6]
-
MIDA Boronates: These are another class of highly stable, crystalline derivatives that slowly hydrolyze under basic conditions to release the active boronic acid, a strategy that is very effective for preventing deboronation of sensitive substrates.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the specific mechanism of deboronation that affects my compound?
A: For an electron-deficient arylboronic acid like yours, the most relevant pathway under typical Suzuki conditions is base-catalyzed protodeboronation. The process begins with the boronic acid reacting with a hydroxide ion to form the more nucleophilic tetrahedral boronate anion. This anion then reacts with a proton source (typically water) in what can be a complex, multi-step process. For highly electron-deficient systems, this can involve the transient formation of an aryl anion intermediate.[1][2]
Caption: Base-catalyzed protodeboronation pathway.
Q2: What are the ideal storage and handling conditions for this compound?
A: Proper storage is the first line of defense against degradation.
-
Container: Keep in a tightly sealed container, preferably the original manufacturer's packaging.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to displace moisture and oxygen.
-
Temperature: Room temperature (15–25°C) is generally acceptable.[7] Avoid high heat.
-
Environment: Store in a dry, dark place. Boronic acids are susceptible to forming cyclic anhydrides (boroxines) upon loss of water, which can affect reactivity and stoichiometry.[8] They are also often hygroscopic.[9]
Q3: Are certain solvents more problematic for deboronation?
A: Yes. While many Suzuki reactions use aqueous/organic mixtures, the presence of protic solvents like water or alcohols is necessary for protodeboronation to occur.[3] Running reactions under strictly anhydrous conditions can suppress protodeboronation, but this is often incompatible with the Suzuki mechanism, which typically requires water or hydroxide for the activation of the boronic acid. The key is not necessarily to eliminate water but to control the other factors (base strength, temperature, reaction time) that accelerate the deboronation pathway in its presence.
Q4: Is converting to a boronic ester always a better option?
A: Often, but not universally. Converting the boronic acid to an ester can significantly enhance its stability.
-
Pinacol Esters: These are very common and generally more stable than the corresponding boronic acids. They are less prone to forming boroxines and are more resistant to deboronation.
-
Neopentyl Glycol Esters: These are also known to be stable, non-hygroscopic, and easily characterized.[9]
-
MIDA Esters: As mentioned, these offer exceptional stability and a slow-release mechanism, making them ideal for challenging substrates.[6]
The choice of ester depends on the specific reaction conditions and the ease of cleavage when the active boronic acid is needed for the catalytic cycle.
Data Tables & Experimental Protocols
Table 1: Influence of Reaction Parameters on Deboronation
| Parameter | Condition to Minimize Deboronation | Rationale |
| Base | Use weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) over strong hydroxides (NaOH, KOH). | Reduces the rate of base-catalyzed protodeboronation.[5] |
| Temperature | Use the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C). | The activation energy for deboronation is often lower than that of the desired coupling. |
| Solvent | Use a solvent system with the minimum required amount of water. | Water is the proton source for the C-B bond cleavage.[3][4] |
| Catalyst | Employ a high-turnover catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos). | A faster desired reaction will outcompete the slower deboronation side reaction.[1] |
| Reagent Form | Use a stabilized form like a MIDA ester or trifluoroborate salt. | Slow in-situ release of the boronic acid keeps its concentration low, minimizing decomposition.[6] |
Protocol 1: QC Analysis of Boronic Acid via LC-MS
Objective: To quantify the percentage of deboronated impurity in a sample of this compound.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water with 0.1% Formic Acid, HPLC grade
-
2 mL HPLC vial with cap
-
Analytical balance
Procedure:
-
Accurately weigh ~1 mg of the boronic acid sample into a clean 2 mL HPLC vial.
-
Add 1.0 mL of ACN to the vial.
-
Cap the vial and vortex for 30 seconds to ensure complete dissolution.
-
Set up an LC-MS method with a suitable C18 column.
-
Use a gradient elution method (e.g., 10-95% ACN in water with 0.1% formic acid over 10 minutes).
-
Monitor the appropriate m/z values for the parent boronic acid and the deboronated product (3-chloro-N,N-dimethylbenzamide) in the mass spectrometer.
-
Integrate the peak areas (A) from the UV chromatogram (e.g., at 254 nm).
-
Calculate the percentage of impurity: % Impurity = [A(impurity) / (A(impurity) + A(boronic acid))] * 100.
Protocol 2: Optimized Suzuki Coupling to Minimize Deboronation
Objective: To perform a Suzuki-Miyaura cross-coupling reaction while minimizing the risk of protodeboronation.
Reagents:
-
Aryl Halide (e.g., 4-iodotoluene, 1.0 eq)
-
This compound (1.2 eq)
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix: dissolve Pd₂(dba)₃ and SPhos in a small amount of toluene.
-
Seal the reaction vial with a septum and purge with argon or nitrogen for 10 minutes.
-
Add the toluene/water solvent mixture to the reaction vial via syringe.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Place the vial in a pre-heated oil bath at 80 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS every hour.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Proceed with a standard aqueous workup and purification by column chromatography.
Caption: Troubleshooting workflow for low yield due to deboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. laballey.com [laballey.com]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
optimization of reaction temperature for (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Introduction
Welcome to the Technical Support Center for the synthesis of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid (CAS 850589-47-8). This molecule is a key building block in modern medicinal and agrochemical research, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1]
The synthesis of this functionalized boronic acid is most reliably achieved via a palladium-catalyzed Miyaura borylation reaction . This method offers excellent functional group tolerance, making it superior to traditional organolithium or Grignard-based routes which would be compromised by the reactive amide group.[2][3] The most probable starting material for this synthesis is an appropriately halogenated precursor, such as 4-bromo-2-chloro-N,N-dimethylbenzamide, where the more reactive carbon-bromine bond is selectively targeted for borylation over the less reactive carbon-chlorine bond.
Optimizing the reaction temperature is the most critical parameter for a successful Miyaura borylation. It directly influences reaction kinetics, catalyst stability, and the potential for side reactions like product decomposition. This guide provides a comprehensive, question-and-answer-based resource for troubleshooting and optimizing the reaction temperature for this specific synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the synthesis of this compound?
A foundational temperature of 80 °C is a well-established and effective starting point for Miyaura borylation reactions involving aryl bromides.[2][4] This temperature typically provides a robust balance between achieving a reasonable reaction rate and minimizing the thermal degradation of the reagents and the desired boronic ester product.
Initial optimization studies can be bracketed around this temperature. For instance, running small-scale screening reactions at 60 °C, 80 °C, and 100 °C will provide a clear vector for further optimization.
Q2: My reaction suffers from low conversion. Should I simply increase the temperature?
While increasing the temperature is a common strategy to accelerate slow reactions, it should be approached systematically.
-
Causality : Low conversion is often due to insufficient thermal energy to overcome the activation energy of the rate-limiting step—typically the oxidative addition of the aryl halide to the Pd(0) catalyst. Increasing the temperature directly enhances the rate of this step.
-
Troubleshooting Steps :
-
Confirm Reagent Integrity : Before adjusting the temperature, ensure your palladium catalyst is active, the base (e.g., potassium acetate) is anhydrous, and the solvent is thoroughly degassed. Catalyst oxidation is a common cause of failure.[5]
-
Incremental Temperature Increase : If reagents are confirmed to be of high quality, increase the reaction temperature in controlled increments (e.g., 10-15 °C). Monitor the reaction progress by TLC or LC-MS at set time points.
-
Evaluate Higher Temperatures with Caution : While some borylations are run at temperatures up to 110-120 °C, be aware that high temperatures can accelerate side reactions.[6] A recent study demonstrated an optimal yield at 80 °C, with a decline at both lower and higher temperatures.[7]
-
Q3: I'm observing significant byproduct formation, especially at higher temperatures. What are the likely causes?
The formation of byproducts is a classic sign that the reaction temperature is too high, promoting undesired reaction pathways.
-
Protodeboronation : This is the most common decomposition pathway for boronic acids and their esters, where the C-B bond is cleaved and replaced with a C-H bond.[8] This process is often accelerated by heat and the presence of aqueous basic conditions during the reaction or workup. If you observe the formation of 2-chloro-N,N-dimethylbenzamide, protodeboronation is the likely cause.
-
Homocoupling (Dimer Formation) : The newly formed boronic ester can undergo a Suzuki-Miyaura reaction with the remaining aryl halide starting material, leading to the formation of a biaryl dimer. This side reaction becomes more competitive at higher temperatures where the rate of the Suzuki coupling pathway can rival the borylation.[9]
-
Catalyst Decomposition : Palladium catalysts can decompose at elevated temperatures, forming inactive palladium black. This reduces the concentration of the active catalyst, leading to stalled reactions and a complex mixture of byproducts.
If these side products are observed, reducing the reaction temperature is the primary corrective action. Modern, highly active catalyst systems, such as those employing Buchwald ligands like SPhos or XPhos, can often facilitate the reaction at lower temperatures, even at room temperature in some cases.[2][6]
Q4: Is a room-temperature synthesis feasible for this compound?
Yes, a room-temperature reaction is highly feasible, particularly with modern catalyst systems. Buchwald and others have developed second-generation palladium precatalysts (e.g., XPhos-Pd-G2) that show exceptional activity, allowing for the borylation of even challenging aryl chlorides at room temperature.[6][10]
-
Advantages :
-
Enhanced Stability : Minimizes thermal decomposition of the boronic ester product.
-
Improved Selectivity : Reduces the likelihood of temperature-dependent side reactions.
-
Energy Efficiency : Lowers the energy cost of the synthesis.
-
-
Considerations : Room-temperature reactions may require longer reaction times to achieve full conversion compared to their higher-temperature counterparts. A time-course study is essential to determine the optimal reaction duration.
Experimental Design: Temperature Optimization Protocol
A systematic approach is crucial for efficiently determining the optimal reaction temperature. A parallel screening experiment is the most effective method.
Workflow for Temperature Optimization
Caption: A logical workflow for systematic temperature optimization.
Step-by-Step Protocol for Temperature Screening
Materials & Reagents:
-
4-Bromo-2-chloro-N,N-dimethylbenzamide (Starting Material)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂ or XPhos-Pd-G2)
-
Base (e.g., Potassium Acetate, KOAc)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
-
Parallel synthesis reaction vials or multiple round-bottom flasks
-
Heating blocks or oil baths set to desired temperatures
Procedure:
-
Preparation : In an inert atmosphere (glovebox or under Argon/Nitrogen), charge three separate reaction vials each with the aryl halide (1.0 eq), B₂pin₂ (1.1-1.5 eq), palladium catalyst (1-3 mol%), and KOAc (3.0 eq).
-
Solvent Addition : Add the same volume of degassed, anhydrous solvent to each vial to achieve a consistent concentration (e.g., 0.5 M).
-
Reaction Setup : Seal the vials and place them in separate pre-heated blocks or oil baths set to your screening temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
Monitoring : After a set time (e.g., 4 hours), take a small aliquot from each reaction. Quench with a drop of water and dilute with a suitable solvent (e.g., ethyl acetate).
-
Analysis : Analyze the aliquots by LC-MS or TLC to determine the relative conversion of starting material and the formation of product and byproducts.
-
Workup and Final Analysis : Once the reaction at the optimal temperature appears complete (or has reached a plateau), cool the mixture, perform an aqueous workup, and purify the resulting boronic ester via silica gel chromatography. The pinacol ester is then typically hydrolyzed to the boronic acid using an acidic workup, although for many applications, the stable ester can be used directly.
Data Presentation: Interpreting the Results
Summarize your findings in a clear table to facilitate decision-making.
| Temperature (°C) | Time (h) | Conversion (%) (by LC-MS) | Product Purity (% Area) | Key Byproducts Observed |
| 60 | 4 | 45% | >95% | None significant |
| 80 | 4 | 98% | 92% | Trace protodeboronation |
| 100 | 4 | >99% | 75% | Protodeboronation, Dimer |
Based on this hypothetical data, 80 °C provides the best balance of high conversion and good purity within a 4-hour timeframe.
The Catalytic Cycle: Why Temperature Matters
The Miyaura borylation proceeds through a catalytic cycle involving a palladium center. Temperature influences each step of this cycle.
Caption: The catalytic cycle for Miyaura borylation.
The initial Oxidative Addition step is typically the slowest (rate-limiting) and most temperature-dependent. Insufficient heat leads to a stalled reaction. However, excessive heat can cause the active Pd(0) catalyst to decompose or drive the subsequent steps so fast that side reactions become prominent. The goal of optimization is to find the "sweet spot" where oxidative addition proceeds efficiently without triggering significant degradation pathways.
References
- 1. lookchem.com [lookchem.com]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 7. An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
stability and storage conditions for (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Welcome to the technical support guide for (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this versatile reagent. Adherence to these guidelines is critical for ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and heat sources.[1] Some suppliers recommend refrigeration to maintain product quality.[2] Storage at room temperature in a sealed, dry environment is also acceptable. The key is to minimize exposure to moisture and atmospheric oxygen.
Q2: Is this compound sensitive to air or moisture?
A2: Yes. Like many arylboronic acids, this compound can be sensitive to moisture.[2][3] Exposure to moist air can lead to the formation of boroxines (cyclic anhydrides) or other polymeric species, which can affect its reactivity and characterization.[4] It is crucial to handle the solid under an inert atmosphere (e.g., nitrogen or argon) whenever possible and to store it in a desiccated environment.
Q3: What are the signs of degradation I should look for?
A3: Visual inspection can sometimes reveal degradation. Clumping or caking of the powder can indicate moisture absorption.[5] A significant change in color from its typical off-white or beige appearance could also be a sign of impurity or degradation. For definitive assessment, analytical techniques such as NMR spectroscopy are recommended to check for the presence of boroxines or protodeboronation byproducts.
Q4: How does pH affect the stability of this boronic acid in solution?
A4: The stability of arylboronic acids in solution is highly pH-dependent. Generally, they are more stable in acidic to neutral conditions. Basic conditions, often required for cross-coupling reactions like the Suzuki-Miyaura coupling, can promote protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[6][7] This decomposition pathway is a known issue for many arylboronic acids and can lead to lower reaction yields.[6][8]
Q5: Can I store solutions of this compound?
A5: It is generally not recommended to store solutions of arylboronic acids for extended periods. If you must prepare a stock solution, use a dry, aprotic solvent and store it under an inert atmosphere at a low temperature. However, for best results, it is advisable to prepare solutions fresh for each experiment to avoid degradation.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent or low yields in Suzuki-Miyaura cross-coupling reactions.
-
Potential Cause 1: Reagent Degradation. The boronic acid may have degraded due to improper storage, leading to a lower effective concentration of the active reagent. As discussed, moisture and air can lead to the formation of less reactive boroxine anhydrides.[4]
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, analyze a small sample of your boronic acid by ¹H or ¹¹B NMR to assess its purity and check for signs of anhydride formation or other impurities.
-
Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle of the reagent or a new lot.
-
Optimize Handling: When weighing and dispensing the solid, do so quickly in a low-humidity environment or preferably within a glove box to minimize atmospheric exposure.[9]
-
-
Potential Cause 2: In situ Decomposition. The reaction conditions, particularly the presence of a base and aqueous solvents, can cause the boronic acid to decompose during the reaction (protodeboronation).[6][10]
-
Troubleshooting Steps:
-
Choice of Base: The rate of protodeboronation can be influenced by the base. Experiment with milder bases (e.g., K₃PO₄, Cs₂CO₃) or different solvent systems.
-
Slow-Release Strategies: Consider converting the boronic acid to a more stable boronate ester, such as a MIDA boronate, which can undergo slow, controlled hydrolysis under the reaction conditions to release the active boronic acid.[10] This minimizes the concentration of the unstable free boronic acid at any given time, thus reducing the rate of decomposition.[10]
-
Reaction Time and Temperature: Minimize reaction time and temperature where possible to reduce the extent of decomposition.
-
Issue 2: Poor solubility of the boronic acid in the reaction solvent.
-
Potential Cause: While many boronic acids have good solubility in common organic solvents, the specific substituents on this molecule may affect its solubility profile.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with different solvents appropriate for your reaction (e.g., dioxane, THF, DMF, toluene).
-
Use of Co-solvents: A mixture of solvents, such as dioxane/water or toluene/ethanol, is often used in cross-coupling reactions and can improve the solubility of all components.
-
Gentle Heating: Gentle warming and sonication can help dissolve the boronic acid, but be mindful of potential thermal degradation.
-
Issue 3: Difficulty in purifying the final product from boron-containing byproducts.
-
Potential Cause: Residual boronic acid and its byproducts can sometimes co-purify with the desired product.
-
Troubleshooting Steps:
-
Basic Wash: During the aqueous workup, washing the organic layer with a mild base (e.g., aqueous NaOH or K₂CO₃) can help remove acidic boronic acid residues by extracting them into the aqueous phase.[8]
-
Scavenging Resins: Use a boronic acid scavenger resin, such as one containing diethanolamine functional groups, to selectively bind and remove boron-containing impurities.[8]
-
Chromatography Optimization: Adjust the polarity of the eluent or use a different stationary phase for column chromatography to improve the separation of your product from boron-containing impurities.
-
Summary of Storage and Stability
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool place; Refrigeration recommended for long-term storage.[2] | Minimizes thermal degradation and moisture absorption.[5] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[2] | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Light | Keep in a dark place, away from direct sunlight.[1] | Prevents potential light-induced degradation. |
| Container | Tightly closed, sealed container.[1][2] | Prevents ingress of moisture and air. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[2] | To avoid hazardous reactions and reagent degradation. |
Experimental Protocols
Protocol 1: Standard Handling Procedure for Solid this compound
-
Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If available, transfer the container into a glove box with a dry, inert atmosphere.
-
Dispensing: If a glove box is not available, open the container in a fume hood and quickly weigh the desired amount of the solid into a tared, dry flask. Minimize the time the container is open to the atmosphere.
-
Purging: Immediately after adding the solid to the reaction flask, purge the flask with an inert gas (e.g., nitrogen or argon).
-
Resealing: Tightly reseal the original container, preferably with paraffin film around the cap for extra protection, and return it to the recommended storage location.
Visual Workflow: Troubleshooting Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. keyorganics.net [keyorganics.net]
- 2. fishersci.com [fishersci.com]
- 3. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. laballey.com [laballey.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in the Presence of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation when using (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid in cross-coupling reactions. The unique electronic and steric properties of this reagent can present specific challenges to catalyst stability and reaction efficiency. This document is designed to offer both diagnostic and preventative solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or failing. What are the primary contributing factors related to this specific boronic acid?
A1: The primary challenge with this boronic acid stems from its electron-deficient nature, a consequence of the chloro and dimethylcarbamoyl substituents. This electron deficiency reduces the nucleophilicity of the boronic acid, which can significantly slow down the transmetalation step in the palladium catalytic cycle.[1] This often requires the use of more active catalyst systems and carefully optimized reaction conditions to achieve satisfactory results.
Q2: I'm observing significant formation of palladium black early in the reaction. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate is typically palladium black, which consists of agglomerated, inactive palladium nanoparticles.[2] Its early and extensive formation is a strong indicator of catalyst deactivation.[2] This can be caused by several factors, including high reaction temperatures, inappropriate ligand choice, or the presence of impurities. To mitigate this, consider using more robust, bulky electron-rich ligands (e.g., SPhos, XPhos) that stabilize the palladium center, or lowering the reaction temperature.[1]
Q3: What is protodeboronation and is it a significant concern with this boronic acid?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[3] While heteroaryl boronic acids are particularly susceptible, electron-deficient aryl boronic acids can also undergo this process, especially under harsh basic conditions or at elevated temperatures.[3] This side reaction consumes your starting material and reduces the overall yield. To minimize protodeboronation, you can try using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[2][4]
Q4: Can the chloride substituent on the boronic acid poison the palladium catalyst?
A4: While halides like iodide can be potent catalyst poisons, chloride is generally less problematic.[3] However, under certain conditions, excess chloride ions in the reaction mixture could potentially interact with the palladium center and influence the catalytic cycle. The primary issue with the chloro-substituent is its contribution to the electron-deficient nature of the boronic acid.
Q5: Are there any specific impurities in this compound I should be concerned about?
A5: As with any reagent, purity is crucial. Boronic acids can sometimes contain residual inorganic salts or boroxines (the dehydrated trimer of the boronic acid). Boroxines can have different reactivity and solubility profiles. It is always advisable to use high-purity reagents. If you suspect impurities, you can try recrystallizing the boronic acid or purifying it via flash chromatography.
Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound.
Problem 1: Low to No Product Formation
| Possible Cause | Explanation | Recommended Solution(s) |
| Slow Transmetalation | The electron-withdrawing groups on the boronic acid decrease its nucleophilicity, hindering the transfer of the aryl group to the palladium center.[1] | Use a stronger base: Employ bases like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more nucleophilic boronate species.[4] Increase reaction temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier for transmetalation.[4] Use electron-rich ligands: Ligands like SPhos, XPhos, or other Buchwald-type ligands can accelerate the catalytic cycle.[1][4] |
| Catalyst Decomposition | The palladium catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black.[2] | Use robust ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent agglomeration.[1] Lower catalyst loading: While counterintuitive, sometimes a lower catalyst loading can prevent aggregation. Use a pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more stable and efficient.[4] |
| Protodeboronation | The boronic acid is being consumed by a side reaction with a proton source.[3] | Use a milder base: Strong bases can accelerate protodeboronation.[2] Use a boronic ester: Convert the boronic acid to a more stable pinacol ester.[2] Minimize water content: Ensure solvents are anhydrous, although a small amount of water is often necessary for Suzuki couplings.[5] |
| Oxygen Contamination | The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[4] | Properly degas solvents: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain an inert atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen. |
Problem 2: Reaction Stalls After Initial Conversion
| Possible Cause | Explanation | Recommended Solution(s) |
| Progressive Catalyst Deactivation | The catalyst is slowly being poisoned or is degrading over the course of the reaction. | Slow addition of a reagent: Consider adding the boronic acid or the aryl halide portion-wise or via a syringe pump to maintain a low concentration of any potential deactivating species.[6] Increase catalyst loading: A modest increase in the catalyst amount may be necessary to compensate for the gradual deactivation.[7] |
| Ligand Degradation | The phosphine ligand may be oxidizing or degrading at elevated temperatures. | Use a more stable ligand: Research ligands known for their thermal stability. Ensure inert handling: Handle air-sensitive ligands in a glovebox or under a stream of inert gas. |
Problem 3: Formation of Significant Byproducts
| Possible Cause | Explanation | Recommended Solution(s) |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen and Pd(II) species.[3] | Ensure thorough degassing: Remove all traces of oxygen from the reaction mixture.[4] Use a Pd(0) source or a pre-catalyst: This avoids the need for in-situ reduction of a Pd(II) salt, which can sometimes lead to side reactions.[3] |
| Dehalogenation of Aryl Halide | The aryl halide starting material is reduced, replacing the halide with a hydrogen atom. | Choose the appropriate base and solvent: Amine bases and alcoholic solvents can sometimes act as hydride sources, leading to dehalogenation.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for your specific substrate.
-
Reaction Setup: In a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the palladium precursor (e.g., XPhos Pd G3, 1-2 mol%), the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: In-situ Formation of Boronate Ester for Improved Stability
If protodeboronation is a significant issue, converting the boronic acid to a more stable ester in situ can be beneficial.
-
Ester Formation: In a vial, dissolve this compound (1.2-1.5 equivalents) and pinacol (1.5-2.0 equivalents) in a suitable solvent like THF or Dioxane. Add a small amount of a drying agent like anhydrous MgSO₄ and stir for 1-2 hours at room temperature.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add the palladium precursor, aryl halide, and base as described in Protocol 1.
-
Addition of Boronate Ester: Filter the solution of the in-situ formed boronate ester to remove the drying agent and add it to the reaction flask via syringe.
-
Proceed with the reaction as described in Protocol 1.
Visualizing Deactivation Pathways and Troubleshooting
Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
Troubleshooting Workflow for Failed Reactions
Caption: A decision tree for troubleshooting failed reactions.
References
solvent effects on the reactivity of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for employing this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Our goal is to help you navigate the nuances of your experiments by understanding the critical role of solvent effects and other reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the most common initial checks?
A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.[1] The primary points of failure typically involve the stability of the boronic acid, the activity of the palladium catalyst, or suboptimal reaction conditions.[1]
Here are the first-line checks:
-
Boronic Acid Quality: this compound, like many boronic acids, can be susceptible to degradation.[1] It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), preferably at low temperatures (-20°C for long-term storage).[1] A common degradation pathway is the formation of a cyclic trimer anhydride, known as a boroxine. While boroxines can be active in the coupling reaction, their formation can indicate broader decomposition.[1]
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) sources like Pd(PPh₃)₄ should be fresh. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species, a step which can sometimes be inefficient.[1]
-
Solvent & Reagent Purity: Use anhydrous and properly degassed solvents if the reaction protocol calls for it. The presence of oxygen can deactivate the catalyst and lead to side reactions.[1]
-
Base Selection: The choice of base is critical and is highly dependent on the solvent and substrates.[2] Ensure the base is appropriate and has been stored correctly.
Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a major competing reaction that consumes your starting material.[3] It is often promoted by the presence of proton sources (like excess water), strong bases, and high temperatures.[1][3]
To minimize protodeboronation:
-
Optimize Solvent and Water Content: While a small amount of water is often necessary to facilitate the catalytic cycle, excess water can be detrimental.[2] If using a mixed solvent system like dioxane/water, try adjusting the ratio. In some cases, switching to anhydrous conditions with a fluoride-based base (e.g., KF or CsF) can be effective.
-
Select a Milder Base: Strong bases can accelerate the decomposition of the boronate species.[3] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]
-
Lower the Reaction Temperature: High temperatures can accelerate protodeboronation.[3] If your desired reaction proceeds at a lower temperature, reducing the heat can suppress this side reaction.[4]
-
Use a Protected Boronic Acid Derivative: For particularly challenging substrates, consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a trifluoroborate salt.[1][5] These derivatives can provide a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[3][5]
Q3: How does the choice of solvent impact the reactivity and stability of this compound?
A3: The solvent is a critical parameter that influences nearly every aspect of the Suzuki-Miyaura reaction.[6][7] Its primary roles are to dissolve the reactants, base, and catalyst, and to stabilize the various palladium intermediates in the catalytic cycle.[2][7]
Key solvent considerations include:
-
Polarity: The reaction involves a range of species, from nonpolar organic halides to ionic bases and organometallic complexes.[7] Dipolar aprotic solvents like DMF, dioxane, and THF are commonly used because they can effectively solvate these diverse components.[2][7] The polarity of the solvent can significantly affect the reaction rate and selectivity.[7]
-
Protic vs. Aprotic: Protic solvents can participate in hydrogen bonding and may act as proton sources, potentially increasing the rate of protodeboronation.[1] Aprotic solvents are generally preferred, although, as mentioned, a controlled amount of water is often beneficial.[2]
-
Coordinating Ability: Solvents can coordinate to the palladium center. While this can stabilize the catalyst, strong coordination can sometimes inhibit catalytic activity by blocking substrate binding sites.[7]
Troubleshooting Guides
Guide 1: Low Conversion Rate
If you are experiencing a low conversion of your starting materials, follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Significant Side Product Formation (Homocoupling)
Homocoupling of the boronic acid is another common side reaction, often driven by the presence of oxygen.
Problem: Analysis (e.g., by LC-MS or NMR) shows a significant amount of the symmetrical biaryl product derived from the coupling of two molecules of this compound.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Oxygen | Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1] It can also lead to the deactivation of the Pd(0) catalyst. | Thoroughly degas all solvents before use (e.g., via sparging with argon or nitrogen for 20-30 minutes). Ensure the reaction is set up and run under a strict inert atmosphere. |
| Inefficient Pd(II) to Pd(0) Reduction | If using a Pd(II) precatalyst, a high concentration of Pd(II) species can promote homocoupling. | Use a pre-formed Pd(0) catalyst source (e.g., Pd(PPh₃)₄) to bypass the in situ reduction step.[1] |
| High Boronic Acid Concentration | A high initial concentration of the boronic acid can favor the homocoupling pathway. | Consider adding the boronic acid solution slowly over a period of time rather than all at once. This keeps the instantaneous concentration low. |
Solvent Selection Guide for Suzuki-Miyaura Couplings
The choice of solvent can dramatically alter the outcome of your reaction. The following table summarizes common solvents and their general characteristics for Suzuki-Miyaura couplings.
| Solvent | Typical Co-Solvent / Additive | Advantages | Disadvantages | Best For... |
| 1,4-Dioxane | Water | Good solvating power for a wide range of substrates. Well-established in literature.[2][8] | Peroxide formation risk; classified as a hazardous solvent.[9] | General purpose, well-documented reactions. |
| Toluene | Water, Ethanol | High boiling point allows for higher reaction temperatures. Good for less reactive halides.[2][10] | Can have lower solubility for ionic bases. | Reactions requiring elevated temperatures (>100°C). |
| Tetrahydrofuran (THF) | Water | Good general-purpose solvent with moderate polarity.[2] | Lower boiling point limits reaction temperature. Peroxide formation risk. | Reactions that proceed at moderate temperatures (<65°C). |
| N,N-Dimethylformamide (DMF) | None or Water | Highly polar aprotic solvent, excellent for dissolving salts (bases).[2][7] | High boiling point can make removal difficult; potential for decomposition at high temps.[9] | Reactions with poor reagent solubility or those requiring highly polar conditions. |
| 2-Methyl-THF (2-MeTHF) | Water | "Greener" alternative to THF and dioxane with a higher boiling point.[9] | Less established in older literature. | Environmentally conscious synthesis; reactions requiring temperatures between THF and Toluene. |
| iso-Propyl Acetate (i-PrOAc) | None | Identified as a recommended environmentally friendly solvent for some Suzuki couplings.[11] | May not be suitable for all substrate combinations. | "Green" chemistry applications where it has been validated.[11] |
Experimental Protocol: General Procedure
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization will be required for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Homocoupling of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, the formation of undesired symmetrical biaryl byproducts through the homocoupling of boronic acid reagents remains a persistent challenge. This guide provides an in-depth troubleshooting framework specifically for minimizing the homocoupling of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid , a substrate whose electronic properties can make it particularly susceptible to this side reaction. Our focus is to move beyond generic advice and provide a mechanistic understanding that empowers researchers to make informed decisions for optimizing their reaction outcomes.
Frequently Asked Questions (FAQs): Understanding the Root Cause
Q1: What exactly is boronic acid homocoupling in the context of my Suzuki reaction?
A1: Homocoupling is a significant side reaction where two molecules of your boronic acid—in this case, this compound—react with each other to form a symmetrical dimer. This process consumes your starting material and catalyst, leading to reduced yields of the desired cross-coupled product and introducing a structurally similar impurity that can complicate purification.[2]
Q2: What are the primary chemical mechanisms that cause this unwanted homocoupling?
A2: Homocoupling of arylboronic acids is primarily driven by two distinct, yet sometimes concurrent, mechanistic pathways. Understanding both is critical for effective troubleshooting.
-
Oxygen-Mediated Homocoupling: This is the most common cause. The active Pd(0) catalyst can be oxidized by trace amounts of dissolved oxygen in your solvent to form a Pd(II) species.[2][3] This Pd(II) complex can then undergo a transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[2][4] The presence of oxygen essentially creates a catalytic cycle for homocoupling.[3]
-
Pd(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it must first be reduced to the active Pd(0) state for the Suzuki cycle to begin.[5] One pathway for this reduction involves the Pd(II) precatalyst reacting directly with two molecules of the boronic acid to produce the homocoupled dimer and the necessary Pd(0).[4][5][6] This is particularly problematic at the beginning of the reaction before the primary catalytic cycle is established.[4]
Q3: Is my specific boronic acid, this compound, more prone to homocoupling?
A3: Potentially, yes. Arylboronic acids with electron-withdrawing groups (like the chloro and dimethylcarbamoyl substituents on your molecule) can be more susceptible to homocoupling under certain conditions.[7] While these groups activate the molecule for the desired transmetalation step, they can also influence the kinetics of side reactions. Therefore, careful optimization is particularly crucial for this class of substrate.
Troubleshooting Guide & Optimization Strategies
Effective troubleshooting requires a systematic approach. The following workflow is designed to address the most impactful factors first, saving you time and resources.
Step 1: Rigorous Atmosphere Control (The Most Critical Factor)
The exclusion of oxygen is the single most effective measure to prevent homocoupling.[3][6]
-
Action: Degas all solvents and the reaction mixture thoroughly.
-
Expertise & Causality: Standard sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes is good practice, but for sensitive substrates, it may not be sufficient. The freeze-pump-thaw technique (performing at least three cycles) is the gold standard for removing dissolved oxygen.[8] This directly targets the oxygen-mediated homocoupling pathway by removing a key reactant.[4]
Step 2: Evaluate Palladium Source & Ligand
Your choice of catalyst and ligand directly influences the competition between the desired cross-coupling and undesired side reactions.
-
Palladium Source:
-
Action: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[8]
-
Expertise & Causality: Starting with Pd(0) eliminates the initial reduction step that can generate homocoupling products.[5] If a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate. This can help reduce the Pd(II) to Pd(0) without consuming the boronic acid.[6][9]
-
-
Ligand Selection:
-
Action: Employ bulky, electron-rich phosphine ligands. For your substrate, consider ligands from the Buchwald family such as SPhos, XPhos, or RuPhos.[10]
-
Expertise & Causality: These ligands accelerate the rate-limiting steps of the main Suzuki cycle (oxidative addition and reductive elimination).[11] By speeding up the desired reaction, you kinetically disfavor the slower homocoupling pathway.
-
Step 3: Optimize Base & Solvent System
The reaction environment plays a crucial role in balancing the activation of the boronic acid with the stability of the catalytic species.
-
Base Selection:
-
Action: Screen different inorganic bases. While a base is necessary to activate the boronic acid for transmetalation, an overly strong or concentrated base can promote side reactions.[8][12] Consider milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) over hydroxides.
-
Trustworthiness: Each aryl halide/boronic acid pair has an optimal base. Screening is a self-validating process to find the best conditions for your specific system.
-
-
Solvent System:
-
Action: Use aprotic solvents like 1,4-dioxane, toluene, or THF.[4] Carefully control the amount of water.
-
Expertise & Causality: While a small amount of water is often required to dissolve the inorganic base and facilitate the formation of the active boronate species, excessive water can promote homocoupling.[4] Start with a solvent system like Dioxane/H₂O (e.g., 4:1 or 5:1 ratio) and optimize from there.
-
Step 4: Modify Reaction Procedure & Stoichiometry
Simple procedural changes can significantly alter the concentration profiles of reactants and suppress bimolecular side reactions.
-
Slow Addition of Boronic Acid:
-
Action: Instead of adding all the boronic acid at the start, dissolve it in a small amount of degassed solvent and add it slowly to the reaction mixture over 30-60 minutes using a syringe pump.[4][8]
-
Expertise & Causality: Homocoupling is a second-order reaction with respect to the boronic acid. By keeping the instantaneous concentration of the boronic acid low, you dramatically disfavor this bimolecular side reaction relative to the desired cross-coupling.[4]
-
-
Stoichiometry:
-
Action: Use a slight excess of the aryl halide coupling partner (e.g., 1.0 equivalent of aryl halide to 1.1-1.2 equivalents of boronic acid).
-
Expertise & Causality: This ensures that after the palladium catalyst undergoes oxidative addition with the aryl halide, it is more likely to encounter and react with the boronic acid in the desired transmetalation step, rather than participating in a homocoupling pathway.[4]
-
-
Temperature Control:
-
Action: Run the reaction at the lowest temperature that provides a reasonable rate of conversion.[4]
-
Expertise & Causality: Side reactions like homocoupling often have a higher activation energy than the desired cross-coupling. Lowering the temperature can therefore disproportionately slow down the undesired pathway, improving selectivity.
-
Data Summary: Impact of Key Parameters
The following table provides illustrative trends on how changing reaction parameters can influence the ratio of desired product to the homocoupling byproduct. Actual results will vary based on the specific aryl halide used.
| Parameter | Condition A | Yield (Product) | Yield (Homocoupling) | Condition B | Yield (Product) | Yield (Homocoupling) | Rationale for Improvement |
| Pd Source | Pd(OAc)₂ (Pd-II) | 65% | 25% | Pd(PPh₃)₄ (Pd-0) | 85% | <5% | Avoids initial reductive homocoupling.[8] |
| Atmosphere | Air / N₂ Purge | 50% | 40% | Degassed (Freeze-Pump-Thaw) | 90% | <2% | Rigorously removes O₂, preventing the primary homocoupling pathway.[3][6] |
| Ligand | PPh₃ | 70% | 15% | SPhos | 92% | <3% | Bulky, e⁻-rich ligands accelerate desired coupling, outcompeting side reactions.[10] |
| Base | NaOH | 60% | 20% | K₃PO₄ | 88% | <5% | Milder bases can reduce the rate of side reactions.[8] |
| Addition | All at once | 75% | 18% | Slow addition (1 hr) | 91% | <4% | Keeps instantaneous [Boronic Acid] low, disfavoring bimolecular homocoupling.[4][13] |
General Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a robust starting point for the coupling of this compound and should be optimized for each specific aryl halide partner.
Materials:
-
This compound (1.1 equiv)
-
Aryl Halide (1.0 equiv)
-
Pd(0) Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Bulky Phosphine Ligand (e.g., SPhos, 2-6 mol% if using Pd₂(dba)₃)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane with 10-20% v/v Degassed H₂O)
-
Schlenk flask or glovebox, syringe pump
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvent Degassing: Degas the chosen solvent system (e.g., Dioxane/Water) by performing a minimum of three freeze-pump-thaw cycles.
-
Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the base (2.0-3.0 equiv), and the palladium catalyst/ligand.
-
Solvent Addition: Add the degassed solvent via cannula or syringe to the Schlenk flask.
-
Boronic Acid Preparation: In a separate flask, dissolve the this compound (1.1 equiv) in a minimal amount of the degassed solvent.
-
Slow Addition: Draw the boronic acid solution into a gas-tight syringe and place it on a syringe pump. Add the solution dropwise to the reaction mixture over a period of 60 minutes.
-
Reaction Monitoring: Heat the reaction to the desired temperature (start with a moderate temperature, e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid: A Comparative Analysis for Cross-Coupling Applications
Introduction: Unpacking a Multifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid has emerged as a reagent of significant interest. Its utility is primarily showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] This guide offers an in-depth comparison of this specific boronic acid with other commonly used alternatives, supported by mechanistic insights and practical experimental guidance for researchers, scientists, and drug development professionals.
The structure of this compound is unique due to its trifunctional substitution pattern. The boronic acid group is the reactive handle for palladium-catalyzed cross-coupling. The substituents—a chloro group and a dimethylcarbamoyl group—are not mere passengers; they critically modulate the electronic properties and steric profile of the molecule, thereby influencing its reactivity, stability, and performance in complex synthetic sequences. The chloro group, positioned ortho to the boronic acid, acts as a moderate electron-withdrawing group and introduces steric bulk. The dimethylcarbamoyl group, meta to the boronic acid, is a strong electron-withdrawing group. Understanding these intrinsic properties is key to predicting its behavior and selecting the optimal reaction conditions.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction has become a cornerstone of synthesis due to its operational simplicity, functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][2] The reaction couples an organoboron species (like our title compound) with an organohalide or triflate.[3] The catalytic cycle, typically driven by a Palladium(0) complex, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner, forming a Pd(II) intermediate.[5]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer.[6]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: Performance in Context
The reactivity of a boronic acid is not absolute; it is dictated by a delicate interplay of electronic and steric factors. To contextualize the performance of This compound , we compare it against four archetypal phenylboronic acids with varying substitution patterns.
| Boronic Acid | Key Substituents | Electronic Effect | Steric Hindrance | Expected Reactivity & Notes |
| (3-Chloro-4-(dimethylcarbamoyl) phenyl)boronic acid | 3-Chloro, 4-CONMe₂ | Strongly Electron-Withdrawing (EWG) | Moderate (ortho-Cl) | The strong EWG character increases the Lewis acidity of the boron, potentially facilitating boronate formation.[7][8] However, it reduces the nucleophilicity of the aryl ring, which can slow transmetalation. The ortho-chloro group adds steric hindrance.[9] Overall, it's a moderately reactive but highly functionalized partner. |
| Phenylboronic acid | None | Neutral (Baseline) | Low | Serves as the benchmark. It is generally stable and participates reliably in a wide range of Suzuki couplings.[10] |
| (4-Methoxyphenyl)boronic acid | 4-Methoxy | Electron-Donating (EDG) | Low | The electron-donating methoxy group increases the electron density of the phenyl ring, enhancing its nucleophilicity and often accelerating the transmetalation step, leading to high yields.[11][12] |
| (4-Trifluoromethylphenyl) boronic acid | 4-CF₃ | Strongly Electron-Withdrawing (EWG) | Low | The potent electron-withdrawing nature of the CF₃ group significantly decreases the nucleophilicity of the aryl ring, which can make transmetalation more challenging, sometimes requiring more forcing conditions or highly active catalyst systems.[11][13] |
| (2-Methylphenyl)boronic acid | 2-Methyl | Weakly Electron-Donating | High (ortho-Me) | The primary challenge here is steric hindrance from the ortho-methyl group, which can significantly impede the approach to the palladium center and slow down the reaction rate, often leading to lower yields compared to its meta and para isomers.[9][14][15] |
Dissecting the Substituent Effects
The choice of boronic acid directly impacts reaction outcomes. The electronic nature of the substituents plays a critical role in the transmetalation step.
Caption: Impact of electronic substituent effects on transmetalation.
For This compound , the combined electron-withdrawing effects of the chloro and carbamoyl groups decrease the nucleophilicity of the aryl ring.[11] This can be counteracted by using more electron-rich phosphine ligands on the palladium catalyst, which can enhance the rate of reductive elimination, or by using more reactive organohalide partners (I > Br > OTf >> Cl).[16] The ortho-chloro group also introduces a steric challenge, similar to but less pronounced than the ortho-methyl group, which must be considered when selecting the catalyst system.
Field-Proven Experimental Protocol
This section provides a robust, general protocol for a Suzuki-Miyaura coupling reaction. The rationale behind each step is explained to ensure a self-validating and reproducible workflow.
Workflow Overview
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
Objective: To couple this compound with a generic Aryl Bromide.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Expertise & Experience: Using a slight excess of the boronic acid component can help drive the reaction to completion and compensate for potential protodeboronation, a common side reaction.[17] The choice of base is critical; carbonates are common, but phosphates are often more effective for challenging couplings.[18]
-
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times. This is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.
-
Solvent Addition & Degassing: Add the anhydrous solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe. Vigorously sparge the resulting slurry with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Trustworthiness: A properly degassed system is a hallmark of a reproducible cross-coupling protocol. The presence of water is often necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and the phosphine ligand. Briefly flush the vial with inert gas. Add a small amount of the degassed solvent to the vial to form a pre-catalyst solution, then transfer this solution to the main reaction flask via syringe. Alternatively, for air-stable pre-catalysts (e.g., PEPPSI-type), add them directly in step 1.
-
Authoritative Grounding: The ligand choice is critical. For sterically hindered or electronically deactivated substrates like our title compound, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often required to promote efficient oxidative addition and reductive elimination.[5]
-
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed.
-
Workup & Purification: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.
Conclusion
This compound is a valuable, albeit moderately complex, building block for Suzuki-Miyaura cross-coupling. Its reactivity is governed by a balance between the increased Lewis acidity conferred by two electron-withdrawing groups and the steric hindrance from the ortho-chloro substituent. When compared to simpler phenylboronic acids, it often requires more carefully optimized conditions, particularly the use of highly active palladium catalysts with bulky, electron-rich ligands. By understanding the mechanistic principles and applying robust experimental protocols, researchers can effectively leverage this reagent to construct complex molecular architectures essential for advancing drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shura.shu.ac.uk [shura.shu.ac.uk]
- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 15. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. benchchem.com [benchchem.com]
- 18. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid, a key building block in the synthesis of various therapeutic agents, requires precise and reliable analytical methods to ensure its quality and purity. This guide provides an in-depth comparison of validated analytical methods for this compound, focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method and its comparison with alternative techniques. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The Critical Role of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] For a pharmaceutical intermediate like this compound, a validated method ensures the accuracy, precision, and reliability of test results, which is crucial for controlling the quality of the final drug product.[5] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[1][3]
Primary Analytical Method: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility.[5][6] A stability-indicating method is specifically designed to separate the API from its degradation products, providing a clear picture of the drug substance's stability under various stress conditions.[6][7][8]
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on the non-polar nature of the phenyl ring in the analyte, promoting retention via hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure sharp peak shapes and to control the ionization of the boronic acid group, thereby improving chromatographic performance. The use of a photodiode array (PDA) detector allows for the assessment of peak purity and the selection of the optimal wavelength for quantification.
Experimental Protocol: RP-HPLC Method Validation
Objective: To validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)): [1][3]
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This is typically demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[6][7]
-
Linearity: A linear relationship between the concentration of the analyte and the analytical response must be demonstrated over a defined range.[9]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[9]
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
Experimental Workflow for HPLC Method Validation
Caption: A logical workflow for HPLC method validation according to ICH guidelines.
Comparison of Analytical Methods
While RP-HPLC is a robust and widely accessible technique, other methods can offer advantages depending on the specific analytical need. Here, we compare the validated RP-HPLC method with Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | Validated RP-HPLC Method | UPLC-MS | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC, but with smaller particle size columns for higher resolution and speed, coupled with mass-based detection. | Measurement of the NMR signal intensity relative to a certified internal standard. |
| Specificity | High, demonstrated by separation of all degradation products. | Very high, provides mass-to-charge ratio information for peak identification. | High, based on unique chemical shifts of protons. |
| Sensitivity | Good (ng level). | Excellent (pg-fg level). | Lower compared to chromatographic methods. |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Analysis Time | ~20 minutes per sample. | ~5 minutes per sample. | ~15 minutes per sample. |
| Instrumentation Cost | Moderate. | High. | Very High. |
| Key Advantage | Robust, reliable, and widely available. | High throughput and definitive peak identification. | Primary method, does not require a reference standard of the analyte. |
| Key Disadvantage | Longer analysis time compared to UPLC. | Higher cost and complexity. | Lower sensitivity and requires specialized equipment and expertise. |
In-Depth Look at Alternative Methods
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers a significant advantage in terms of speed and sensitivity.[10] The short analysis time of around one minute per sample makes it ideal for high-throughput screening.[10] The mass spectrometer provides definitive identification of the analyte and its impurities, which is particularly useful during forced degradation studies to elucidate degradation pathways.[11] However, the initial investment and operational complexity are higher than for a standard HPLC-UV system.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method, meaning it does not require a reference standard of the same analyte for quantification. Instead, a certified internal standard is used. This is a significant advantage when a pure reference standard of the analyte is not available. While qNMR offers excellent precision, its sensitivity is lower than that of chromatographic techniques.
Logical Relationship of Validation Parameters
The validation of an analytical method is a holistic process where each parameter is interconnected. The following diagram illustrates the logical dependencies between the core validation characteristics.
Caption: Interdependencies of analytical method validation parameters.
Conclusion and Recommendations
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
For routine quality control and stability testing, the validated RP-HPLC method provides a reliable, robust, and cost-effective solution that meets regulatory expectations.[5][6]
-
When high-throughput analysis and definitive identification of impurities are required, UPLC-MS is the preferred method, despite its higher cost.[10]
-
qNMR serves as an excellent orthogonal method for validating the purity of the reference standard or for quantification when a specific reference standard is unavailable.
A well-validated analytical method is fundamental to ensuring the quality and consistency of pharmaceutical intermediates. By understanding the principles behind method validation and the comparative advantages of different analytical techniques, researchers and drug development professionals can make informed decisions to support the development of safe and effective medicines.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Next-Generation Reagents for Challenging Cross-Coupling Reactions
Topic: Alternative Reagents to (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid in Synthesis
As a Senior Application Scientist, my focus is on empowering researchers to overcome synthetic roadblocks. A recurring challenge in modern drug discovery and materials science is the use of sterically hindered and electronically deactivated reagents in cross-coupling reactions. This compound is a prime example of such a substrate. Its structure, featuring an ortho-chloro substituent and a powerful electron-withdrawing dimethylcarbamoyl group, complicates its application in standard Suzuki-Miyaura protocols, often leading to low yields and inconsistent results.
This guide provides an in-depth comparison of viable alternatives to this and other challenging boronic acids. We will move beyond a simple listing of substitutes to explore the mechanistic rationale, comparative performance data, and detailed experimental protocols for each alternative class. Our goal is to equip you with the knowledge to select the optimal synthetic strategy, enhancing efficiency, reproducibility, and the overall scope of your projects.
Profiling the Incumbent: The Challenges of this compound
The utility of any boronic acid in Suzuki-Miyaura coupling is governed by a delicate balance of steric and electronic factors. The titular compound presents challenges on both fronts.
-
Steric Hindrance: The chlorine atom at the C3 position (ortho to the boronic acid) physically impedes the approach of the palladium catalyst, which can slow down or inhibit the crucial transmetalation step of the catalytic cycle.[1][2][3]
-
Electronic Deactivation: The chloro and dimethylcarbamoyl groups are both strongly electron-withdrawing. This reduces the nucleophilicity of the aryl group attached to the boron, further disfavoring the transmetalation step, which requires the transfer of this group to the electron-rich palladium center.[4][5]
-
Instability: Like many boronic acids, it can be susceptible to protodeboronation, where the C-B bond is cleaved, rendering the reagent inactive, especially under prolonged heating or basic conditions.[6]
Caption: Inherent challenges of the target boronic acid.
Direct Replacements: Advanced Organoboron Reagents
The most direct approach to circumventing these issues is to use a more stable and reliable organoboron surrogate. These reagents often participate in the same catalytic cycle but are designed to overcome the stability and reactivity limitations of traditional boronic acids.
Potassium Organotrifluoroborates (R-BF₃K): The Stability Champions
Potassium organotrifluoroborates are crystalline, air- and moisture-stable salts that serve as excellent, protected forms of boronic acids.[7][8][9] The tetracoordinate boron center is significantly less prone to protodeboronation than the trigonal boronic acid.[10][11] Under aqueous basic conditions, they slowly hydrolyze in situ to release the active boronic acid, maintaining a low, steady concentration that can suppress side reactions.[7][12][13]
Causality Behind Experimental Choice: Using a trifluoroborate is ideal when the corresponding boronic acid is known to be unstable or when reactions require prolonged heating, as the R-BF₃K salt acts as a robust reservoir for the active reagent.
Caption: Workflow for using potassium organotrifluoroborates.
Comparative Performance Data
| Reagent Class | Coupling Partner | Conditions | Yield (%) | Reference |
| Boronic Acid | Aryl Bromide | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C | Often variable/lower for unstable substrates | [4] |
| Organotrifluoroborate | Aryl Bromide | PdCl₂(dppf), Cs₂CO₃, THF/H₂O, 80°C | Generally higher and more reproducible | [12][14] |
| Organotrifluoroborate | Aryl Chloride | Pd(OAc)₂, RuPhos, K₂CO₃, Toluene/H₂O, 85°C | Good to excellent, even with challenging chlorides | [11][15] |
Experimental Protocol: Synthesis and Use of Potassium (3-Chloro-4-(dimethylcarbamoyl)phenyl)trifluoroborate
-
Synthesis of the Trifluoroborate Salt:
-
To a stirring solution of this compound (1.0 eq) in methanol (4 mL/mmol), add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) dropwise.
-
A white precipitate should form immediately.[10]
-
Continue stirring at room temperature for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold methanol, and dry under high vacuum. The product is typically used without further purification.
-
-
Suzuki-Miyaura Cross-Coupling:
-
In an oven-dried flask, combine the potassium (3-chloro-4-(dimethylcarbamoyl)phenyl)trifluoroborate (1.2 eq), the desired aryl halide (1.0 eq), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water (10:1 ratio, 0.1 M concentration relative to the aryl halide).
-
Heat the reaction mixture to 85-100°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: The Controlled-Release Solution
MIDA boronates are another class of exceptionally stable, protected boronic acids.[16] They are crystalline, monomeric solids that are stable to air, moisture, and silica gel chromatography.[17][18] This remarkable stability allows them to be carried through multiple synthetic steps where a free boronic acid would not survive.[19] The MIDA group is cleaved under mild aqueous basic conditions (e.g., 1M NaOH) to slowly release the boronic acid for cross-coupling.[20] This slow-release mechanism is particularly effective for notoriously unstable building blocks like 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[20]
Causality Behind Experimental Choice: MIDA boronates are the reagent of choice for multi-step syntheses involving a boronic acid moiety or for iterative cross-coupling strategies, where building blocks are sequentially coupled together.[21][22]
Caption: Iterative cross-coupling using MIDA boronates.
Comparative Performance Data
| Reagent Class | Key Advantage | Stability | Use Case | Reference |
| Boronic Acid | Atom economical | Often low, prone to decomposition | Simple, stable coupling partners | [6] |
| MIDA Boronate | Controlled release, high stability | Air, water, and chromatography stable | Multi-step synthesis, iterative coupling, unstable boronic acids | [16][20][21] |
Experimental Protocol: MIDA Protection and In-Situ Cross-Coupling
-
MIDA Protection:
-
Suspend this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in DMSO (0.5 M).
-
Heat the mixture at 80-100°C under vacuum for 1-2 hours until a clear solution is formed and water evolution ceases.
-
Cool the reaction mixture to room temperature. The MIDA boronate can often be precipitated by adding an anti-solvent like diethyl ether, collected by filtration, and dried.
-
-
Slow-Release Suzuki-Miyaura Coupling:
-
To a flask containing the MIDA boronate (1.5 eq), aryl chloride (1.0 eq), SPhos (6 mol%), Pd₂(dba)₃ (3 mol%), and K₃PO₄ (3.0 eq), add THF (0.1 M).
-
Degas the mixture with argon for 15 minutes.
-
Add degassed water (equal volume to THF) to initiate the slow hydrolysis and coupling.
-
Heat the reaction to 80°C and monitor by LC-MS.
-
Workup and purification are performed as described in the previous protocol.
-
Paradigm Shifts: Boron-Free Cross-Coupling Strategies
In some cases, the most effective alternative is to move away from organoboron chemistry entirely. Several modern methodologies achieve the same biaryl linkage while leveraging more stable, abundant, or economical starting materials.
Decarboxylative Cross-Coupling
This powerful strategy uses readily available and often inexpensive carboxylic acids as aryl sources, coupling them with aryl halides.[23][24] The reaction proceeds with the extrusion of CO₂, a thermodynamically favorable process.[25] This method avoids the preparation and handling of sensitive organometallic reagents and is often more tolerant of air and moisture.[23][26]
Causality Behind Experimental Choice: This is an excellent choice when the corresponding carboxylic acid is more commercially available or cheaper than the boronic acid, or when seeking to avoid boron-containing byproducts.
Comparative Performance Data
| Method | Nucleophilic Partner | Key Advantage | Typical Catalyst | Reference |
| Suzuki-Miyaura | Boronic Acid | Broad scope, well-understood | Pd complexes | [27] |
| Decarboxylative Coupling | Carboxylic Acid | Uses stable, cheap starting materials; avoids organometallics | Pd/Cu or Pd/Ag bimetallic systems | [23][25] |
Direct C-H Arylation
Representing the pinnacle of atom- and step-economy, direct C-H arylation forges a biaryl bond by coupling an aryl halide directly with a C-H bond of another arene.[28][29] This approach eliminates the need to pre-functionalize the C-H partner into an organometallic reagent, significantly shortening synthetic sequences.[30] The primary challenge is controlling regioselectivity, which is often achieved by using directing groups.[31]
Causality Behind Experimental Choice: C-H activation is the premier strategy for late-stage functionalization of complex molecules, where installing a boronic acid might be difficult or impossible. It provides a powerful way to rapidly generate analogues from a common core.
Caption: Comparison of synthetic pathways.
Summary and Outlook
While this compound and its analogues remain useful, their inherent limitations necessitate a broader toolkit for the modern synthetic chemist.
-
For direct, improved reliability, potassium organotrifluoroborates offer a robust, stable alternative that fits seamlessly into existing Suzuki-Miyaura workflows.[32][33]
-
For complex, multi-step syntheses or iterative strategies, MIDA boronates provide unparalleled stability and controlled reactivity.[16][18]
-
When seeking to redesign a synthetic route for cost-effectiveness or to avoid boron entirely, decarboxylative coupling and direct C-H arylation represent powerful, modern alternatives.[25][28]
The choice of reagent should be guided by the specific challenges of the substrate, the overall synthetic strategy, and project goals such as cost, scalability, and step-economy. By understanding the mechanistic advantages of each alternative, researchers can transform challenging couplings into routine and reliable reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 16. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. | Semantic Scholar [semanticscholar.org]
- 23. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 24. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 25. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
- 29. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 32. benchchem.com [benchchem.com]
- 33. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Couplings of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Introduction: The Critical Role of Catalyst Selection in Pharmaceutical Synthesis
In the landscape of modern pharmaceutical development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in a vast array of drug candidates.[1][2] The reaction's success, particularly when dealing with sterically hindered and electronically diverse substrates like (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid, is profoundly dependent on the judicious selection of the palladium catalyst. This boronic acid derivative, with its chloro-substituent ortho to the boronic acid and an amide group, presents a unique challenge requiring a catalyst that can overcome both steric hindrance and potential electronic deactivation.
This guide provides a comparative analysis of palladium catalyst systems for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic rationale behind catalyst choice, present comparative data from analogous systems, and provide a detailed, field-proven experimental protocol to empower researchers in drug discovery and process development to optimize their synthetic routes.
Catalyst Systems: A Comparative Overview
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is largely dictated by the nature of the ancillary ligand.[1] These ligands are crucial for stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For challenging substrates like this compound, which involves the coupling of an aryl chloride, the choice of ligand is paramount. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, necessitating highly active catalyst systems.[3]
We will compare three major classes of palladium catalysts:
-
Traditional Phosphine Ligands: e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald-type): e.g., SPhos.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: e.g., PEPPSI-IPr.
Data Presentation: Performance in Analogous Aryl Chloride Couplings
| Catalyst System | Ligand Type | Aryl Chloride Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | Traditional Phosphine | 4-Chlorotoluene | 5 | 100 | 24 | <10 | <2 |
| Pd(OAc)₂ / SPhos | Buchwald-type Phosphine | 4-Chloroanisole | 1 | 100 | 1 | 98 | 98 |
| PEPPSI-IPr | N-Heterocyclic Carbene | 4-Chlorotoluene | 1 | 80 | 2 | 95 | 95 |
This table is a representative compilation based on data from various sources for illustrative and comparative purposes.[5][6]
Analysis of Catalyst Performance
-
Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄): While historically significant, catalysts like Pd(PPh₃)₄ generally exhibit poor performance in the coupling of unactivated or sterically hindered aryl chlorides. The relatively low electron-donating ability and smaller cone angle of triphenylphosphine are insufficient to promote the challenging oxidative addition of the aryl chloride to the Pd(0) center.[7]
-
Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos): The advent of Buchwald-type ligands revolutionized the field of palladium-catalyzed cross-coupling.[8] Ligands such as SPhos are characterized by their steric bulk and strong electron-donating properties. This combination accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] The steric hindrance facilitates the formation of a monoligated, highly reactive LPd(0) species, which is crucial for the activation of aryl chlorides.[4] For substrates like this compound, catalyst systems employing Buchwald ligands are often the first choice due to their high activity and broad functional group tolerance.[9]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): NHC-palladium complexes have emerged as another class of exceptionally active catalysts for Suzuki-Miyaura couplings.[10] NHCs are strong σ-donors, forming very stable bonds with the palladium center. This stability translates to robust catalysts that can withstand harsh reaction conditions and exhibit high turnover numbers.[11] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) pre-catalysts are particularly noteworthy for their air and moisture stability, making them user-friendly in a laboratory setting.[12] For challenging aryl chloride couplings, NHC-based catalysts often provide comparable or even superior performance to the best phosphine-based systems.[13]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, utilizing a high-performance Buchwald-type ligand system.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl bromide, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate and SPhos to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe. A typical solvent ratio is 4:1 or 5:1 dioxane to water.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The successful Suzuki-Miyaura coupling of this compound hinges on the selection of a highly active palladium catalyst system. While traditional phosphine ligands are generally inadequate for this transformation, modern bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbene (NHC) ligands offer excellent catalytic activity for the coupling of this challenging aryl chloride substrate. The provided experimental protocol, utilizing a Pd(OAc)₂/SPhos system, serves as a robust and reliable starting point for researchers. By understanding the principles outlined in this guide, scientists and drug development professionals can make informed decisions to accelerate their synthetic endeavors and advance their research programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. An N-heterocyclic carbene-palladium-η3-allyl chloride complex for the Suzuki-Miyaura coupling of aryl halides | European Journal of Chemistry [eurjchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity Screening of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Phenylboronic Acids in Oncology
Boronic acid derivatives have emerged as a significant class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with biological nucleophiles. This property has been successfully exploited in the development of potent enzyme inhibitors, with the most notable examples being in cancer therapy. The boronic acid moiety can interact with the active site of key enzymes, leading to the disruption of cellular processes vital for cancer cell survival and proliferation.
The compound (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid belongs to a class of substituted phenylboronic acids that have shown promise as anticancer agents. The presence of the chloro and dimethylcarbamoyl groups on the phenyl ring is anticipated to modulate the compound's electronic properties, cell permeability, and binding affinity to target proteins. While specific biological activity data for this exact derivative is not extensively available in the public domain, we can infer its likely therapeutic potential and screening methodologies based on comprehensive structure-activity relationship (SAR) studies of closely related 4-carbamoylphenylboronic acids and other substituted phenylboronic acid derivatives.[1][2][3][4]
This guide will compare the anticipated biological activities of this class of compounds with established and investigational proteasome inhibitors, providing a framework for their evaluation as potential drug candidates.
Comparative Analysis: Benchmarking Against the Gold Standards
The primary mechanism of action for many biologically active boronic acid derivatives in oncology is the inhibition of the proteasome, a multi-catalytic enzyme complex responsible for the degradation of intracellular proteins.[5] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.[6] Therefore, a meaningful comparison of this compound derivatives involves benchmarking against well-characterized proteasome inhibitors.
| Compound Class/Drug | Target(s) | Key Characteristics |
| 4-Carbamoylphenylboronic Acid Derivatives | Primarily Chymotrypsin-like (β5) subunit of the proteasome (predicted) | Small molecule, non-peptidic structure. Potential for oral bioavailability. Activity and selectivity are highly dependent on substitution patterns on the phenyl ring.[1][3] |
| Ixazomib (MLN9708) | Reversible inhibitor of the Chymotrypsin-like (β5) subunit of the 20S proteasome.[7][8][9] | Orally bioavailable dipeptidyl boronic acid prodrug. Approved for the treatment of multiple myeloma.[5][7] |
| Delanzomib (CEP-18770) | Reversible inhibitor of the Chymotrypsin-like (β5) and Caspase-like (β1) subunits of the proteasome.[10][11][12] | Orally active boronic acid-based proteasome inhibitor. Investigated in clinical trials for multiple myeloma.[11][12] |
| Carfilzomib | Irreversible inhibitor of the Chymotrypsin-like (β5) subunit of the 20S proteasome.[13][14] | Tetrapeptide epoxyketone. Administered intravenously. Approved for the treatment of multiple myeloma.[5][14] |
Expert Insights: The non-peptidic nature of the this compound scaffold presents a potential advantage over peptidic inhibitors like Ixazomib and Carfilzomib. Non-peptidic compounds often exhibit improved pharmacokinetic properties, such as better oral bioavailability and metabolic stability. Furthermore, the specific substitution pattern of a chloro group at the 3-position and a dimethylcarbamoyl group at the 4-position is designed to explore specific interactions within the target's binding pocket, potentially leading to enhanced potency and selectivity. SAR studies on similar dipeptidyl boronate proteasome inhibitors have demonstrated that modifications to the aromatic ring can significantly impact activity.[4]
Key Biological Screening Workflows
To evaluate the therapeutic potential of this compound derivatives, a tiered screening approach is recommended. This workflow is designed to first assess general cytotoxicity and then to elucidate the specific mechanism of action.
Caption: Tiered screening workflow for novel boronic acid derivatives.
I. In Vitro Cytotoxicity Assessment
The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of human cancer cell lines. This provides a broad measure of its potency and selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and the comparator compounds (e.g., Ixazomib, Doxorubicin as a positive control) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
II. Mechanism of Action: Proteasome Inhibition
Given the known activity of boronic acids, a primary hypothesis is the inhibition of the proteasome. A direct enzymatic assay is crucial to confirm this mechanism.
Caption: Mechanism of proteasome inhibition by boronic acid derivatives.
Experimental Protocol: Chymotrypsin-Like Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome, which is the primary target of many boronic acid inhibitors.[13]
-
Reagent Preparation: Use a commercially available proteasome activity assay kit (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay). Prepare the luminogenic substrate Suc-LLVY-aminoluciferin according to the manufacturer's instructions.
-
Cell Lysis and Treatment: Lyse cancer cells to release the proteasome complexes. Alternatively, for a cell-based assay, plate cells in a 96-well plate and treat with serial dilutions of the test compound and comparators for a predetermined time.
-
Assay Initiation: Add the Proteasome-Glo™ reagent to each well. The reagent contains the substrate and a luciferase.
-
Signal Generation: If the proteasome is active, it will cleave the substrate, releasing aminoluciferin, which is then used by the luciferase to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in the luminescent signal in the presence of the test compound indicates proteasome inhibition. Calculate the IC50 value for proteasome inhibition.
III. Investigating Alternative Mechanisms: Tubulin Polymerization
Some boronic acid derivatives have been shown to inhibit tubulin polymerization, another validated anticancer mechanism.[15][16] It is therefore prudent to investigate this as a potential alternative or parallel mechanism of action.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules.[14][17][18]
-
Reagent Preparation: Use a tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescent reporter. Prepare a tubulin reaction mix on ice.
-
Compound Preparation: Prepare serial dilutions of the test compound. Use known tubulin inhibitors (e.g., Nocodazole) and enhancers (e.g., Paclitaxel) as controls.
-
Assay Setup: In a 96-well plate pre-warmed to 37°C, add the test compounds and controls.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of fluorescence increase. Calculate the IC50 for tubulin polymerization inhibition.
Conclusion and Future Directions
While direct biological data for this compound is currently limited, the established activity of related phenylboronic acid derivatives strongly suggests its potential as a proteasome inhibitor with anticancer properties. The screening workflow and detailed protocols provided in this guide offer a robust framework for its evaluation.
Future research should focus on synthesizing and testing this specific derivative and a library of its analogs to establish a clear structure-activity relationship. A thorough investigation of its selectivity for the different proteasome subunits (β1, β2, and β5) and its activity in in vivo models will be critical in determining its therapeutic potential. The comparison with clinically relevant drugs like Ixazomib, Delanzomib, and Carfilzomib will provide a crucial benchmark for its continued development. The non-peptidic nature of this compound class holds significant promise for the development of next-generation, orally bioavailable proteasome inhibitors.
References
- 1. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and structure-activity relationship (SAR) discussion of dipeptidyl boronate proteasome inhibitors, part I: comprehensive understanding of the SAR of alpha-amino acid boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 7. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Phase I/II study of the novel proteasome inhibitor delanzomib (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carfilzomib: a novel second-generation proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 16. Delanzomib, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 18. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic Acid in Diverse Reaction Media
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the judicious selection of building blocks and reaction conditions is paramount for efficiency and success. (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid has emerged as a valuable reagent in the synthesis of complex molecules, largely through its participation in palladium-catalyzed cross-coupling reactions.[1][2] This guide offers an in-depth comparison of its performance in various reaction media, providing insights into optimizing its use and overcoming potential challenges. The narrative is grounded in established principles of cross-coupling chemistry, supplemented by data from analogous systems to provide a comprehensive and practical resource.
Understanding the Reagent: Electronic and Steric Profile
This compound possesses a unique electronic profile that dictates its reactivity. The presence of two electron-withdrawing groups, the chloro and the dimethylcarbamoyl substituents, on the phenyl ring influences the Lewis acidity of the boron center and the overall electron density of the aromatic ring. This electronic-deficient nature can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Overview
The Suzuki-Miyaura reaction is the most common application for this class of boronic acids.[1] The choice of reaction medium, which includes the solvent and the base, is critical for achieving high yields and minimizing side reactions.
The Influence of Solvents
The solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing the solubility of reagents, the stability of the catalyst, and the reaction kinetics. For this compound, a comparative analysis suggests the following trends:
| Solvent System | Typical Yields | Key Considerations |
| 1,4-Dioxane | Good to Excellent | Often the solvent of choice, especially in combination with aqueous bases. It effectively solubilizes a wide range of substrates and is compatible with many common palladium catalysts.[3] |
| Tetrahydrofuran (THF) | Good | Another popular aprotic ether solvent that can provide high yields. Its lower boiling point may be advantageous for reactions sensitive to high temperatures. |
| Toluene | Moderate to Good | A non-polar solvent that can be effective, particularly in anhydrous conditions. The choice of a suitable base is crucial for reaction success. |
| Dimethylformamide (DMF) | Moderate to Good | A polar aprotic solvent that can be beneficial for less soluble substrates. However, it can sometimes lead to catalyst deactivation at higher temperatures. |
| Aqueous Mixtures (e.g., Dioxane/Water, THF/Water) | Good to Excellent | The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the transmetalation step. However, it can also promote protodeboronation.[4][5] |
| Isopropanol | Moderate to Good | Can be a viable, less toxic alternative to other organic solvents. |
Expert Insight: The selection of the solvent is not an isolated choice and is intrinsically linked to the chosen catalyst and base. For instance, less polar solvents like 1,4-dioxane have been shown to be highly effective with catalysts such as Pd(PPh₃)₄.[3]
The Critical Role of the Base
The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step. The strength and nature of the base can significantly impact the reaction outcome.
| Base | Strength | Typical Performance & Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | A commonly used and cost-effective base, often effective in aqueous solvent mixtures. |
| Potassium Phosphate (K₃PO₄) | Strong | A stronger base that is often employed for challenging couplings, including those involving aryl chlorides. It can lead to higher yields and faster reaction rates.[6] |
| Cesium Carbonate (Cs₂CO₃) | Strong | A highly effective but more expensive base, often used when other bases fail to promote the reaction. |
| Sodium Carbonate (Na₂CO₃) | Moderate | A milder base that can be used for sensitive substrates. |
| Potassium Fluoride (KF) | Mild | Can be used in anhydrous conditions and is known to minimize side reactions like protodeboronation. |
Causality in Action: For a substrate like this compound, which is coupled to an aryl chloride (a less reactive electrophile), a stronger base like K₃PO₄ is often necessary to achieve a reasonable reaction rate and yield.[6]
Navigating Challenges: Stability and Side Reactions
A key consideration when working with boronic acids is their stability.[2] this compound, while generally a stable solid, can be susceptible to certain side reactions under specific conditions.
Protodeboronation
This is a common side reaction where the carbon-boron bond is cleaved, leading to the formation of the corresponding arene without the boronic acid group.[5] This process is often promoted by the presence of water and a base.[5]
Mitigation Strategies:
-
Use of Anhydrous Conditions: When feasible, employing anhydrous solvents and bases can minimize protodeboronation.
-
Slow-Release Strategies: Utilizing more stable boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates, can provide a slow, controlled release of the boronic acid in situ, minimizing its decomposition.[7]
-
Reaction Time Optimization: Prolonged reaction times at elevated temperatures can increase the likelihood of protodeboronation. Careful reaction monitoring is advised.[6]
Homocoupling
The palladium catalyst can sometimes promote the coupling of two boronic acid molecules, leading to the formation of a symmetrical biaryl byproduct.
Mitigation Strategies:
-
Stoichiometry Control: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) can help to favor the desired cross-coupling reaction.[6]
-
Catalyst and Ligand Choice: The selection of the appropriate palladium catalyst and ligand can influence the extent of homocoupling.
Experimental Protocols: A Practical Guide
The following protocols are representative methodologies for the Suzuki-Miyaura coupling of this compound with an aryl halide. These should be considered as starting points for optimization.
Protocol 1: General Coupling with an Aryl Bromide
dot
Caption: Workflow for Suzuki-Miyaura coupling with an aryl bromide.
Step-by-Step Methodology:
-
To a dry reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with a Challenging Aryl Chloride
dot
Caption: Optimized workflow for coupling with a less reactive aryl chloride.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), and finely ground potassium phosphate (3.0 mmol) in a dry reaction vessel.
-
In a separate vial, pre-mix the palladium precursor, such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand, for example, SPhos (0.04 mmol, 4 mol%). Add this catalyst mixture to the reaction vessel.
-
Add anhydrous toluene (5 mL).
-
Seal the vessel and heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow the workup and purification procedure outlined in Protocol 1.
Conclusion: A Versatile Reagent Demanding Optimized Conditions
This compound is a highly valuable building block for the synthesis of complex biaryl structures. Its performance is intrinsically tied to the careful selection of the reaction medium. While a universal set of conditions does not exist, an understanding of the interplay between the solvent, base, and catalyst allows for the rational design of experiments to achieve optimal outcomes. For less reactive coupling partners, such as aryl chlorides, the use of stronger bases, more active catalyst systems, and potentially higher temperatures is often necessary. By considering the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this important reagent.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic Acid in Modern Organic Synthesis
Executive Summary
In the landscape of pharmaceutical development and fine chemical synthesis, the strategic selection of building blocks is paramount for efficiency, yield, and the ultimate success of a synthetic campaign. Substituted phenylboronic acids are foundational reagents, primarily for their role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of a highly functionalized reagent, (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid . We will explore its performance in the cornerstone Suzuki-Miyaura coupling reaction, offering a comparative perspective against alternative boronic acids and boronate esters. This analysis is supported by established chemical principles, illustrative data, and detailed experimental protocols designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Functionalized Boronic Acids
Boronic acids have become indispensable tools in medicinal chemistry since the advent of the Suzuki-Miyaura cross-coupling reaction, a method celebrated with the 2010 Nobel Prize in Chemistry.[1] Their general stability, low toxicity, and broad functional group tolerance make them ideal for constructing complex molecular architectures, particularly the biaryl motifs prevalent in many drug candidates.[2][3][4]
This compound is a sophisticated reagent whose value lies in its unique combination of substituents:
-
Boronic Acid Group (-B(OH)₂): The reactive center for the crucial transmetalation step in Suzuki-Miyaura coupling.[1]
-
Chloro Group (-Cl): An electron-withdrawing group that modulates the electronic properties of the phenyl ring, influencing reactivity in the coupling reaction. It also provides a potential secondary reaction site for further diversification.
-
Dimethylcarbamoyl Group (-CON(CH₃)₂): A polar, sterically influential group that can enhance solubility and provides hydrogen bond accepting capabilities, which can be critical for molecular recognition at a biological target.
This guide will dissect the practical applications of this reagent, focusing on how its distinct structural features translate to performance in the lab.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the premier method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction's catalytic cycle provides a framework for understanding the performance of any given boronic acid.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a palladium catalyst, typically in its Pd(0) oxidation state, through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The performance of this compound is primarily dictated by its efficiency in the transmetalation step. The electronic nature of the substituents plays a critical role here. Both the chloro and carbamoyl groups are electron-withdrawing, which can increase the Lewis acidity of the boron atom, potentially facilitating the transfer of the aryl group to the palladium center. However, strong electron-withdrawing effects can also slow this step. The steric bulk of the ortho-chloro and meta-carbamoyl groups relative to the boronic acid must also be considered, though in this case, it is not expected to be prohibitive.
Comparative Performance Analysis
To fully appreciate the utility of this compound, it must be compared to other commonly used organoboron reagents.
Comparison with Other Substituted Phenylboronic Acids
The substituents on the phenyl ring dramatically influence reactivity. While specific head-to-head comparative data for this compound is not extensively published, we can infer its performance based on well-established principles.[5] Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have known effects on the rate of Suzuki couplings.
Table 1: Illustrative Comparison of Phenylboronic Acid Reactivity in Suzuki Coupling
| Boronic Acid Reagent | Substituent Type | Expected Relative Reactivity | Key Considerations |
|---|---|---|---|
| Phenylboronic Acid | Neutral | Baseline | Standard for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-Donating (EDG) | Generally Faster | The methoxy group can accelerate transmetalation but may increase susceptibility to protodeboronation. |
| 4-Cyanophenylboronic Acid | Electron-Withdrawing (EWG) | Generally Slower | The strong cyano group can retard transmetalation but the reagent is often very stable. |
| This compound | Electron-Withdrawing (EWG) | Moderate to Slow | The combined electronic effect of Cl and CONMe₂ likely slows the reaction compared to EDG-substituted rings, requiring more forcing conditions (higher temperature, stronger base, or more active catalyst). Offers high value in the final product structure. |
Note: This table presents expected trends based on established mechanistic principles of the Suzuki-Miyaura reaction. Actual reaction rates and yields are highly dependent on the specific coupling partner, catalyst, base, and solvent system used.
Boronic Acids vs. Boronate Esters: The Stability-Reactivity Trade-Off
A crucial decision in synthesis design is the choice between a boronic acid and its corresponding ester, such as a pinacol ester. This choice represents a fundamental trade-off between reactivity and stability.[6]
Boronic acids, like our title compound, are generally more reactive and can lead to faster reaction times.[6][7] However, they are also more prone to decomposition pathways like protodeboronation (loss of the boronic acid group) and trimerization to form boroxines, especially during storage or under certain reaction conditions.[7]
Boronate esters offer significantly enhanced stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life.[6] This stability comes at the cost of lower reactivity, often requiring an activation step (hydrolysis to the boronic acid in situ) or more forcing reaction conditions.
Table 2: Comparison of Boronic Acids vs. Boronate Esters
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol) |
|---|---|---|
| Reactivity | Generally higher, faster reaction times.[6] | Generally lower, may require activation. |
| Stability | Susceptible to protodeboronation and boroxine formation.[7] | High; stable to chromatography and long-term storage.[6] |
| Handling | Can be challenging to purify; may require storage under inert gas. | Often crystalline solids, easy to handle and purify. |
| Cost | Often less expensive as the primary reagent. | Typically more expensive due to the additional synthetic step. |
| Use Case | Ideal for rapid couplings where reagent stability is not a major concern. | Preferred for multi-step syntheses, library synthesis, and when using sensitive or precious coupling partners. |
Application in Pharmaceutical Synthesis: A Key Building Block
This compound and its analogs are valuable intermediates in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors used in oncology.[8] The biaryl structure formed via Suzuki coupling often serves as the core scaffold that positions other functional groups for optimal interaction with a biological target.
For instance, similar structures are key components in the synthesis of Vemurafenib , a potent inhibitor of the BRAFV600E mutated kinase, which is prevalent in melanoma.[9][10] While not the exact reagent, the synthesis of Vemurafenib involves the coupling of a substituted phenylboronic acid (4-chlorophenylboronic acid) with a halo-azaindole core, demonstrating the power of this strategy.[11][12] The use of a pre-functionalized boronic acid like the one discussed here allows for the direct installation of key pharmacophoric features.
Caption: Synthetic logic for using the boronic acid to build a kinase inhibitor.
Experimental Protocols and Workflow
Adherence to a robust and well-designed experimental protocol is critical for success and reproducibility.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (Ar-Br) (1.0 equivalent)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Base: Aqueous Sodium Carbonate (Na₂CO₃) (2 M solution, 3.0 equivalents)
-
Solvent: 1,4-Dioxane or Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.02-0.05 eq).
-
Solvent and Base Addition: Add the solvent (e.g., dioxane, to make a ~0.1 M solution based on the aryl bromide) followed by the aqueous Na₂CO₃ solution (3.0 eq). The mixture should be biphasic.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Due to the electron-withdrawing nature of the boronic acid, reaction times may be longer (6-24 hours).
-
Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Choices:
-
Excess Boronic Acid (1.2 eq): Helps to drive the reaction to completion and compensates for any potential decomposition (protodeboronation).
-
Pd(PPh₃)₄ Catalyst: A reliable, commercially available Pd(0) catalyst suitable for a wide range of substrates. For challenging couplings, more advanced catalysts with specialized ligands (e.g., Buchwald ligands) may be required.
-
Na₂CO₃ Base: A moderately strong inorganic base that is essential for activating the boronic acid for transmetalation. Its use in an aqueous solution often accelerates the reaction.
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.
Workflow for Comparative Analysis
Caption: A standardized workflow for comparing the performance of different boronic acids.
Conclusion
This compound represents a highly valuable, albeit specialized, reagent in the synthetic chemist's toolbox. While its inherent electronic properties may lead to slower reaction kinetics in Suzuki-Miyaura couplings compared to electron-rich analogs, its true strength lies in the direct installation of a functionalized fragment that is often desired in late-stage pharmaceutical candidates. Its use can streamline synthetic routes by incorporating key structural and functional motifs in a single, reliable coupling step. The choice to employ this reagent over simpler boronic acids or more stable boronate esters should be guided by the overall synthetic strategy, balancing the need for reactivity, stability, and the structural complexity of the final target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid [myskinrecipes.com]
- 9. preprints.org [preprints.org]
- 10. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic Acid
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper management and disposal of chemical reagents are paramount to ensuring a safe, compliant, and environmentally responsible laboratory environment. This guide provides a comprehensive, step-by-step protocol for the disposal of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid, moving beyond simple instructions to explain the critical reasoning behind each procedure.
This compound, while essential in many drug discovery and development pipelines, must be managed as hazardous waste. Its structural motifs—a chlorinated phenyl ring and a boronic acid group—suggest that it requires careful handling due to potential irritant properties and toxicity, similar to related compounds.[1][2][3] Adherence to these protocols is not merely about compliance; it is a fundamental aspect of responsible science.
Part 1: Hazard Identification and Essential Safety Measures
Before beginning any disposal procedure, a thorough understanding of the potential hazards is essential. All waste management activities must be conducted with the appropriate Personal Protective Equipment (PPE) and within a certified chemical fume hood to minimize exposure risks.
1.1. Personal Protective Equipment (PPE)
-
Eye Protection : Wear safety goggles or glasses with side shields conforming to approved standards (e.g., NIOSH or EN166).[2]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[2][4]
-
Body Protection : A standard laboratory coat must be worn. Ensure it is fully buttoned.
-
Respiratory Protection : If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
1.2. Engineering Controls
All handling of this compound and its waste, including weighing, solution preparation, and container rinsing, should be performed inside a certified chemical fume hood to control exposure to dusts and vapors.[5][6]
Part 2: The Disposal Workflow: From Generation to Collection
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste from the moment it is deemed unusable.[7][8] Under no circumstances should this chemical or its solutions be disposed of in the regular trash or down the sewer drain.[1][5][7]
Step 1: Waste Segregation
The first and most critical step is proper segregation. Incompatible chemicals, when mixed, can react violently, emit toxic gases, or generate heat.[9]
-
Action : Collect waste this compound in a dedicated hazardous waste container.
-
Causality : Boronic acids should not be mixed with other waste streams, especially strong oxidizing agents, strong acids, or bases, to prevent uncontrolled reactions.[9][10][11] Segregation ensures safe storage and transport.
Step 2: Waste Containerization
The integrity of the waste container is crucial for preventing leaks and ensuring safety.[12]
-
Action : Select a container made of a material chemically compatible with the waste (e.g., high-density polyethylene for solids or solutions). The container must have a secure, leak-proof screw cap.[9][13]
-
Causality : Using a compatible container prevents degradation of the container and subsequent leakage. A secure cap prevents the release of vapors and spills, especially during storage and transport.[9] The container should not be filled beyond 90% capacity to allow for expansion.[13]
Step 3: Comprehensive Labeling
Proper labeling is a regulatory requirement and essential for communicating hazards to everyone in the laboratory and to waste management personnel.[8][10]
-
Action : Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
If in solution, list all components, including solvents, with percentages.
-
The date waste was first added.
-
The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").
-
-
Causality : Accurate labeling prevents accidental mixing of incompatible wastes and ensures the disposal vendor has the necessary information to handle the waste safely and in compliance with federal and local regulations.[12]
Step 4: Waste Accumulation and Storage
Hazardous waste must be stored in a designated and properly managed area while awaiting pickup.[8][9]
-
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][9] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Causality : The SAA ensures that hazardous waste is kept in a secure, secondary containment location, away from general lab traffic and incompatible materials, minimizing the risk of spills and exposure.[9][14] Regulations limit the volume of waste (e.g., 55 gallons total) and the time it can be stored in the SAA.[8]
Step 5: Arranging for Professional Disposal
The final step is to hand over the waste to trained professionals.
-
Action : Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8][10]
-
Causality : EHS or a licensed professional waste disposal service is equipped to transport and dispose of the material in accordance with all relevant environmental regulations, ensuring it does not harm the ecosystem.[2]
Part 3: Protocols for Decontamination and Spill Management
Protocol 1: Decontamination of Empty Containers
An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.
-
First Rinse : In a chemical fume hood, rinse the container with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound. This first rinseate is considered hazardous waste.[5][14]
-
Collection : Transfer the first rinseate into your designated hazardous waste container for this compound.[5][14]
-
Subsequent Rinses : Perform two additional rinses. Depending on institutional policy, these subsequent rinses may also need to be collected as hazardous waste.[5] For highly toxic materials, the first three rinses must always be collected.[14]
-
Final Disposal : Allow the fully rinsed container to air dry in the fume hood. Deface or remove the original chemical label.[7] The decontaminated container can now be disposed of as regular laboratory glass or plastic waste.[5]
Protocol 2: Spill Cleanup
In the event of a spill, immediate and correct action is required.
-
Alert Personnel : Alert others in the immediate area of the spill.
-
Secure the Area : If the substance is flammable, turn off any nearby ignition sources.[15]
-
Don PPE : Ensure you are wearing the appropriate PPE as described in Part 1.
-
Containment : Use an absorbent material from a chemical spill kit (e.g., vermiculite or sand) to cover and contain the spill.[15]
-
Collection : Carefully sweep up the solid material or the absorbent containing a liquid spill and place it into a sealable container.[1][2]
-
Label and Dispose : Label the container as "Hazardous Waste" with the name of the chemical and the absorbent material. Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.[7]
Data and Workflow Visualization
Table 1: Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Assumed irritant and toxic properties based on analogous compounds.[1][2][3] |
| Disposal Route | EHS or Licensed Professional Disposal Service | Prohibited from drain or regular trash disposal to prevent environmental contamination and ensure regulatory compliance.[5][7] |
| Primary Container | Chemically compatible (e.g., HDPE), sealed with a screw cap. Fill to <90%.[9][13] | Prevents leaks, spills, and container degradation.[9] |
| Labeling | "Hazardous Waste" + Full Chemical Name + Components (%) + Hazard Class + Date | Ensures clear communication of contents and associated risks for safe handling and disposal.[8][10] |
| Storage | Designated, secondary-contained Satellite Accumulation Area (SAA).[8][9] | Minimizes spill risk and ensures waste is stored securely away from incompatible materials.[9] |
| Empty Containers | Triple-rinse; first rinseate must be collected as hazardous waste.[5][14] | Removes residual chemical to allow for non-hazardous disposal of the container itself.[5] |
| Spill Debris | Collect all contaminated materials (absorbents, PPE) as hazardous waste.[7] | Spill cleanup materials are contaminated with the hazardous chemical and must be treated accordingly.[7] |
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of boronic acid waste.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. danielshealth.com [danielshealth.com]
- 13. ethz.ch [ethz.ch]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
